Vanadium(II) oxide
Description
Properties
IUPAC Name |
oxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYSTTGVDIFUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
OV | |
| Record name | Vanadium(II) Oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium(II)_oxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6065189 | |
| Record name | Vanadium oxide (VO) | |
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Molecular Weight |
66.941 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light gray crystalline solid; Insoluble in water; [MSDSonline] | |
| Record name | Vanadium monoxide | |
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CAS No. |
12035-98-2, 12037-42-2, 12037-05-7 | |
| Record name | Vanadium oxide (VO) | |
| Source | CAS Common Chemistry | |
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| Record name | Vanadium oxide (V6O13) | |
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| Record name | Vanadium oxide (V4O7) | |
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| Record name | Vanadium oxide (VO) | |
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| Record name | Vanadium oxide (VO) | |
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| Record name | Vanadium oxide (VO) | |
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| Record name | Vanadium oxide | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of Vanadium(II) Oxide Nanoparticles for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Vanadium(II) oxide (VO) nanoparticles. While research has extensively focused on higher oxidation states of vanadium, such as Vanadium(IV) oxide (VO₂) and Vanadium(V) oxide (V₂O₅), the synthesis of phase-pure this compound nanoparticles presents unique challenges and opportunities, particularly in the realm of biomedical applications and drug delivery. This document details established and emerging synthesis methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols to guide researchers in this specialized area.
Core Synthesis Methodologies
The synthesis of this compound nanoparticles primarily involves the reduction of higher-valent vanadium precursors under controlled conditions. The choice of synthesis route significantly influences the resulting nanoparticle characteristics, including size, morphology, crystallinity, and surface chemistry. Key methods include thermal decomposition, hydrothermal synthesis, and sol-gel techniques.
Thermal Decomposition
Thermal decomposition is a widely employed method for producing a variety of metal oxide nanoparticles. For the synthesis of VO nanoparticles, this method typically involves the decomposition of a vanadium precursor, often a vanadyl salt, in an inert or reducing atmosphere to prevent oxidation to higher vanadium states.
Hydrothermal Synthesis
Hydrothermal methods utilize high temperatures and pressures in aqueous solutions to facilitate the crystallization of nanoparticles. This technique offers excellent control over particle size and morphology by adjusting parameters such as temperature, pressure, reaction time, and precursor concentration. For VO nanoparticle synthesis, a reducing agent is crucial to achieve the desired +2 oxidation state.
Sol-Gel Synthesis
The sol-gel process is a versatile wet-chemical technique that involves the transition of a colloidal solution (sol) into a gel-like network. This method allows for the synthesis of highly pure and homogeneous nanoparticles at relatively low temperatures. The synthesis of VO nanoparticles via this route requires the careful selection of vanadium precursors and reducing agents to control the hydrolysis and condensation reactions, thereby preventing the formation of higher vanadium oxides.
Quantitative Data on Synthesis Parameters and Nanoparticle Characteristics
The following tables summarize key quantitative data from various synthesis methods for vanadium oxide nanoparticles. It is important to note that specific data for this compound is less prevalent in the literature compared to VO₂ and V₂O₅.
| Synthesis Method | Precursor | Reducing Agent/Solvent | Temperature (°C) | Time (h) | Average Nanoparticle Size (nm) | Crystal Phase | Reference |
| Thermal Decomposition | Vanadyl Oxalate | N/A (Inert Atmosphere) | 400-600 | 2-4 | 50-100 | V₂O₅/VO₂ | [1] |
| Hydrothermal | Vanadium Pentoxide (V₂O₅) | Hydrazine (B178648) Hydrate | 240 | 24 | 20-50 | VO₂ | [2][3] |
| Hydrothermal | Vanadyl Sulfate (B86663) (VOSO₄) | Plant Extract | 70 | 1 | 16 | VO₂ | [4] |
| Sol-Gel | Vanadium(V) Oxytriisopropoxide | Isopropanol/Water | 500 (calcination) | 2 | 22-29 | V₂O₅ | |
| Combustion | Ammonium Metavanadate (NH₄VO₃) | Ethylene Glycol/Ethanol | 30-70 (synthesis) | 0.5 | - | VO₂ | [5] |
Table 1: Summary of Synthesis Parameters for Vanadium Oxide Nanoparticles.
| Characterization Technique | Property Measured | Typical Values for Vanadium Oxide Nanoparticles | Reference |
| XRD | Crystal Phase & Size | Monoclinic (VO₂), Orthorhombic (V₂O₅) | [2][4] |
| SEM/TEM | Morphology & Size | Nanorods, nanospheres, nanoleafs, aggregates | [4][5] |
| UV-Vis Spectroscopy | Optical Band Gap | 2.2 - 3.77 eV (for VO₂ and V₂O₅) | [5] |
| FTIR Spectroscopy | Functional Groups | V=O and V-O-V stretching vibrations | [2] |
Table 2: Key Characterization Data for Vanadium Oxide Nanoparticles.
Detailed Experimental Protocols
This section provides detailed experimental procedures for the synthesis of vanadium oxide nanoparticles, which can be adapted for the synthesis of this compound with appropriate modifications, primarily through the introduction of stronger reducing conditions.
Hydrothermal Synthesis of Vanadium Dioxide (VO₂) Nanoparticles
This protocol is adapted from a one-pot hydrothermal synthesis method.[2]
Materials:
-
Vanadium Pentoxide (V₂O₅)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized Water
Procedure:
-
Add 2.0 g of V₂O₅ to 30 mL of H₂O₂.
-
Heat the mixture at approximately 60 °C until the solution color changes from yellow to brown-red.
-
Age the resulting solution for two days to form a brown-red gel.
-
Transfer the gel into a 20 mL Teflon-lined autoclave.
-
Heat the autoclave at 240 °C for 24 hours.
-
Cool the autoclave to room temperature.
-
Centrifuge the resulting blue-black precipitate and wash it three times with deionized water.
-
Dry the final product for further characterization.
Green Synthesis of Vanadium Dioxide (VO₂) Nanoparticles
This protocol utilizes a plant extract as a reducing and capping agent.[4]
Materials:
-
Vanadyl Sulfate (VOSO₄·H₂O)
-
Plant Extract (e.g., from Fumaria Strumii Opiz)
-
Sodium Hydroxide (NaOH) solution (0.1 M)
-
Deionized Water
Procedure:
-
Prepare the plant extract according to standard procedures.
-
Dissolve VOSO₄·H₂O in deionized water.
-
Add the plant extract to the vanadium sulfate solution.
-
Adjust the pH of the mixture to a range of 8-12 using the 0.1 M NaOH solution.
-
Heat the reaction mixture at 70 °C for 1 hour, during which a color change and precipitation will be observed.
-
Allow the mixture to stand overnight.
-
Separate the precipitate by centrifugation.
-
Wash the product several times with deionized water.
-
Dry the synthesized nanoparticles in an electric oven at 300 °C for 3 hours.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis processes described.
Caption: Hydrothermal synthesis workflow for VO₂ nanoparticles.
Caption: Green synthesis workflow for VO₂ nanoparticles.
Applications in Drug Development
While the application of this compound nanoparticles in drug delivery is an emerging field with limited specific studies, the broader family of vanadium oxide nanoparticles has shown promise in several biomedical areas. These applications are often attributed to their unique physicochemical properties at the nanoscale.
-
Anticancer Activity: Vanadium oxide nanoparticles have been investigated for their cytotoxic effects on cancer cells. For instance, biosynthesized VO₂ nanoparticles have demonstrated potential for targeted therapy in colon cancer, with an IC50 value of 60.3 mg/mL against SW480 cell lines.[4]
-
Antibacterial Properties: Vanadium oxide nanoparticles have exhibited antibacterial activity against various pathogenic bacteria.[6] This suggests their potential use in developing new antimicrobial agents or coatings for medical devices to prevent infections.
-
Synergistic Therapy: VO₂ nanoparticles have been explored as nanozymes for synergistic antibacterial therapy, combining their inherent catalytic properties with photothermal therapy to effectively kill bacteria.[7]
The development of controlled and reproducible synthesis methods for this compound nanoparticles is crucial for unlocking their full potential in drug delivery and other biomedical applications. Future research should focus on elucidating the specific mechanisms of interaction between VO nanoparticles and biological systems, as well as on developing targeted delivery strategies to enhance their therapeutic efficacy while minimizing potential toxicity.
Note on this compound Synthesis: The synthesis of pure this compound nanoparticles is challenging due to the propensity of vanadium to exist in higher oxidation states. The protocols provided for VO₂ can be considered as foundational, with the understanding that achieving the V²⁺ state would necessitate more rigorous reducing conditions, such as the use of stronger reducing agents (e.g., hydrazine under specific pH and temperature control) or high-temperature carbothermal reduction in an inert atmosphere. Researchers aiming to synthesize VO nanoparticles should focus on meticulous control of the reaction environment to prevent oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Hydrothermal Synthesis of VО2 Powders, OD VО2 Nanoparticles [ebrary.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simple-synthesis VO₂ nanoparticles as robust nanozymes for synergistic antibacterial therapy and abscess repair - PMC [pmc.ncbi.nlm.nih.gov]
crystal structure of Vanadium(II) oxide
An In-depth Technical Guide to the Crystal Structure of Vanadium(II) Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (VO), a member of the extensive family of vanadium oxides, is a material of significant scientific interest due to its unique electronic and structural properties.[1][2][3] It is characterized as a grey solid with a metallic luster.[1] A defining feature of VO is its nature as a non-stoichiometric compound, with its composition varying significantly from VO₀.₈ to VO₁.₃.[1] This variability in stoichiometry leads to a high concentration of defects, which profoundly influences its physical and chemical properties. This guide provides a comprehensive technical overview of the , detailing its crystallographic parameters, the experimental methods used for its characterization, and the implications of its structural features.
Primary Crystal Structure and Crystallographic Data
This compound primarily adopts the rock-salt (halite) crystal structure, analogous to sodium chloride (NaCl).[4][5] In this structure, the vanadium and oxygen atoms are arranged in a face-centered cubic (FCC) lattice. Each ion is surrounded by six ions of the opposite charge in an octahedral coordination geometry.[1][4]
The ideal stoichiometric VO possesses a cubic symmetry. However, due to the inherent non-stoichiometry, the actual structure is often described as a distorted NaCl type.[1] This distortion arises from the presence of a significant number of vacancies on both the vanadium and oxygen sublattices.
Quantitative Crystallographic Data
The crystallographic data for the idealized cubic structure of this compound are summarized in the table below. These values serve as a fundamental reference, with the understanding that variations occur due to non-stoichiometry.
| Parameter | Value | Reference |
| Crystal System | Cubic | [4] |
| Space Group | Fm-3m | [1][4] |
| Space Group Number | 225 | [1][4] |
| Lattice Parameter (a) | ~4.37 Å | [4] |
| Unit Cell Volume | ~83.61 ų | [4] |
| Formula Units (Z) | 4 | |
| Coordination Geometry | V²⁺: Octahedral, O²⁻: Octahedral | [1][4] |
| V-O Bond Length | ~2.19 Å | [4] |
Atomic Positions (Fractional Coordinates) for the Conventional Unit Cell:
| Atom | Wyckoff Position | x | y | z | Reference |
| V | 4a | 0 | 0 | 0 | [4] |
| O | 4b | 0.5 | 0.5 | 0.5 | [4] |
The Role of Non-Stoichiometry and Defects
The most critical aspect of VO's crystal structure is its wide range of non-stoichiometry.[1] Unlike many other oxides that have a fixed atomic ratio, the V:O ratio in this compound can vary significantly. This deviation from the ideal 1:1 stoichiometry is accommodated by the formation of point defects, specifically vacancies on both the cation (vanadium) and anion (oxygen) sublattices.
The presence of these vacancies means that the crystal lattice is not perfect, leading to localized distortions of the ideal rock-salt structure. These defects are not merely minor imperfections but are a fundamental characteristic of the material, influencing its electronic structure and resulting in its semiconducting behavior through the delocalization of electrons in the t₂g orbitals.[1]
Experimental Determination of Crystal Structure
The determination of the relies on diffraction techniques, which probe the periodic arrangement of atoms in the crystalline solid.
Experimental Protocols
4.1.1 Synthesis of this compound
High-purity VO samples for crystallographic analysis are typically synthesized through high-temperature solid-state reactions. A common method involves the reduction of higher vanadium oxides, such as V₂O₃ or V₂O₅.
-
Protocol: A stoichiometric mixture of a higher vanadium oxide (e.g., V₂O₃) and vanadium metal powder is prepared. The mixture is sealed in an inert crucible (e.g., molybdenum) under vacuum or an inert atmosphere to prevent oxidation. The sample is then heated to a high temperature (e.g., 1600 °C) for an extended period to allow for homogenization and the formation of the VO phase. Slow cooling is employed to promote the growth of well-ordered crystals.
4.1.2 X-ray Diffraction (XRD)
X-ray diffraction is the primary technique used to determine the crystal structure of powdered or single-crystal samples of VO.[6][7]
-
Single-Crystal XRD: This technique provides the most accurate determination of crystal structure, including precise lattice parameters and atomic positions.[8] A small, high-quality single crystal of VO is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[6] The resulting data are used to solve and refine the crystal structure.
-
Powder XRD and Rietveld Refinement: For polycrystalline (powder) samples, powder X-ray diffraction is employed.[7] The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). To extract detailed structural information from this pattern, the Rietveld refinement method is used.[9][10][11][12] This is a powerful technique where the entire experimental diffraction pattern is fitted with a calculated profile based on a structural model. The refinement process adjusts various parameters (lattice parameters, atomic positions, site occupancies, etc.) to minimize the difference between the observed and calculated patterns.
Visualizations
Crystal Structure Diagram
The following diagram illustrates the ideal rock-salt .
Caption: Idealized rock-salt .
Experimental Workflow Diagram
The logical flow for determining the crystal structure of a synthesized VO powder sample using X-ray diffraction and Rietveld refinement is shown below.
Caption: Workflow for VO crystal structure determination via powder XRD.
Conclusion
The is fundamentally a rock-salt (halite) type, belonging to the cubic space group Fm-3m. However, its most defining characteristic is a wide range of non-stoichiometry (VO₀.₈ to VO₁.₃), which leads to a high concentration of cation and anion vacancies and a distorted NaCl structure. This inherent defect structure is crucial to understanding its electronic properties. The characterization of VO's crystal structure is primarily accomplished through X-ray diffraction techniques, with Rietveld refinement being an essential tool for analyzing powder diffraction data to yield precise structural parameters. A thorough understanding of this crystal structure is foundational for researchers exploring the diverse applications of this intriguing material.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vanadium Oxide: Phase Diagrams, Structures, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Single Crystals of Vanadium Oxides as a Lens for Understanding Structural and Electronic Phase Transformations, Ion Transport, Chemo-Mechanical Coupling, and Electrothermal Neuronal Emulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
Vanadium Monoxide (VO): An In-depth Technical Guide to its Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium monoxide (VO) is a fascinating transition metal oxide that exhibits a wide range of electronic and magnetic properties, largely dictated by its non-stoichiometric nature. Unlike its well-studied counterpart, vanadium dioxide (VO₂), which undergoes a distinct metal-insulator transition, VO's electronic landscape is more nuanced, shifting from metallic to semiconducting behavior as a function of its oxygen content. This guide provides a comprehensive overview of the core electronic properties of VO, with a focus on its crystal and electronic structure, conductivity, and the experimental methodologies used for its synthesis and characterization. The inherent tunability of its electronic properties through stoichiometry makes VO a material of significant interest for fundamental solid-state physics research and potential applications in electronic devices.
Crystal and Electronic Structure
Vanadium monoxide crystallizes in a cubic rock salt (NaCl-type) structure.[1] A defining characteristic of VO is its existence over a broad range of non-stoichiometric compositions, typically from VO₀.₈ to VO₁.₃.[2] This deviation from a perfect 1:1 stoichiometry is accommodated by a significant number of vacancies on both the vanadium and oxygen sublattices, reaching up to 15% even in stoichiometric VO.[2] These vacancies play a crucial role in determining the material's electronic properties.
Theoretical studies based on Density Functional Theory (DFT) describe stoichiometric VO as a Mott-Hubbard insulator with an antiferromagnetic ground state. The electronic structure is characterized by a band gap that is highly sensitive to the exact exchange correlation functional used in the calculations, with predicted values around 2.5 to 3.5 eV for different electronic transitions.
The electronic properties of VO are dominated by the behavior of the vanadium 3d electrons. The crystal field splits the 3d orbitals into t₂g and e_g levels. In the insulating state, the lower-lying t₂g orbitals are partially filled, and strong electron-electron correlations are responsible for the insulating nature of the material.
Electronic Properties
The electronic behavior of vanadium monoxide is intrinsically linked to its stoichiometry, denoted as VOₓ. A significant shift in properties is observed around x=1.
For vanadium-rich compositions (x < 1), VOₓ exhibits metallic behavior, with its resistivity showing little dependence on temperature.[2] In this regime, the dominant charge carriers are holes.[2]
Conversely, for oxygen-rich compositions (x > 1), VOₓ behaves as a semiconductor, with its resistivity decreasing significantly with increasing temperature.[2] In this case, the dominant charge carriers are electrons.[2] The change in resistivity between the metallic and semiconducting states can be as large as a factor of 10⁸.[2] It is important to note that this is a gradual transition controlled by stoichiometry, not a sharp, first-order phase transition as seen in VO₂.
Data Presentation
The following tables summarize the key electronic properties of vanadium monoxide based on available experimental and theoretical data.
| Property | Stoichiometry (x in VOₓ) | Value / Behavior | Source |
| Crystal Structure | ~0.8 - 1.3 | Cubic (NaCl-type) | [1][2] |
| Conductivity | |||
| x < 1 | Metallic, weak temperature dependence | [2] | |
| x > 1 | Semiconducting, strong temperature dependence | [2] | |
| Dominant Carrier Type | |||
| x < 1 | Holes | [2] | |
| x > 1 | Electrons | [2] | |
| Magnetic Properties | |||
| Vanadium-rich | Weak temperature-independent paramagnetism | [3] | |
| Oxygen-rich | Stronger temperature-dependent paramagnetism | [3] | |
| Band Gap (Theoretical) | x = 1 | ~2.5 - 3.5 eV (for different transitions) |
Experimental Protocols
Synthesis of Epitaxial VOₓ Thin Films
A successful method for growing high-quality epitaxial VOₓ thin films involves substrate oxygen scavenging using molecular beam epitaxy (MBE).[2]
Protocol:
-
Substrate Preparation: Single crystal SrTiO₃ (100) or (111) substrates are used.
-
Vanadium Deposition: Vanadium metal is deposited onto the heated substrate in an ultra-high vacuum MBE system.
-
Oxygen Scavenging: At deposition temperatures above 700°C, the vanadium metal spontaneously scavenges oxygen from the SrTiO₃ substrate to form an epitaxial VOₓ film.[2]
-
Stoichiometry Control: The stoichiometry 'x' of the resulting VOₓ film is controlled by the substrate temperature during deposition. For example, deposition at 800°C results in the formation of the rock salt vanadium monoxide phase.[2]
Another common technique for depositing vanadium oxide thin films is reactive sputtering .
Protocol:
-
Target: A metallic vanadium target is used.
-
Sputtering Gas: A mixture of an inert gas (e.g., Argon) and a reactive gas (Oxygen) is introduced into the sputtering chamber.
-
Deposition: A plasma is generated, causing vanadium atoms to be sputtered from the target. These atoms react with the oxygen in the chamber and deposit as a vanadium oxide film on the substrate.
-
Parameter Control: The stoichiometry and phase of the deposited film are controlled by parameters such as the substrate temperature, oxygen partial pressure, and sputtering power.[4]
Characterization of Electronic Properties
1. Electrical Resistivity:
-
Method: The four-probe method is commonly used to measure the electrical resistivity of thin films to eliminate the influence of contact resistance.
-
Procedure: A constant current is passed through two outer probes, and the voltage drop is measured across the two inner probes. The resistivity is then calculated based on the sample geometry.
2. Carrier Concentration and Mobility:
-
Method: Hall effect measurements are employed to determine the carrier type, concentration, and mobility.[5]
-
Procedure: The sample is placed in a magnetic field perpendicular to the direction of current flow. The Lorentz force acting on the charge carriers induces a transverse voltage (Hall voltage). The sign of the Hall voltage indicates the carrier type (positive for holes, negative for electrons). The magnitude of the Hall voltage, along with the current, magnetic field strength, and sample thickness, is used to calculate the carrier concentration. The mobility is then determined from the carrier concentration and the measured resistivity.[5]
3. Thermoelectric Properties (Seebeck Coefficient):
-
Method: The Seebeck coefficient is measured to understand the thermoelectric properties and can also provide information about the dominant carrier type.[6][7]
-
Procedure: A temperature gradient is established across the sample. The resulting thermoelectric voltage is measured between two points with a known temperature difference. The Seebeck coefficient is the ratio of the induced voltage to the temperature difference.[6][7]
Mandatory Visualization
References
magnetic properties of Vanadium(II) oxide
An In-Depth Technical Guide to the Magnetic Properties of Vanadium(III) Oxide (V₂O₃)
Introduction
Vanadium oxides are a fascinating class of materials renowned for their complex interplay between electronic, structural, and magnetic properties. This technical guide provides a comprehensive overview of the magnetic characteristics of Vanadium(III) oxide (V₂O₃), a archetypal example of a Mott-Hubbard insulator. While another common oxide, Vanadium(II) oxide (VO), also exhibits intriguing magnetic behavior, its properties are highly sensitive to stoichiometry, leading to conflicting reports of both ferromagnetic and antiferromagnetic ordering. The magnetic ground state of VO remains a subject of ongoing research and is heavily influenced by defects and non-stoichiometry. In contrast, the magnetic properties of V₂O₃ are well-established, making it an excellent model system for this guide.
V₂O₃ undergoes a first-order metal-insulator transition (MIT) at approximately 150-170 K, which is accompanied by a change from a high-temperature paramagnetic state to a low-temperature antiferromagnetic state[1][2][3]. This guide will delve into the magnetic structure, ordering temperature, magnetic susceptibility, and the experimental protocols used to characterize these properties in V₂O₃.
Magnetic Properties of V₂O₃
Magnetic Structure and Ordering
Below its critical temperature, V₂O₃ adopts an antiferromagnetic (AFM) spin configuration. Neutron diffraction studies have been instrumental in determining its magnetic structure[4][5][6][7][8][9]. The magnetic moments of the V³⁺ ions align ferromagnetically within the (010) monoclinic layers, and these layers are stacked antiferromagnetically with respect to each other[4]. This arrangement results in a net zero magnetic moment for the bulk material in the absence of an external magnetic field. The ordered magnetic moment has been determined to be approximately 1.2 µB per vanadium atom[4][5].
Magnetic Phase Transition
The transition from a paramagnetic to an antiferromagnetic state in V₂O₃ is a first-order phase transition that occurs at the Néel temperature (Tₙ). This transition is concurrent with a structural change from a high-temperature rhombohedral crystal structure to a low-temperature monoclinic structure[2][3][10]. The reported Néel temperature for bulk V₂O₃ is typically in the range of 150-170 K[1][2][3][4]. However, this transition temperature can be influenced by factors such as particle size, with smaller nanoparticles showing a suppression of the magnetic phase transition to lower temperatures[11][12][13]. For instance, in V₂O₃ nanobelts, the metal-insulator transition is observed at 150 K, similar to the bulk material, but the magnetic phase transition is suppressed[3].
Quantitative Magnetic Data
The magnetic properties of V₂O₃ have been quantified through various experimental techniques. The key parameters are summarized in the table below.
| Magnetic Property | Value | Experimental Technique | Reference |
| Magnetic Ordering | Antiferromagnetic | Neutron Diffraction | [2][4] |
| Néel Temperature (Tₙ) | ~150 - 170 K | SQUID Magnetometry, Neutron Diffraction | [1][2][4] |
| Ordered Magnetic Moment | ~1.2 µB per V atom | Neutron Diffraction | [4][5] |
| Weiss Temperature (Θ) | -917 to -962 K | SQUID Magnetometry | [1] |
| Effective Magnetic Moment (µ_eff) | ~3.0 µB | SQUID Magnetometry | [1] |
Experimental Protocols
The characterization of the magnetic properties of V₂O₃ relies on several key experimental techniques, primarily SQUID (Superconducting Quantum Interference Device) magnetometry and neutron diffraction.
Synthesis of V₂O₃
A common method for synthesizing V₂O₃ is through the reduction of Vanadium(V) oxide (V₂O₅).
Protocol for Mechanochemical Synthesis: [1]
-
Mixing: Mix V₂O₅ powder with a reducing agent, such as Na₂SO₃, in a high-energy planetary ball mill. A typical molar ratio is 1:2.5 (V₂O₅:Na₂SO₃).
-
Milling: Mill the mixture under an air atmosphere for a short duration (e.g., 10 minutes) at a high rotational speed (e.g., 890 rpm).
-
Annealing: Anneal the milled powder in a vacuum chamber at a temperature between 450°C and 550°C for 1 hour. This step reduces the intermediate VO₂ to V₂O₃.
-
Purification: If a salt matrix is formed as a byproduct (e.g., Na₂SO₄), it can be removed by washing the sample with deionized water.
-
Characterization: Confirm the crystal structure and phase purity of the resulting V₂O₃ powder using X-ray diffraction (XRD).
Another approach involves the thermal reduction of hydrothermally synthesized V₂O₅ nanobelts in a reducing atmosphere (a mixture of H₂ and S vapor) at 450°C for 1 hour[3].
SQUID Magnetometry
SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a material as a function of temperature and applied magnetic field.
Protocol for Magnetic Susceptibility Measurement: [1]
-
Sample Preparation: Place a known mass of the V₂O₃ powder in a sample holder (e.g., a gelatin capsule).
-
Zero-Field Cooling (ZFC): Cool the sample from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field.
-
ZFC Measurement: Apply a small DC magnetic field (e.g., 1.6 kA/m) and measure the magnetic moment as the temperature is increased from the lowest temperature to above the transition temperature (e.g., 300 K).
-
Field Cooling (FC): Cool the sample from a high temperature (e.g., 300 K) to the lowest measurement temperature in the presence of the same DC magnetic field.
-
FC Measurement: Measure the magnetic moment as the temperature is increased from the lowest temperature.
-
Data Analysis: Plot the magnetic susceptibility (χ = M/H, where M is the measured magnetization and H is the applied field) as a function of temperature. The Néel temperature can be identified as the temperature at which a peak or an abrupt change in susceptibility occurs. The high-temperature paramagnetic data can be fitted to the Curie-Weiss law, χ = C/(T - Θ), to determine the Curie constant (C) and the Weiss temperature (Θ). The effective magnetic moment (µ_eff) can then be calculated from the Curie constant.
Neutron Diffraction
Neutron diffraction is a powerful technique for determining the magnetic structure of a material. Neutrons have a magnetic moment and can be scattered by the magnetic moments of atoms in a crystal.
Protocol for Magnetic Structure Determination: [4][5][6]
-
Sample Preparation: A powder sample or a single crystal of V₂O₃ is required.
-
Data Collection:
-
Obtain a neutron diffraction pattern at a temperature above the Néel temperature (in the paramagnetic phase, e.g., 295 K). This pattern will only contain nuclear scattering peaks, which provide information about the crystal structure.
-
Obtain a second neutron diffraction pattern at a temperature below the Néel temperature (in the antiferromagnetic phase, e.g., 4.2 K or 77 K). This pattern will contain both nuclear and magnetic scattering peaks.
-
-
Data Analysis:
-
Subtract the high-temperature (paramagnetic) pattern from the low-temperature (antiferromagnetic) pattern to isolate the magnetic scattering peaks.
-
Index the magnetic peaks to determine the magnetic unit cell and the propagation vector of the magnetic ordering.
-
Refine the intensities of the magnetic peaks to determine the orientation and magnitude of the magnetic moments on the vanadium atoms. This involves proposing a magnetic structure model and comparing the calculated diffraction pattern with the experimental data.
-
Visualizations
Magnetic Structure of Antiferromagnetic V₂O₃
Caption: Antiferromagnetic ordering in V₂O₃.
Experimental Workflow for Magnetic Characterization
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. Vanadium(III) oxide - Wikipedia [en.wikipedia.org]
- 3. Facile synthesis and phase transition of V2O3 nanobelts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Neutron diffraction from stoichiometric and metal-deficient V2O3 for Physical Review B - IBM Research [research.ibm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Magnetic phase transition in V2O3 nanocrystals - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
Vanadium(II) Oxide Phase Diagram: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium(II) oxide (VO), also known as vanadium monoxide, is a fascinating material within the complex vanadium-oxygen binary system. It is one of the four vanadium oxides with a single oxidation state (+2) and exhibits a notable non-stoichiometric nature.[1][2] This guide provides a comprehensive overview of the this compound phase diagram, detailing its crystal structure, phase transitions, and the experimental methodologies used for its characterization. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
This compound: Structure and Phases
This compound crystallizes in a distorted sodium chloride (NaCl) or rock salt crystal structure.[3] It is a non-stoichiometric compound, with its composition typically varying from VO0.8 to VO1.3. The δ-phase of the V-O system corresponds to VO with this NaCl-type structure.[2]
The V-O binary phase diagram is complex, featuring more than 20 compounds, particularly in the oxygen-rich regions. The vanadium-rich side, where VO resides, is characterized by broad homogeneity ranges and high non-stoichiometry.[1][2]
Crystallographic Data
The fundamental crystal structure of stoichiometric this compound is cubic.
| Property | Value |
| Crystal System | Cubic |
| Space Group | Fm-3m |
| Pearson Symbol | cF8 |
| Coordination Geometry | Octahedral (V²⁺), Octahedral (O²⁻) |
Data sourced from various crystallographic studies.
Quantitative Phase Diagram Data
Detailed quantitative data for the this compound phase diagram, specifically the temperature-composition phase boundaries within its non-stoichiometric range, is not extensively consolidated in publicly available literature. However, the general homogeneity range is reported to be between VO₀.₈ and VO₁.₃. The phase relationships within this range are a subject of specialized research and can be influenced by factors such as pressure and the presence of impurities.
Experimental Determination of the Phase Diagram
The determination of the this compound phase diagram relies on a combination of experimental techniques designed to probe the structural and physical properties of the material at various temperatures and compositions.
Key Experimental Techniques
-
High-Temperature X-ray Diffraction (HT-XRD): This is a primary technique for identifying the crystal structure of materials at elevated temperatures. By performing XRD scans at controlled temperature intervals, researchers can identify phase transitions as changes in the diffraction pattern. For the VO system, this would involve heating samples of varying V/O ratios in a controlled atmosphere (e.g., inert gas or vacuum to prevent oxidation) and collecting diffraction data to map the phase boundaries.
-
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): DTA measures the temperature difference between a sample and a reference material as a function of temperature, revealing thermal events such as phase transitions (endothermic or exothermic peaks). TGA measures the change in mass of a sample as a function of temperature, which is useful for studying oxidation or reduction reactions. For VO, DTA can pinpoint the temperatures of phase transitions, while TGA can be used to monitor the stability of the stoichiometry at high temperatures.
-
Electrical Resistivity Measurements: Phase transitions in vanadium oxides are often accompanied by significant changes in electrical resistivity. The four-point probe method is a standard technique for measuring the resistivity of materials. By measuring the resistivity of VO samples with different compositions as a function of temperature, phase transitions can be identified by sharp changes or discontinuities in the resistivity-temperature curve.
Experimental Protocols
Detailed, standardized protocols for the determination of the VO phase diagram are often specific to the research institution and the equipment used. However, a general workflow can be outlined.
Sample Preparation:
-
Synthesis of a series of VOₓ samples with varying oxygen content within the desired range (e.g., x = 0.8 to 1.3). This is typically achieved by high-temperature solid-state reaction of appropriate amounts of vanadium metal powder and vanadium pentoxide (V₂O₅) in a sealed, evacuated quartz ampoule.
-
Homogenization of the synthesized powders through repeated grinding and annealing cycles.
-
Characterization of the initial composition and crystal structure of the samples at room temperature using techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for elemental analysis and X-ray Diffraction (XRD).
High-Temperature X-ray Diffraction (HT-XRD) Protocol:
-
A small amount of the powdered sample is placed on a high-temperature resistant sample holder (e.g., platinum or alumina).
-
The sample is mounted in a high-temperature XRD chamber, which is then evacuated and backfilled with an inert gas (e.g., argon) to prevent oxidation.
-
A series of XRD patterns are collected at different temperatures as the sample is heated at a controlled rate (e.g., 5-10 °C/min). Data is typically collected in a continuous or step-wise manner.
-
The collected diffraction patterns are analyzed to identify the crystal phases present at each temperature. Phase transitions are identified by the appearance or disappearance of diffraction peaks, or by changes in their positions and intensities.
-
The transition temperatures are plotted as a function of the initial sample composition to construct the phase diagram.
Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TGA) Protocol:
-
A small, known weight of the sample is placed in a crucible (e.g., alumina (B75360) or platinum). An inert reference material (e.g., calcined alumina) is placed in an identical crucible.
-
The crucibles are placed in the DTA/TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing argon).
-
The DTA signal (temperature difference) and the TGA signal (mass change) are recorded as a function of temperature.
-
Endothermic or exothermic peaks in the DTA curve indicate phase transitions, while mass changes in the TGA curve indicate reactions such as oxidation or decomposition.
Four-Point Probe Electrical Resistivity Measurement Protocol:
-
The powdered samples are typically pressed into pellets and sintered at high temperatures under an inert atmosphere to achieve high density.
-
Four equally spaced, co-linear probes are brought into contact with the surface of the pellet.
-
A constant DC current is passed through the two outer probes, and the voltage is measured across the two inner probes.
-
The resistivity is calculated from the measured current, voltage, and the geometry of the sample and the probe spacing.
-
The measurement is repeated at various temperatures by placing the sample in a furnace with a controlled atmosphere.
-
A plot of resistivity versus temperature is generated, and phase transitions are identified by abrupt changes in the slope of the curve.
Visualizations
Caption: Relationship between composition, temperature, and resulting phases in the VOₓ system.
Caption: A typical experimental workflow for determining a phase diagram.
Conclusion
References
In-depth Technical Guide on Non-Stoichiometric Vanadium Monoxide (VOx)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of non-stoichiometric vanadium monoxide (VOx), a material with a unique combination of physical, chemical, and biological properties. This document details its synthesis, characterization, and key properties, with a particular focus on its potential applications in the biomedical field, including drug development.
Introduction to Non-Stoichiometric Vanadium Monoxide
Vanadium monoxide (VO) is a transition metal oxide that exhibits a wide range of non-stoichiometry, with the general formula VOx where 'x' can vary from approximately 0.8 to 1.3[1]. This deviation from the ideal 1:1 stoichiometry is due to the presence of a significant number of both cation and anion vacancies in its crystal lattice[1]. These defects are not mere imperfections but are intrinsic to the material's structure and are responsible for its tunable and often enhanced electronic, magnetic, and catalytic properties.
The ability of vanadium to exist in multiple oxidation states (primarily V²⁺, V³⁺, V⁴⁺, and V⁵⁺) allows for the accommodation of these vacancies while maintaining overall charge neutrality. This flexibility in composition and electronic structure makes non-stoichiometric VO a fascinating material for fundamental research and a promising candidate for various technological applications.
Synthesis of Non-Stoichiometric Vanadium Monoxide
The synthesis of VOx with controlled stoichiometry is a critical challenge due to the complex vanadium-oxygen phase diagram. Several techniques have been developed to produce high-quality thin films and nanoparticles with tunable oxygen content. The two most common methods are reactive sputtering and pulsed laser deposition (PLD).
Reactive Sputtering
Reactive sputtering is a versatile physical vapor deposition technique that allows for precise control over the composition of the deposited film. The process involves sputtering a metallic vanadium target in a reactive atmosphere containing a mixture of an inert gas (e.g., Argon) and a reactive gas (oxygen). By carefully controlling the partial pressure of oxygen, the stoichiometry of the resulting VOx film can be tuned.
Experimental Protocol: Reactive DC Magnetron Sputtering of VOx Thin Films
-
Substrate Preparation: A suitable substrate (e.g., c-plane Al₂O₃) is cleaned ultrasonically in a sequence of acetone, isopropanol, and deionized water, and then dried with nitrogen gas.
-
Chamber Preparation: The substrate is mounted in a high-vacuum sputtering chamber, which is then evacuated to a base pressure below 4 × 10⁻⁶ Pa.
-
Sputtering Gas Introduction: High-purity argon (99.999%) is introduced into the chamber at a constant flow rate (e.g., 20 sccm).
-
Target Sputtering: A vanadium target (99.5% purity) is sputtered using a DC power source. The sputtering power is a key parameter for controlling the deposition rate.
-
Reactive Gas Introduction and Stoichiometry Control: High-purity oxygen (99.999%) is introduced into the chamber at a controlled flow rate, typically ranging from 1.4 sccm to 2.0 sccm. The ratio of oxygen to argon partial pressure is the primary factor determining the oxygen content 'x' in the VOx film. The process is characterized by a hysteresis loop, and precise control of the operating point on this curve is necessary for stable and reproducible film deposition.
-
Deposition: The deposition is carried out at a constant substrate temperature, typically between 400 °C and 600 °C, to promote crystalline growth.
-
Cooling: After deposition, the film is allowed to cool down to room temperature in a high-vacuum environment.
Pulsed Laser Deposition (PLD)
Pulsed laser deposition is another powerful technique for growing high-quality epitaxial thin films of complex materials. In this method, a high-energy pulsed laser is used to ablate a target material, creating a plasma plume that expands and deposits onto a heated substrate.
Experimental Protocol: Pulsed Laser Deposition of VOx Thin Films
-
Target Preparation: A dense, high-purity V₂O₅ target is typically used.
-
Substrate Preparation: A single-crystal substrate (e.g., sapphire) is cleaned and mounted in the PLD chamber.
-
Chamber Conditions: The chamber is evacuated to a high vacuum, and the substrate is heated to the desired deposition temperature (e.g., 500-700 °C).
-
Deposition: A pulsed excimer laser (e.g., KrF, 248 nm) is focused onto the rotating target. The laser energy density, repetition rate, and background gas pressure (typically oxygen) are carefully controlled to achieve the desired stoichiometry and film thickness. The oxygen partial pressure can be varied, for instance, between 10⁻³ and 5 × 10⁻² mbar to control the oxygen content in the film.
-
In-situ Monitoring: Techniques like Reflection High-Energy Electron Diffraction (RHEED) can be used to monitor the film growth in real-time.
-
Post-Deposition Cooling: The film is cooled down in a controlled atmosphere to maintain its stoichiometry.
Quantitative Data on Non-Stoichiometric VOₓ
The physical properties of vanadium monoxide are strongly dependent on its stoichiometry. The ability to tune the oxygen content allows for the tailoring of its electrical and magnetic characteristics.
| Stoichiometry (x in VOₓ) | Lattice Parameter (Å) | Electrical Conductivity (S/cm) | Magnetic Behavior |
| 0.8 | Data not readily available | Metallic | Data not readily available |
| 0.9 | Data not readily available | Metallic | Data not readily available |
| 1.0 | ~4.08 (cubic, NaCl-type) | Metallic | Paramagnetic |
| 1.1 | Data not readily available | Semiconductor | Data not readily available |
| 1.2 | Data not readily available | Semiconductor | Data not readily available |
| 1.3 | Data not readily available | Semiconductor | Data not readily available |
Characterization of Non-Stoichiometric VOₓ
A suite of analytical techniques is employed to characterize the structural, chemical, and physical properties of non-stoichiometric VOₓ.
-
X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and lattice parameters of the synthesized material. The position and width of the diffraction peaks can provide information about the strain and crystallite size.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of vanadium. Deconvolution of the V 2p core level spectrum allows for the quantification of the different vanadium valence states (V²⁺, V³⁺, V⁴⁺, V⁵⁺), which is essential for understanding the non-stoichiometry.
-
Transmission Electron Microscopy (TEM): Provides high-resolution images of the material's microstructure, including the visualization of crystal lattice and defects.
-
Scanning Electron Microscopy (SEM): Used to study the surface morphology and topography of the films or nanoparticles.
-
Electrical Resistivity Measurements: Four-point probe or van der Pauw methods are used to measure the electrical conductivity as a function of temperature to determine the metallic or semiconducting nature of the material.
-
Magnetic Property Measurement System (MPMS): Used to measure the magnetic susceptibility as a function of temperature and applied magnetic field to characterize the magnetic properties.
Biomedical Applications and Cellular Interactions
Recent research has highlighted the potential of vanadium oxide nanoparticles in the biomedical field, particularly in cancer therapy. While much of the research has focused on V₂O₅ and VO₂, the underlying principles of cytotoxicity are relevant to non-stoichiometric VO. The ability of vanadium to participate in redox reactions is central to its biological activity.
Mechanisms of Cytotoxicity
Vanadium oxide nanoparticles have been shown to induce cytotoxicity in cancer cells through several mechanisms, primarily mediated by the generation of reactive oxygen species (ROS).
-
Oxidative Stress: The redox activity of vanadium ions can lead to the production of ROS, such as superoxide (B77818) radicals and hydrogen peroxide, within the cells. This overwhelms the cellular antioxidant defense system, leading to oxidative stress.
-
Mitochondrial Damage: The generated ROS can damage mitochondria, the powerhouses of the cell, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.
-
Apoptosis Induction: Oxidative stress and mitochondrial damage trigger the apoptotic cascade, a form of programmed cell death. This involves the activation of caspases, key enzymes in the execution of apoptosis.
-
Cell Cycle Arrest: Vanadium compounds can interfere with the normal progression of the cell cycle, leading to arrest at different phases (e.g., G2/M phase), thereby inhibiting cell proliferation.
Signaling Pathways
The cellular response to vanadium oxide nanoparticles involves the modulation of key signaling pathways that regulate cell survival, proliferation, and death.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation and survival. Some studies suggest that vanadium compounds can activate this pathway, which, under conditions of high ROS, can lead to cell cycle arrest and apoptosis.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route for cell survival and proliferation. Vanadium compounds have been shown to stimulate this pathway, which can have complex, context-dependent effects on cancer cells.
It is important to note that the specific interactions of non-stoichiometric VO with these signaling pathways are still an active area of research. The stoichiometry and surface chemistry of the nanoparticles are expected to play a significant role in their biological activity.
Visualizations
Crystal Structure and Defects
References
Probing the Electronic Landscape of Vanadium(II) Oxide: A Technical Guide to Band Structure Calculation
Introduction: Vanadium(II) oxide (VO), a member of the transition metal monoxide series, presents a fascinating case study in the physics of strongly correlated materials. Crystallizing in a simple rock-salt (Fm-3m) structure, its electronic properties defy prediction by standard theoretical models. While conventional band theory would suggest metallic behavior, experimental evidence points towards it being an insulator. This discrepancy arises from the strong on-site Coulomb repulsion among the 3d electrons of the vanadium atoms, a hallmark of a Mott-Hubbard insulator.
This technical guide provides an in-depth overview of the computational methodology required to accurately model the electronic band structure of VO. It is intended for researchers and scientists in materials science, condensed matter physics, and computational chemistry. We will delve into the theoretical background, provide a detailed computational protocol, summarize key quantitative data from literature, and illustrate the essential physical concepts and workflows.
Theoretical Framework: Beyond Standard Density Functional Theory
The workhorse of modern electronic structure calculation is Density Functional Theory (DFT). However, standard approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), often fail for strongly correlated systems like VO. This failure is rooted in the self-interaction error, where an electron spuriously interacts with itself, leading to an over-delocalization of electron orbitals. For VO, this results in an incorrect prediction of a metallic ground state, as the partially filled V 3d bands are calculated to cross the Fermi level.
To overcome this limitation, more sophisticated methods are required:
-
DFT+U: This is the most common and computationally efficient approach for correcting the deficiencies of standard DFT for strongly correlated materials. It incorporates a Hubbard-like model to account for the strong on-site Coulomb interaction (U) and exchange interaction (J) of localized electrons, typically the d or f electrons. The correction is applied through an effective parameter, U_eff = U - J, which penalizes fractional occupations of the localized orbitals, promoting electron localization and often opening a band gap.
-
Hybrid Functionals: These functionals, such as HSE06 or B3LYP, provide a more rigorous, albeit computationally expensive, alternative. They mix a fraction of exact Hartree-Fock (HF) exchange with a standard DFT exchange-correlation functional. Since the HF method is free from self-interaction error, its inclusion can significantly improve the description of localized states and band gaps. First-principles calculations using hybrid functionals have shown that the ground state of non-defective VO is a high-spin, antiferromagnetic (AFM) Mott-Hubbard insulator.[1]
Detailed Computational Protocol: A DFT+U Workflow
This section outlines a typical workflow for calculating the band structure of VO using the DFT+U method, as implemented in widely-used plane-wave DFT codes like VASP or Quantum ESPRESSO.
1. Structural Definition: The calculation begins with the definition of the VO unit cell. VO adopts a cubic rock-salt structure (space group Fm-3m, No. 225) with Vanadium and Oxygen atoms occupying the Wyckoff positions 4a (0,0,0) and 4b (0.5, 0.5, 0.5), respectively. An initial lattice constant must be provided, which will be optimized during the calculation.
2. Magnetic Ordering: The ground state of VO is antiferromagnetic (type II), where ferromagnetic (111) planes of V atoms are coupled antiferromagnetically with adjacent (111) planes. This magnetic ordering must be initialized by assigning opposite spin polarizations to the V atoms in a supercell that can accommodate this arrangement.
3. Core Calculation Steps: The complete calculation proceeds in a sequence of steps:
-
Geometry Optimization: A full relaxation of the lattice constant and ionic positions is performed to find the lowest energy structure. This is crucial as a strong spin-lattice interaction is predicted, with significant differences in lattice constants between different magnetic orderings.[1]
-
Self-Consistent Field (SCF) Calculation: Using the optimized geometry, a highly accurate SCF calculation is run to obtain the ground-state charge density and electronic wavefunctions.
-
Band Structure Calculation: A non-self-consistent calculation is performed along a path of high-symmetry points in the first Brillouin zone to determine the electronic band dispersion (E vs. k).
-
Density of States (DOS) Calculation: A dense k-point mesh is used to calculate the total and projected Density of States, which reveals the contribution of different atomic orbitals (V-3d, O-2p) to the electronic structure.
The entire computational workflow can be visualized as follows:
References
An In-depth Technical Guide to the Thermodynamic Properties of Vanadium(II) Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium(II) oxide (VO), also known as vanadium monoxide, is an inorganic compound of significant interest in materials science and chemistry. It is one of several stable oxides of vanadium and possesses a distinctive rock salt crystal structure.[1] Understanding the thermodynamic properties of VO is critical for controlling its synthesis, predicting its stability under various conditions, and exploring its potential applications in catalysis, electronics, and as a component in advanced materials. This guide provides a comprehensive overview of the core thermodynamic properties of this compound, details the experimental methodologies used for their determination, and presents logical workflows for its synthesis and characterization.
Core Thermodynamic Properties of this compound
The fundamental thermodynamic properties of VO define its energetic landscape. These values are essential for calculating reaction energies, predicting phase equilibria, and designing synthetic routes. The data presented below is sourced from the NIST-JANAF Thermochemical Tables, which provide critically evaluated, temperature-dependent thermodynamic data.[2][3][4][5][6]
Table 1: Standard Thermodynamic Properties of this compound (VO) in the Crystalline State at 298.15 K (25 °C) and 0.1 MPa
| Property | Symbol | Value | Units |
| Molar Mass | M | 66.9409 | g/mol |
| Standard Molar Enthalpy of Formation | ΔfH° | -431.8 ± 2.1 | kJ/mol |
| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -404.2 | kJ/mol |
| Standard Molar Entropy | S° | 38.91 ± 0.4 | J/(mol·K) |
| Heat Capacity (Constant Pressure) | Cp° | 42.13 | J/(mol·K) |
Table 2: Temperature-Dependent Thermodynamic Data for Crystalline this compound (VO)
| Temperature (K) | Cp° (J/(mol·K)) | S° (J/(mol·K)) | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) |
| 298.15 | 42.13 | 38.91 | -431.80 | -404.22 |
| 400 | 45.40 | 51.35 | -431.18 | -394.94 |
| 500 | 47.11 | 61.64 | -430.59 | -385.86 |
| 600 | 48.12 | 70.32 | -430.07 | -376.95 |
| 700 | 48.83 | 77.80 | -429.60 | -368.17 |
| 800 | 49.37 | 84.37 | -429.17 | -359.49 |
| 900 | 49.83 | 90.24 | -428.78 | -350.90 |
| 1000 | 50.25 | 95.53 | -428.43 | -342.38 |
Data extrapolated and compiled from NIST-JANAF Thermochemical Tables.[2][3][4][5][6]
Experimental Protocols
The accurate determination of the thermodynamic properties of this compound hinges on two critical phases: the synthesis of a high-purity, stoichiometric sample and the precise measurement of its energetic properties using calorimetric techniques.
Synthesis of High-Purity this compound
The preparation of phase-pure, stoichiometric VO is a prerequisite for accurate thermodynamic measurements, as impurities or deviations in stoichiometry can significantly alter the results. Arc melting is a suitable method for synthesizing high-purity inorganic compounds with high melting points.[7][8][9][10]
Protocol: Synthesis of VO via Arc Melting
-
Precursor Preparation:
-
High-purity Vanadium metal powder (99.95% or greater) and Vanadium(III) oxide (V₂O₃) powder (99.9%) are used as precursors.
-
The powders are weighed in a stoichiometric ratio according to the reaction: V + V₂O₃ → 3VO.
-
The powders are thoroughly mixed in an agate mortar under an inert argon atmosphere inside a glovebox to prevent premature oxidation.
-
The mixed powder is cold-pressed into a pellet (e.g., 1-2 grams) using a hydraulic press to ensure good contact between reactants.
-
-
Arc Melting Procedure:
-
The pellet is placed on a water-cooled copper hearth inside an arc furnace.[10]
-
The furnace chamber is evacuated to a high vacuum (< 1 x 10⁻⁴ mbar) and backfilled with high-purity argon gas. This process is repeated multiple times to remove residual oxygen and nitrogen.[10]
-
The sample is melted using a non-consumable tungsten electrode. The high temperature of the electric arc ensures a rapid and complete reaction.[8]
-
To ensure homogeneity, the resulting ingot (or "button") is allowed to cool, flipped over, and re-melted several times (typically 4-5 cycles).[10]
-
-
Sample Characterization and Preparation:
-
The synthesized VO ingot is allowed to cool to room temperature under the inert atmosphere.
-
A small portion of the sample is ground into a fine powder for analysis.
-
Phase purity and stoichiometry are confirmed using X-ray Diffraction (XRD) to verify the NaCl-type crystal structure of VO and rule out the presence of other vanadium oxides (e.g., V₂O₃, VO₂).
-
The final, confirmed high-purity VO ingot is crushed into a powder in an inert atmosphere for use in calorimetric measurements.
-
Determination of Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is determined by measuring the heat of a reaction involving the compound. For refractory oxides like VO, direct synthesis from elements inside a calorimeter is impractical. Instead, oxygen bomb calorimetry is used to measure the enthalpy of combustion.
Protocol: Oxygen Bomb Calorimetry for VO
-
Calorimeter Calibration:
-
The heat capacity (Ccal) of the bomb calorimeter is determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is precisely known.[11][12]
-
A pellet of benzoic acid (approx. 1 g) is accurately weighed and placed in the crucible inside the bomb.
-
A fuse wire of known length and mass is attached to the electrodes, dipping into the sample.
-
The bomb is sealed, purged, and pressurized with high-purity oxygen to approximately 30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
-
The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision until a stable final temperature is reached.
-
Ccal is calculated from the known energy release of benzoic acid and the measured ΔT.
-
-
Combustion of this compound:
-
A precisely weighed pellet of the synthesized VO powder (approx. 0.8-1.0 g) is placed in the crucible.
-
The bomb is assembled, pressurized with oxygen, and placed in the calorimeter exactly as in the calibration step.
-
The combustion reaction is initiated: VO(s) + ¾ O₂(g) → ½ V₂O₅(s).
-
The temperature change (ΔT) for the combustion of VO is meticulously recorded.
-
-
Data Analysis:
-
The total heat released (q_total) is calculated using q_total = Ccal * ΔT.
-
Corrections are made for the heat released by the combustion of the fuse wire.
-
The enthalpy of combustion for VO (ΔcH°) is calculated in kJ/mol.
-
The standard enthalpy of formation of VO (ΔfH°(VO, s)) is calculated using Hess's Law: ΔcH°(VO) = ½ ΔfH°(V₂O₅, s) - ΔfH°(VO, s) Therefore: ΔfH°(VO, s) = ½ ΔfH°(V₂O₅, s) - ΔcH°(VO)
-
The standard enthalpy of formation of the final product, V₂O₅(s), is a well-established value taken from thermodynamic tables.
-
Determination of Standard Entropy (S°)
Standard entropy is determined from heat capacity (Cp) measurements from near absolute zero to the desired temperature. Adiabatic calorimetry is the benchmark technique for obtaining high-precision heat capacity data for solids at low to moderate temperatures.[13][14]
Protocol: Adiabatic Calorimetry for Cp Measurement
-
Sample Preparation:
-
A precisely weighed sample of the synthesized VO powder is loaded into a sample container made of a high thermal conductivity material (e.g., copper or silver).
-
The container is sealed, often with a small amount of helium gas added to improve thermal contact.
-
-
Apparatus and Measurement:
-
The sample container is placed within an adiabatic calorimeter, which consists of a series of concentric shields and vacuum spaces designed to minimize heat exchange with the surroundings.[14]
-
The system is cooled to a very low temperature, typically near absolute zero (e.g., using liquid helium).
-
A known quantity of electrical energy (q) is supplied to a heater within the sample container, causing a small, precisely measured increase in temperature (ΔT).
-
The heat capacity is calculated at the mean temperature of the interval as Cp = q / ΔT.
-
This process is repeated in small, incremental steps from the lowest temperature up to and beyond the standard temperature (298.15 K).
-
-
Calculation of Entropy:
-
The standard molar entropy (S°) at 298.15 K is calculated by integrating the heat capacity data with respect to temperature, as dictated by the third law of thermodynamics: S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cp(T)/T) dT
-
The experimental data is plotted as Cp/T versus T, and the area under the curve from 0 K to 298.15 K gives the standard molar entropy. For temperatures below the lowest measurement point (e.g., <10 K), the heat capacity is typically extrapolated using the Debye T³ law.
-
Calculation of Gibbs Free Energy (ΔfG°)
The standard Gibbs free energy of formation (ΔfG°) is a measure of the spontaneity of the formation of a compound from its elements in their standard states. It is not typically measured directly but is calculated from the experimentally determined values of enthalpy and entropy using the Gibbs-Helmholtz equation.[15]
ΔfG° = ΔfH° - TΔS°
Where:
-
ΔfH° is the standard enthalpy of formation of VO.
-
T is the standard temperature (298.15 K).
-
ΔS° is the standard entropy of formation, calculated as: ΔS° = S°(VO, s) - [S°(V, s) + ½ S°(O₂, g)]
The standard entropies of the constituent elements, Vanadium (V, s) and Oxygen (O₂, g), are taken from established thermodynamic data tables.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. janaf.nist.gov [janaf.nist.gov]
- 3. NIST-JANAF Thermochemical Tables [janaf.nist.gov]
- 4. catalog.data.gov [catalog.data.gov]
- 5. srd.nist.gov [srd.nist.gov]
- 6. srd.nist.gov [srd.nist.gov]
- 7. scielo.br [scielo.br]
- 8. ccomc.rutgers.edu [ccomc.rutgers.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biopchem.education [biopchem.education]
- 12. scribd.com [scribd.com]
- 13. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 14. scispace.com [scispace.com]
- 15. personal.utdallas.edu [personal.utdallas.edu]
Vanadium(II) oxide chemical formula and properties
An In-depth Technical Guide to Vanadium(II) Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as vanadium monoxide, is an inorganic compound with the chemical formula VO.[1][2] It is one of several binary oxides of vanadium and is notable for its unique structural and electronic properties.[2][3] Characterized as a grey solid with a metallic lustre, VO possesses a distorted sodium chloride (rock salt) crystal structure.[1][2][4] A key feature of this material is its non-stoichiometric nature, with its composition varying from VO₀.₈ to VO₁.₃.[1][2][3] This variability, along with weak vanadium-vanadium metal bonds, contributes to its behavior as a semiconductor, arising from the delocalization of electrons in the t₂g orbitals.[1][2][3] While other vanadium oxides like V₂O₅ and VO₂ have been more extensively studied for applications in energy storage and electronics, the fundamental properties of VO are crucial for a comprehensive understanding of the vanadium-oxygen system.[1][5]
This guide provides a detailed overview of the chemical formula, physical and chemical properties, experimental protocols for synthesis and characterization, and the current understanding of its biological relevance for professionals in research and drug development.
Properties of this compound
The properties of this compound are summarized below, with quantitative data presented in structured tables for clarity and comparison.
Physical and Chemical Properties
This compound is a grey, crystalline solid that is insoluble in water.[2][6][7] It is a thermally stable compound, though it can react with strong reducing agents and acids.[8]
| Property | Value | Reference(s) |
| Chemical Formula | VO | [2][9] |
| Appearance | Grey solid with metallic lustre | [2][4] |
| Molar Mass | 66.9409 g/mol | [2][9] |
| Density | 5.758 g/cm³ | [2][4] |
| Melting Point | 1,789 °C (2,062 K) | [2][4] |
| Boiling Point | 2,627 °C (2,900 K) | [2][4] |
| Solubility in Water | Insoluble | [6][7] |
| Refractive Index (n_D_) | 1.5763 | [2][4] |
Structural and Electronic Properties
VO adopts a distorted rock salt (NaCl-type) crystal structure.[2][4] In this arrangement, each vanadium ion (V²⁺) is octahedrally coordinated to six oxygen ions (O²⁻), and vice versa.[2][10] This cubic structure belongs to the Fm-3m space group.[2][10] The material is a semiconductor due to the delocalization of electrons in the t₂g orbitals and the presence of weak V-V metal-to-metal bonds.[2][3] Recent studies have also shown that ferromagnetism can be induced in pure vanadium oxide thin films by tuning the oxidation state, with lower oxidation states leading to stronger ferromagnetic behavior.[11]
| Property | Value | Reference(s) |
| Crystal Structure | Halite (cubic), distorted NaCl-type | [2][4] |
| Space Group | Fm-3m, No. 225 | [2][10] |
| Coordination Geometry | Octahedral (V²⁺), Octahedral (O²⁻) | [2] |
| Lattice Parameter (a) | 4.37 Å | [10] |
| Band Gap | 0.97 eV | [10] |
| Magnetic Ordering | Ferromagnetic | [10] |
Thermodynamic Properties
The standard thermodynamic properties of this compound at 298.15 K are provided below.
| Property | Value | Reference(s) |
| Std. Enthalpy of Formation (Δ_f_H⦵₂₉₈) | -431.790 kJ/mol | [2][3] |
| Std. Gibbs Free Energy of Formation (Δ_f_G⦵) | -404.219 kJ/mol | [2][3] |
| Std. Molar Entropy (S⦵₂₉₈) | 39.01 J/mol·K | [2] |
| Molar Heat Capacity (C_p_) | 38.6 J/(mol·K) | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of pure this compound is less common than that of higher oxides like VO₂ and V₂O₅.[1] A prevalent method for producing lower-valence vanadium oxides is the reduction of higher-valence precursors.[1] The following protocol describes a generalized carbothermal reduction method.
Protocol: Carbothermal Reduction of Vanadium Pentoxide (V₂O₅)
-
Precursor Preparation:
-
Thoroughly mix high-purity Vanadium(V) oxide (V₂O₅) powder with a carbon-based reducing agent, such as graphite (B72142) or carbon black.[12][13]
-
The stoichiometric ratio of the reactants is critical. For the reaction V₂O₅ + 3C → 2VO + 3CO, a molar ratio of 1:3 (V₂O₅:C) is theoretically required. The precise ratio may need empirical optimization based on factors like particle size and furnace conditions.[14]
-
-
Milling and Compaction:
-
Thermal Reduction:
-
Place the pellets in an alumina (B75360) crucible within a horizontal tube furnace.[12]
-
Purge the furnace tube with an inert gas (e.g., high-purity argon) to remove oxygen.
-
Heat the sample to a high temperature (e.g., 1050-1400 °C) under a continuous flow of inert or nitrogen gas.[12][13] The exact temperature and duration (e.g., 1-4 hours) are critical parameters that control the final oxidation state of the vanadium oxide.[12][13]
-
The reaction proceeds through the reduction of V₂O₅ to intermediate oxides (like V₂O₃) and finally to VO.
-
-
Cooling and Collection:
-
After the specified reaction time, cool the furnace to room temperature under the inert atmosphere to prevent re-oxidation of the product.
-
The resulting grey-black solid product is this compound.
-
Characterization of this compound
Protocol: X-ray Diffraction (XRD) for Phase Identification
-
Sample Preparation: The synthesized VO powder is finely ground to ensure random crystal orientation. The powder is then mounted onto a sample holder.
-
Data Acquisition:
-
An X-ray diffractometer with a common source (e.g., Cu Kα, λ = 1.5406 Å) is used.
-
The sample is scanned over a 2θ range (e.g., 10° to 90°) with a defined step size and dwell time.
-
-
Data Analysis:
-
The resulting diffraction pattern (intensity vs. 2θ) is analyzed.
-
The peak positions are compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the crystalline phase. For VO, characteristic peaks corresponding to the cubic Fm-3m structure are expected.[15] The absence of peaks from V₂O₅, V₂O₃, or other oxides confirms the purity of the phase.[16]
-
Protocol: X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis
-
Sample Preparation: The VO powder is mounted on a sample holder using conductive tape. To remove surface contaminants and potential surface oxidation, the sample may be sputtered with an argon ion beam in the analysis chamber.[6][17]
-
Data Acquisition:
-
The sample is irradiated with monochromatic X-rays (e.g., Al Kα, 1486.6 eV) in an ultra-high vacuum environment.
-
High-resolution spectra of the V 2p and O 1s core levels are recorded.
-
-
Data Analysis:
-
The binding energies of the detected photoelectrons are calculated. The spectra are typically charge-corrected by setting the adventitious carbon C 1s peak to 284.8 eV or the main O 1s peak to 530.0 eV.[5]
-
The V 2p spectrum is deconvoluted to identify the constituent oxidation states. The V 2p₃/₂ peak for V²⁺ is expected at a binding energy of approximately 513.9 eV, distinct from V³⁺ (~515.0 eV), V⁴⁺ (~515.7-516.4 eV), and V⁵⁺ (~517.2 eV).[5][18] The presence of a single, well-defined peak corresponding to V²⁺ confirms the desired oxidation state.
-
Biological Relevance and Drug Development
While specific studies on this compound in drug development are limited, the broader class of vanadium compounds has attracted significant interest for its therapeutic potential, particularly for its insulin-mimetic properties.[1][10][11]
Insulin-Mimetic Activity of Vanadium Compounds
Numerous in vitro and in vivo studies have shown that vanadium compounds can mimic the effects of insulin (B600854), improving glucose homeostasis in models of diabetes.[1][10] The primary mechanism is believed to be the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B.[1][9] PTPs are negative regulators of the insulin signaling pathway; they dephosphorylate the activated insulin receptor, terminating the signal.[1]
By inhibiting PTPs, vanadium compounds maintain the insulin receptor in its phosphorylated, active state.[8] This leads to the downstream activation of key signaling cascades, including the PI3K/Akt pathway , which promotes glucose uptake (via GLUT4 translocation), glycogen (B147801) synthesis, and the MAPK/ERK pathway , which is involved in cell growth and differentiation.[1][19]
It is important to note that most research has focused on vanadate (B1173111) (V⁵⁺) and oxovanadium(IV) (V⁴⁺) species.[3][20] The specific insulin-mimetic activity of this compound has not been extensively characterized. However, understanding this general mechanism provides a logical framework for investigating VO's potential biological effects.
Anticancer and Antimicrobial Potential
Vanadium compounds have also been investigated for anticancer activity, with mechanisms involving the induction of apoptosis and cell cycle arrest, often linked to the MAPK/ERK signaling pathway.[2][4][19] Additionally, vanadium oxide nanoparticles have shown potential as antimicrobial agents, although their efficacy varies depending on the bacterial strain.[21] Some studies suggest that vanadium oxide nanoparticles can be used for targeted therapy in colon cancer.[22] Again, research specifically isolating the effects of the V²⁺ oxidation state in VO is a necessary future step.
Structure-Property Relationship
The fundamental properties of VO are intrinsically linked to its atomic and electronic structure. The distorted rock salt (NaCl) lattice dictates the octahedral coordination of V and O atoms. This specific geometry, combined with the electronic configuration of V²⁺ ([Ar] 3d³), leads to the splitting of the 3d orbitals. The weak, direct overlap between the t₂g orbitals of adjacent vanadium atoms forms a partially filled conduction band, which is responsible for the compound's characteristic semiconductor behavior.[2][4]
Safety and Toxicology
Vanadium compounds are considered to have variable toxicity.[23] Exposure can act as an irritant to the eyes and respiratory tract.[7] Acute toxicity from inhalation may cause irritation, coughing, and bronchitis.[23] While specific toxicology data for VO is not as prevalent as for V₂O₅, standard precautionary measures for handling chemical powders, including the use of personal protective equipment such as gloves, safety glasses, and respiratory protection, should be followed.[7]
Conclusion
This compound is a non-stoichiometric compound with a unique combination of structural, electronic, and magnetic properties. Its distorted rock salt structure and the behavior of its 3d electrons give rise to its semiconducting nature. While its synthesis and characterization require controlled, oxygen-free conditions, established protocols allow for the production and verification of this material. Although the biological activities of vanadium compounds, particularly their insulin-mimetic effects, are well-documented, specific research into the therapeutic potential of this compound is still an emerging area. This guide provides a foundational technical overview to aid researchers and scientists in further exploring the properties and applications of this intriguing material.
References
- 1. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Consequences of Vanadium Effects on Formation of Reactive Oxygen Species and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Vanadium [xpsfitting.com]
- 6. Determination of the V2p XPS binding energies for different vanadium oxidation states (V5+ to V0+) [inis.iaea.org]
- 7. An Overview of Vanadium and Cell Signaling in Potential Cancer Treatments | Vanitec [vanitec.org]
- 8. researchgate.net [researchgate.net]
- 9. [Insulin-mimetic property of vanadium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Vanadium Carbide by Mechanical Activation Assisted Carbothermic Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In situ X-ray diffraction study of the controlled oxidation and reduction in the V–O system for the synthesis of VO2 and V2O3 thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 23. Nanomedicine Advancements: Vanadium Oxide Nanoparticles as a Game-Changer in Antimicrobial and Anticancer Therapies [ouci.dntb.gov.ua]
Unveiling Ferromagnetism in Vanadium Oxides: A Technical Guide
Abstract
Historically recognized for its complex phase transitions and predominantly antiferromagnetic or paramagnetic behavior in its bulk form, the discovery of ferromagnetism in various forms of vanadium oxide, particularly at room temperature, has opened new avenues for spintronic and nanoelectronic applications. This technical guide provides an in-depth overview of the synthesis, characterization, and underlying mechanisms of ferromagnetism in vanadium oxide materials. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the magnetic properties of transition metal oxides. This document summarizes key quantitative data, details experimental protocols for inducing and characterizing ferromagnetism, and visualizes the critical relationships and workflows involved in this burgeoning field of study.
Introduction
Vanadium oxides (VOx) are a class of materials known for their rich variety of crystalline structures and oxidation states, leading to a wide array of electronic and magnetic properties.[1][2] While bulk vanadium oxides are not inherently ferromagnetic, recent research has demonstrated that ferromagnetism can be induced, particularly in nanostructured forms such as thin films and nanoparticles.[3][4] This emergent ferromagnetism is often observed at or even well above room temperature, making it technologically significant.
The origin of this magnetic ordering is a subject of ongoing research, but a consensus is forming around the crucial role of intrinsic defects, primarily oxygen vacancies.[5][6][7] These vacancies can alter the local electronic structure, leading to the spin polarization of electrons in the vanadium d-orbitals and giving rise to a net magnetic moment.[5] The synthesis method and subsequent processing conditions are therefore critical in controlling the concentration of these defects and, consequently, the magnetic properties of the material.
This guide will explore the primary methods for synthesizing ferromagnetic vanadium oxides, provide detailed experimental protocols, present a consolidated summary of reported magnetic properties, and illustrate the key processes through diagrams.
Quantitative Data Summary
The magnetic properties of vanadium oxides are highly dependent on their stoichiometry, morphology, and defect concentration. The following tables summarize key quantitative data from various studies on ferromagnetic vanadium oxides.
| Material Form | Synthesis Method | Curie Temperature (Tc) | Saturation Magnetization (Ms) | Reference |
| VO₂ Thin Films | Pulsed Laser Deposition | > 500 K (estimated) | ~18 kA/m | [5] |
| VO₂ Nanoparticles | Milling | > 380 K | Not specified | [3] |
| V₂O₅ Nanoparticles | Sol-Gel | Room Temperature Ferromagnetism | ~0.14 emu/g | |
| V₂O₅-x (Oxygen deficient) | Theoretical | Not specified | Proportional to O vacancy | [5] |
| VOx Nanolayers/Nanotubes | Hydrothermal | Paramagnetic (ΘAFM = -19 K to -25 K) | Not Applicable | [8] |
Table 1: Summary of Curie Temperatures and Saturation Magnetization for various ferromagnetic vanadium oxide materials.
| Synthesis Method | Key Parameters | Resulting Phase | Magnetic Behavior | Reference |
| Pulsed Laser Deposition | Substrate: Si(100)/SiO₂; Target: V₂O₅; O₂ Pressure: 10 mTorr; Temp: 400-600°C | Crystalline VO₂ | Ferromagnetic | [9][10] |
| Reactive Magnetron Sputtering | Target: Vanadium; Gas: Ar/O₂; Substrate Temp: 30-300°C | Amorphous VOx | Dependent on O₂/Ar ratio | [11] |
| Sol-Gel | Precursor: VCl₃; Medium: Gelatin; Calcination: 400-600°C | α-V₂O₅ | Weak Ferromagnetism | |
| Hydrothermal Synthesis | Precursor: NH₄VO₃; Temp: 160°C; Time: 7 hr; Annealing: 500°C | V₂O₅ | Not specified as ferromagnetic | [12] |
Table 2: Comparison of synthesis parameters and resulting magnetic properties.
Experimental Protocols
The ability to reliably synthesize ferromagnetic vanadium oxides is paramount. Below are detailed methodologies for the key techniques cited in the literature.
Pulsed Laser Deposition (PLD) of VO₂ Thin Films
This method is effective for growing high-quality, crystalline VO₂ thin films.
-
Target and Substrate Preparation:
-
A high-purity V₂O₅ target is used.
-
Si(100) substrates with a thin (3nm) native SiO₂ layer are cleaned.[9]
-
-
Deposition Chamber Setup:
-
Deposition Parameters:
-
Substrate temperature is maintained between 400°C and 600°C.[9]
-
A pure oxygen atmosphere is introduced and maintained at a low pressure of ~10 mTorr.[9][10]
-
The laser fluence is set to 1.6 J/cm².[9]
-
The laser is pulsed for a set number of pulses (e.g., 3000 to 8500 pulses) to achieve the desired film thickness.[9]
-
-
Post-Deposition Cooling:
-
The film is cooled at a controlled rate of 20°C/min in the same oxygen atmosphere to ensure proper crystallization and stoichiometry.[9]
-
Hydrothermal Synthesis of Vanadium Oxide Nanostructures
This solution-based method is versatile for creating various nanostructures. While not always producing ferromagnetic materials directly, it is a common route for creating precursors.
-
Precursor Solution Preparation:
-
Dissolve 0.4 M ammonium (B1175870) metavanadate (NH₄VO₃) in deionized water with stirring to form a solution of pH 7.[12]
-
Slowly add 0.6 M oxalic acid to the solution while stirring continuously until a dark green solution is obtained.[12]
-
-
Hydrothermal Reaction:
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Place the autoclave in a muffle furnace and heat to 160°C for 7 hours.[12]
-
-
Product Recovery and Post-Processing:
-
After cooling, filter the resulting dark blue/blackish powder and wash it several times with deionized water.
-
Dry the product at 100°C.
-
Anneal the powder at 500°C for 2 hours to obtain the final V₂O₅ product.[12]
-
Sol-Gel Synthesis of V₂O₅ Nanoparticles
This chemical solution method allows for the synthesis of homogenous nanocrystals.
-
Gel Preparation:
-
Dissolve a stabilizing agent, such as gelatin (4g in 120ml deionized water), at 40°C.
-
Separately, dissolve the vanadium precursor, such as vanadium(III) chloride (VCl₃), in deionized water.
-
Add the precursor solution to the gelatin solution and stir until a homogeneous gel is formed.
-
-
Drying and Calcination:
-
Dry the gel in an oven at 90°C for 2 hours to form a porous xerogel.
-
Grind the xerogel into a powder using an agate mortar.
-
Calcine the powder in a furnace in an air atmosphere at temperatures ranging from 400°C to 600°C for 10 hours. This step removes the organic material and induces crystallization.
-
Allow the sample to cool naturally to room temperature.
-
Characterization Workflow and Key Mechanisms
The confirmation of ferromagnetism and the understanding of its origins require a systematic characterization workflow. The logical relationship between synthesis, defects, and magnetism is also a key concept.
Experimental and Characterization Workflow
The process of creating and verifying ferromagnetic vanadium oxide can be visualized as a sequential workflow.
The Role of Oxygen Vacancies in Inducing Ferromagnetism
The emergence of ferromagnetism in otherwise non-ferromagnetic vanadium oxides is strongly linked to the presence of oxygen vacancies. This mechanism can be illustrated as a cause-and-effect pathway.
This model posits that specific synthesis conditions create oxygen vacancies in the crystal lattice.[5] The removal of an oxygen atom leaves behind excess electrons, which localize on the neighboring vanadium ions.[5] This changes the oxidation state of vanadium (e.g., from V⁵⁺ to V⁴⁺ or V³⁺) and, due to intra-atomic exchange interactions, leads to a spin polarization of the partially filled d-orbitals.[5] When these localized magnetic moments couple ferromagnetically, a net spontaneous magnetization is observed.
Conclusion
The discovery of ferromagnetism in vanadium oxides represents a significant advancement in the field of magnetic materials. The evidence strongly suggests that this phenomenon is defect-mediated, with oxygen vacancies playing a pivotal role. By carefully controlling the synthesis and processing parameters using techniques such as pulsed laser deposition, sputtering, and sol-gel methods, it is possible to engineer the defect concentration and induce room-temperature ferromagnetism. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to explore and harness the magnetic properties of this versatile material system for next-generation technologies. Further research will undoubtedly focus on refining the control over defect formation to achieve stronger and more robust ferromagnetic properties in vanadium oxides.
References
- 1. diva-portal.org [diva-portal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Room-temperature ferromagnetism in metal–insulator transition nanoparticles of VO2: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Tuning electronic and magnetic properties through disorder in V2O5 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of oxygen vacancy induced room temperature ferromagnetism in solvothermally synthesized undoped TiO2 nanoribbons - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. romjist.ro [romjist.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. espublisher.com [espublisher.com]
A Technical Guide to Mixed Oxidation States in Vanadium Oxides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of mixed oxidation states in vanadium oxides, a class of materials exhibiting a rich variety of structural, electronic, and catalytic properties. The ability of vanadium to exist in multiple oxidation states, often simultaneously within a single compound, gives rise to a fascinating array of functionalities with potential applications in fields ranging from catalysis to energy storage and beyond. This document details the synthesis, characterization, and fundamental properties of these materials, with a focus on providing actionable data and experimental protocols for researchers.
Introduction to Mixed-Valence Vanadium Oxides
Vanadium oxides are renowned for the diversity of their stoichiometries and crystal structures, largely due to vanadium's accessible oxidation states, most commonly +2, +3, +4, and +5.[1][2] While some vanadium oxides feature a single oxidation state (e.g., V₂O₃, VO₂, V₂O₅), a significant number are mixed-valence compounds, containing vanadium ions in at least two different oxidation states.[3] These mixed-valence oxides are broadly categorized into two main homologous series:
-
Magnéli Phases (VₙO₂ₙ₋₁): These phases exist between VO₂ and V₂O₃ and are formed by crystallographic shear structures based on the rutile lattice.[4][5] They are characterized by the presence of both V³⁺ and V⁴⁺ ions.
-
Wadsley Phases (VₙO₂ₙ₊₁): Found between VO₂ and V₂O₅, these phases contain a mixture of V⁴⁺ and V⁵⁺ ions.[4][6]
Another important class of mixed-valence vanadium compounds are the vanadium oxide bronzes (MₓV₂O₅) , where an intercalated metal ion (M) donates electrons to the V₂O₅ lattice, resulting in the reduction of some V⁵⁺ to V⁴⁺.[7][8]
The presence of mixed oxidation states is intrinsically linked to many of the unique properties of vanadium oxides, including their catalytic activity in redox reactions, high electrical conductivity in certain phases, and the occurrence of metal-insulator transitions (MITs).[1][9]
Synthesis of Mixed-Valence Vanadium Oxides
The synthesis of vanadium oxides with specific mixed-valence states requires precise control over reaction conditions. The choice of precursor, temperature, pressure, and reaction atmosphere dictates the final stoichiometry and crystal structure of the material.
Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method for producing a wide range of nanostructured vanadium oxides with mixed valency.[10][11] This technique involves a chemical reaction in a sealed, heated aqueous solution.
Experimental Protocol: Hydrothermal Synthesis of V₆O₁₃
This protocol is adapted from the synthesis of Al/Cr-doped V₆O₁₃.[4]
-
Precursor Solution Preparation:
-
Dissolve 1.25 g of oxalic acid dihydrate (C₂H₂O₄·2H₂O) and 0.4 g of vanadium pentoxide (V₂O₅) in 20 mL of deionized water.
-
Stir the mixture at 80°C in a water bath until a clear blue solution is formed, indicating the reduction of V⁵⁺ to V⁴⁺.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 24 hours.
-
-
Product Recovery:
-
Allow the autoclave to cool to room temperature naturally.
-
Filter the resulting precipitate, wash it with deionized water and ethanol, and dry it in a vacuum oven at 60°C for 12 hours.
-
Sol-Gel Synthesis
The sol-gel method offers a low-temperature route to homogeneous, high-purity vanadium oxide materials, including vanadium oxide bronzes.[12][13]
Experimental Protocol: Sol-Gel Synthesis of Sodium Vanadium Oxide Bronze (NaV₂O₅)
This protocol is based on the synthesis of various alkali metal vanadium bronzes.[12][14]
-
Sol Formation:
-
Dissolve V₂O₅ and Na₂SO₄ powders in the desired stoichiometric ratio in a 10% hydrogen peroxide (H₂O₂) solution at 275 K. This reaction is exothermic and should be cooled.
-
-
Gelation:
-
Heat the resulting sol to 350 K to promote the dissociation of peroxide compounds and the formation of a gel.
-
-
Film Deposition (Optional):
-
The produced gel can be deposited onto a substrate (e.g., Ni) using a screen-printing method.
-
-
Drying and Annealing:
-
Dry the gel in air at room temperature.
-
Heat the dried xerogel to 580-780 K in an oxygen atmosphere to remove water and form the crystalline bronze.
-
Chemical Vapor Deposition (CVD)
CVD is a powerful technique for depositing high-quality, uniform thin films of vanadium oxides. By controlling the precursor flow rates and deposition temperature, different phases can be selectively grown.[9][14]
Experimental Protocol: Atmospheric Pressure CVD of VO₂ Thin Films
This protocol is adapted from the synthesis of thermochromic VO₂ thin films.[9][14]
-
Precursor and Reactor Setup:
-
Use vanadium tetrachloride (VCl₄) and ethyl acetate (B1210297) (EtAc) as precursors.
-
Maintain a cold-wall atmospheric pressure CVD reactor with a deposition temperature of 550°C.
-
Heat the precursor bubblers and gas lines to prevent condensation.
-
-
Deposition:
-
Introduce the precursors into the reactor with a carrier gas (e.g., nitrogen).
-
Control the molar flow rates of VCl₄ and EtAc to achieve the desired stoichiometry. For example, a molar flow ratio of 2:1 (VCl₄:EtAc) can be used.[9]
-
The total volume flow rate of the carrier gas should be maintained at a constant value (e.g., 23.2 L min⁻¹).[9]
-
-
Cooling:
-
After the desired deposition time, cool the reactor to room temperature under an inert gas flow.
-
Characterization of Mixed Oxidation States
Determining the precise ratio of different vanadium oxidation states is crucial for understanding and tailoring the properties of these materials. X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy are two of the most powerful techniques for this purpose.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of a material. The binding energy of the V 2p core level is highly sensitive to the oxidation state of the vanadium atom.
Experimental Protocol: XPS Analysis of Vanadium Oxides
-
Sample Preparation:
-
Ensure the sample surface is clean and representative of the bulk material. For powdered samples, press them into a pellet. For thin films, ensure they are free of surface contamination.
-
Note that some vanadium oxides can be reduced under ultra-high vacuum or by the X-ray beam itself.[15]
-
-
Data Acquisition:
-
Acquire high-resolution spectra of the V 2p and O 1s regions.
-
Use a monochromatic X-ray source (e.g., Al Kα) to minimize spectral broadening.
-
-
Data Analysis and Peak Fitting:
-
Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV or by referencing to the O 1s peak of the oxide at a known binding energy (e.g., 530.0 eV).[10][16]
-
Fit the V 2p₃/₂ peak with multiple components corresponding to the different oxidation states present.
-
Constrain the full width at half maximum (FWHM) and peak shapes (e.g., a mix of Gaussian and Lorentzian functions) for each component based on reference spectra of standard vanadium oxides.
-
The relative area of each fitted peak corresponds to the proportion of that oxidation state at the surface.
-
Table 1: V 2p₃/₂ Binding Energies for Different Vanadium Oxidation States
| Oxidation State | V 2p₃/₂ Binding Energy (eV) | Reference(s) |
| V⁵⁺ | 516.6 - 517.7 | [3] |
| V⁴⁺ | 515.7 - 516.0 | [3] |
| V³⁺ | 515.3 - 515.8 | [3] |
| V²⁺ | 512.0 - 513.0 | [3] |
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, which are sensitive to its crystal structure and chemical bonding. Different vanadium oxides and oxidation states exhibit distinct Raman spectra.
Experimental Protocol: Raman Analysis of Vanadium Oxides
-
Sample Preparation:
-
Place the sample (powder or thin film) on a microscope slide.
-
-
Data Acquisition:
-
Use a visible laser (e.g., 532 nm or 633 nm) as the excitation source.
-
Focus the laser on the sample and collect the scattered light using a spectrometer.
-
Be mindful of laser-induced heating, which can cause phase transitions in some vanadium oxides.
-
-
Spectral Analysis:
-
Compare the obtained Raman spectrum with reference spectra of known vanadium oxide phases to identify the constituent phases and their oxidation states.
-
Table 2: Characteristic Raman Peaks for Selected Vanadium Oxides
| Vanadium Oxide | Oxidation State(s) | Major Raman Peaks (cm⁻¹) | Reference(s) |
| V₂O₅ | V⁵⁺ | 145, 197, 284, 405, 483, 528, 703, 994 | [18] |
| VO₂ (Monoclinic) | V⁴⁺ | 195, 224, 310, 392, 616 | [18] |
| V₂O₃ | V³⁺ | 203 (Eg), 231 (A1g), 290 (Eg), 500 (A1g), 590 (Eg) | [1] |
| V₄O₇ | V³⁺, V⁴⁺ | ~166, 556, 596, 714 (low temp. phase) | [19] |
| V₆O₁₃ | V⁴⁺, V⁵⁺ | ~220, 290, 390, 510, 680, 980 | [18] |
Data Presentation
Table 3: Properties of Selected Mixed-Valence Vanadium Oxides
| Compound | Formula | Vanadium Oxidation States | Crystal System | Metal-Insulator Transition Temp. (K) |
| Vanadium Sesquioxide | V₂O₃ | V³⁺ | Rhombohedral | ~160 |
| Vanadium Dioxide | VO₂ | V⁴⁺ | Monoclinic | ~340 |
| Vanadium Pentoxide | V₂O₅ | V⁵⁺ | Orthorhombic | ~530 |
| V₃O₅ | V³⁺, V⁴⁺ | Monoclinic | 430 | |
| V₄O₇ | V³⁺, V⁴⁺ | Triclinic | 250 | |
| V₅O₉ | V³⁺, V⁴⁺ | Triclinic | 135 | |
| V₆O₁₁ | V³⁺, V⁴⁺ | Triclinic | 170 | |
| V₈O₁₅ | V³⁺, V⁴⁺ | Triclinic | 70 | |
| V₃O₇ | V⁴⁺, V⁵⁺ | - | 5.2 | |
| V₆O₁₃ | V⁴⁺, V⁵⁺ | Monoclinic | 155 |
Data compiled from various sources, including[1][6].
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. arxiv.org [arxiv.org]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the V2p XPS binding energies for different vanadium oxidation states (V5+ to V0+) [inis.iaea.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. toolify.ai [toolify.ai]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Optimized Atmospheric-Pressure Chemical Vapor Deposition Thermochromic VO2 Thin Films for Intelligent Window Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Vanadium [xpsfitting.com]
- 11. Hydrothermal Synthesis of Nanostructured Vanadium Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cia.qro.cinvestav.mx [cia.qro.cinvestav.mx]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Physical Properties of Binary Vanadium Oxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of binary vanadium oxides. Vanadium is a transition metal that forms a multitude of oxide compounds due to its ability to exist in various oxidation states (from +2 to +5).[1][2] This diversity in stoichiometry gives rise to a rich array of crystal structures and, consequently, a wide spectrum of fascinating physical properties, including metal-insulator transitions, thermochromism, and electrochromism.[3][4] These characteristics make vanadium oxides highly promising materials for applications in electronics, energy storage, catalysis, and smart devices.[1][5][6] This guide focuses on the key physical properties of prominent binary vanadium oxides, including VO, V₂O₃, VO₂, V₂O₅, and the Magnéli phases (VₙO₂ₙ₋₁).
Crystal Structure
The crystal structure of vanadium oxides is fundamental to their physical properties. The arrangement of vanadium and oxygen atoms, the V-O bond lengths, and the coordination environment of the vanadium ions dictate the electronic band structure and phonon modes, which in turn govern the material's electrical, optical, and thermal behavior. Vanadium oxides exhibit a variety of crystal structures, with the vanadium atom typically coordinated to six oxygen atoms in a distorted octahedral geometry.[5]
Table 1: Crystallographic Data for Select Binary Vanadium Oxides
| Vanadium Oxide | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference(s) |
| Vanadium Monoxide | VO | Cubic | Fm-3m | a = 4.08 | [7] |
| Vanadium Sesquioxide (High Temp.) | V₂O₃ | Trigonal | R-3c | a = 4.95, c = 14.00 | [1][8] |
| Vanadium Sesquioxide (Low Temp.) | V₂O₃ | Monoclinic | C2/c | a = 8.74, b = 4.93, c = 5.52, β = 122.33° | [8] |
| Vanadium Dioxide (High Temp.) | VO₂ | Tetragonal | P4₂/mnm | a = 4.55, c = 2.85 | [9] |
| Vanadium Dioxide (Low Temp.) | VO₂ | Monoclinic | P2₁/c | a = 5.75, b = 4.53, c = 5.38, β = 122.6° | [10] |
| Vanadium Pentoxide | V₂O₅ | Orthorhombic | Pmmn | a = 11.51, b = 3.56, c = 4.37 | [11][12] |
| V₃O₅ | Monoclinic | P2/c | a = 9.84, b = 5.04, c = 7.01, β = 109.5° | [13] | |
| V₄O₇ | Triclinic | P-1 | a = 5.50, b = 7.00, c = 12.23, α = 95.1°, β = 95.2°, γ = 109.3° | [7] | |
| V₆O₁₃ | Monoclinic | C2/m | a = 11.92, b = 3.68, c = 10.14, β = 100.87° | [7][14] |
Electronic and Electrical Properties
The electronic and electrical properties of binary vanadium oxides are remarkably diverse, ranging from metallic to insulating behavior.[3] This variability is a direct consequence of the multiple oxidation states of vanadium and the strong electron-electron correlations in these materials.[2] A hallmark of several vanadium oxides, most notably VO₂ and V₂O₃, is a temperature-driven metal-insulator transition (MIT).[15][9][16] This transition is accompanied by a dramatic change in electrical resistivity, making these materials highly attractive for electronic switching applications.
Table 2: Electrical Properties of Select Binary Vanadium Oxides
| Vanadium Oxide | Property | Value | Temperature | Reference(s) |
| VO | Electrical Resistivity | Semiconductor | Room Temp. | [7] |
| V₂O₃ | Electrical Resistivity (Insulating) | ~10⁴ Ω·cm | < 160 K | [15] |
| Electrical Resistivity (Metallic) | ~10⁻⁴ Ω·cm | > 160 K | [15] | |
| VO₂ | Electrical Resistivity (Insulating) | ~10³ Ω·cm | < 67 °C | [6] |
| Electrical Resistivity (Metallic) | ~10⁻⁴ Ω·cm | > 67 °C | [6] | |
| V₂O₅ | Band Gap | 2.2 - 2.8 eV | Room Temp. | [6] |
| Electrical Conductivity | 10⁻⁵ - 10⁻² S/cm | Room Temp. | [15] | |
| V₆O₁₃ | Electrical Resistivity | Metallic Behavior | Room Temp. | [5] |
Optical Properties
The optical properties of vanadium oxides are closely linked to their electronic structure. The color of these oxides varies with the oxidation state of vanadium, from the black/grey of lower oxides like VO and V₂O₃ to the blue of VO₂ and the yellow-orange of V₂O₅.[1][2] The metal-insulator transition in VO₂ is accompanied by a significant change in its optical properties, particularly in the infrared region.[17][18] This thermochromic behavior, where the material's color and transparency change with temperature, is the basis for applications in smart windows and optical switching devices.[3]
Table 3: Optical Properties of Select Binary Vanadium Oxides
| Vanadium Oxide | Property | Value | Wavelength/Conditions | Reference(s) |
| VO₂ (Insulating) | Transmittance (IR) | High | T < 67 °C | [9] |
| VO₂ (Metallic) | Reflectance (IR) | High | T > 67 °C | [18] |
| V₂O₅ | Band Gap | 2.2 - 2.8 eV | - | [6] |
| Refractive Index | ~2.5 | 633 nm | [19] | |
| Transmittance (Visible) | High for thin films | - | [19] |
Magnetic Properties
The magnetic properties of binary vanadium oxides are diverse and complex, arising from the unpaired d-electrons of the vanadium ions.[17] V₂O₃, for example, is antiferromagnetic at low temperatures, below its metal-insulator transition temperature.[15] In contrast, V₂O₅ is diamagnetic, as the V⁵⁺ ions have no unpaired d-electrons.[17] Some of the Magnéli phases also exhibit interesting magnetic ordering phenomena.[5]
Table 4: Magnetic Properties of Select Binary Vanadium Oxides
| Vanadium Oxide | Magnetic Property | Transition Temperature (Tₙ) | Reference(s) |
| V₂O₃ | Antiferromagnetic | ~160 K | [15] |
| VO₂ | Paramagnetic (Insulating), Non-magnetic (Metallic) | - | [20] |
| V₂O₅ | Diamagnetic | - | [17][21] |
| Magnéli Phases (e.g., V₄O₇) | Antiferromagnetic | Varies with stoichiometry | [17] |
Thermal Properties
The thermal properties of vanadium oxides, such as thermal conductivity and specific heat, are crucial for their application in devices where heat management is important. The metal-insulator transition in VO₂ is a first-order phase transition, accompanied by a latent heat.[22][23] The thermal conductivity of vanadium oxides can also change significantly across this transition.
Table 5: Thermal Properties of Select Binary Vanadium Oxides
| Vanadium Oxide | Property | Value | Temperature | Reference(s) |
| VO₂ | Transition Temperature | ~67 °C (340 K) | - | [9] |
| Latent Heat of Transition | ~30 J/g | 67 °C | [23] | |
| Thermal Conductivity (Insulating) | ~3 W/(m·K) | < 67 °C | [24][25] | |
| Thermal Conductivity (Metallic) | ~6 W/(m·K) | > 67 °C | [24][25] | |
| V₂O₅ | Melting Point | ~690 °C | - | [12] |
| Thermal Conductivity | ~3.84 W/(m·K) | Room Temp. | [26] | |
| Seebeck Coefficient | -385 to -436 µV/K | 300 - 410 K | [27] |
Experimental Protocols
Accurate characterization of the physical properties of binary vanadium oxides relies on a suite of experimental techniques. Below are detailed methodologies for some of the key experiments.
Synthesis of Vanadium Oxide Nanostructures via Hydrothermal Method
This protocol describes a general procedure for the synthesis of vanadium oxide nanostructures, which can be adapted to produce various phases and morphologies by adjusting precursors, temperature, and reaction time.[1][4][28]
Methodology:
-
Precursor Solution Preparation: Dissolve a vanadium precursor (e.g., V₂O₅ powder, ammonium (B1175870) metavanadate) in a suitable solvent (e.g., deionized water, hydrogen peroxide).[1] The concentration of the precursor and the choice of solvent will influence the final product. For some syntheses, a reducing agent or a structure-directing agent may be added.[1]
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven. Heat the autoclave to a specific temperature (typically between 180 °C and 240 °C) and maintain it for a set duration (ranging from a few hours to several days).[4]
-
Product Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration.
-
Washing and Drying: Wash the collected product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).
-
Post-synthesis Treatment (Optional): In some cases, a post-synthesis annealing step at elevated temperatures (e.g., 350-500 °C) in a controlled atmosphere (air, argon, or vacuum) may be performed to improve crystallinity or to obtain a specific vanadium oxide phase.[1]
Characterization Techniques
XRD is a primary technique for determining the crystal structure and phase purity of vanadium oxide samples.
Methodology:
-
Sample Preparation: For powder samples, finely grind the material to ensure random orientation of the crystallites. Mount the powder on a low-background sample holder. For thin film samples, mount the substrate directly onto the sample stage.
-
Instrument Setup: Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å). Set the generator to 40 kV and 40 mA.
-
Data Collection: Scan the sample over a 2θ range typically from 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. Determine the lattice parameters from the positions of the diffraction peaks.
DSC is used to measure the thermal properties of vanadium oxides, particularly the temperature and latent heat of the metal-insulator transition.[23][29]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the vanadium oxide powder (typically 5-10 mg) and seal it in an aluminum or hermetic pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
Measurement: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected transition temperature. Then, cool the sample at the same rate to a temperature below the transition.
-
Data Analysis: The phase transition will appear as an endothermic peak during heating and an exothermic peak during cooling. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the latent heat of the transition.[23]
This technique is used to determine the optical properties of vanadium oxides, such as transmittance, absorbance, and band gap.
Methodology:
-
Sample Preparation: For thin film samples, use a clean substrate of the same material as a reference. For powder samples, use a diffuse reflectance accessory with a standard white reference material (e.g., BaSO₄).
-
Measurement: Place the sample in the spectrophotometer and measure the transmittance or reflectance spectrum over the desired wavelength range (typically 200-2500 nm).
-
Data Analysis: From the transmittance and reflectance data, the absorption coefficient (α) can be calculated. The optical band gap (Eg) can be determined by plotting (αhν)ⁿ versus the photon energy (hν) (a Tauc plot), where n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).
This method is a standard technique for measuring the electrical resistivity of semiconductor materials, including vanadium oxides.[30][31][32]
Methodology:
-
Sample Preparation: Ensure the sample has a flat, smooth surface. For thin films, the film should be on an insulating substrate. For bulk samples, a polished pellet can be used.
-
Probe Configuration: Use a four-point probe head with equally spaced, collinear tungsten carbide tips.
-
Measurement:
-
Bring the four probes into contact with the surface of the sample.
-
Pass a known constant current (I) through the two outer probes.
-
Measure the voltage (V) between the two inner probes using a high-impedance voltmeter.
-
-
Calculation:
-
The sheet resistance (Rs) is calculated using the formula: Rs = C * (V/I), where C is a geometric correction factor that depends on the sample geometry and probe spacing. For a large, thin sample, C is approximately 4.532.[30]
-
The bulk resistivity (ρ) is then calculated as: ρ = Rs * t, where t is the thickness of the sample.
-
Conclusion
Binary vanadium oxides represent a fascinating class of materials with a remarkable range of physical properties. Their diverse crystal structures and the ability of vanadium to exist in multiple oxidation states give rise to unique electronic, optical, magnetic, and thermal characteristics. The metal-insulator transition in VO₂ and V₂O₃, in particular, continues to be a subject of intense research and holds significant promise for the development of next-generation electronic and optical devices. A thorough understanding of their physical properties, underpinned by precise synthesis and characterization, is essential for unlocking the full potential of these versatile materials in various scientific and technological fields.
References
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrothermal Synthesis of Vanadium Oxide Microstructures with Mixed Oxidation States [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. espublisher.com [espublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nanostructured p-type Cr/V2O5 thin films with boosted thermoelectric properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. ama-science.org [ama-science.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Pulsed Laser and Atomic Layer Deposition of CMOS-Compatible Vanadium Dioxide: Enabling Ultrathin Phase-Change Films - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [2307.02594] Low temperature spin Seebeck effect in non-magnetic vanadium dioxide [arxiv.org]
- 21. Tuning electronic and magnetic properties through disorder in V2O5 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. wu.mse.berkeley.edu [wu.mse.berkeley.edu]
- 25. Thermal Conductivity of VO2 Nanowires at Metal-Insulator Transition Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Hydrothermal Synthesis of Nanostructured Vanadium Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Four Point Probe Measurement Explained [suragus.com]
- 31. Four-Point Probe Manual [four-point-probes.com]
- 32. e3s-conferences.org [e3s-conferences.org]
Methodological & Application
Application Notes and Protocols for Hydrothermal Synthesis of Vanadium(II) Oxide Microstructures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium(II) oxide (VO), a member of the versatile vanadium oxide family, presents unique electronic and magnetic properties that make it a material of significant interest for various advanced applications. Its potential uses span catalysis, energy storage, and electronics. The synthesis of VO with controlled microstructural features is crucial for optimizing its performance in these applications. However, the direct synthesis of VO via hydrothermal methods is challenging due to the inherent instability of the V(II) oxidation state.
This document outlines a robust two-step method for the preparation of this compound microstructures. The process involves an initial hydrothermal synthesis of a higher-valence vanadium oxide precursor, such as Vanadium pentoxide (V₂O₅) or Vanadium sesquioxide (V₂O₃), followed by a controlled reduction to obtain the desired VO microstructures. This approach allows for the formation of well-defined micro-architectures in the precursor stage, which can be largely preserved during the subsequent reduction process.
Part 1: Hydrothermal Synthesis of Vanadium Oxide Precursor Microstructures
The initial step involves the hydrothermal synthesis of either V₂O₅ or V₂O₃ microstructures. The choice of precursor and synthesis parameters allows for the tuning of the resulting morphology.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of V₂O₅ Nanoflowers
This protocol describes the synthesis of V₂O₅ nanoflowers, which can serve as a precursor for VO microstructures.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of NH₄VO₃ and a 0.1 M solution of oxalic acid in deionized water.
-
Mix the two solutions in a 1:1 molar ratio in a beaker under constant stirring.
-
Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 80°C for 12 hours.
Protocol 2: Hydrothermal Synthesis of V₂O₃ Spherical Microparticles
This protocol details the synthesis of V₂O₃ spherical microparticles.
Materials:
-
Vanadium pentoxide (V₂O₅)
-
1,6-diaminohexane
-
Deionized water
Procedure:
-
Disperse V₂O₅ powder in deionized water.
-
Add 1,6-diaminohexane to the suspension. The molar ratio of V₂O₅ to 1,6-diaminohexane should be approximately 1:1.[1]
-
Stir the mixture to ensure homogeneity.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 240°C for 48 hours.[1]
-
After cooling, collect the product by filtration, wash thoroughly with deionized water and ethanol.
-
Dry the V₂O₃ microparticles in a vacuum oven at 60°C.
Data Presentation: Hydrothermal Synthesis Parameters
| Precursor | Reagents | Temperature (°C) | Time (h) | Resulting Morphology | Reference |
| NH₄VO₃ | Oxalic acid | 180 | 24 | Nanoflowers | [2] |
| V₂O₅ | 1,6-diaminohexane | 240 | 48 | Spherical particles | [1] |
| VOSO₄·nH₂O | KBrO₃, Nitric acid | 180 | 24 | Nanowires | [3] |
| NH₄VO₃ | Glucose | - | - | V₂O₅/carbon composites | [4] |
Part 2: Reduction of Vanadium Oxide Precursors to this compound
The second crucial step is the reduction of the hydrothermally synthesized V₂O₅ or V₂O₃ microstructures to VO. This step must be carefully controlled to achieve the desired phase while maintaining the microstructure. Common reduction methods include carbothermal and hydrogen reduction.
Experimental Protocols
Protocol 3: Carbothermal Reduction of V₂O₅ Microstructures to VO
This protocol is adapted from procedures for the reduction of vanadium oxides.[5]
Materials:
-
Synthesized V₂O₅ microstructures (from Protocol 1)
-
High-purity graphite (B72142) powder
Procedure:
-
Thoroughly mix the V₂O₅ microstructures with graphite powder. The molar ratio of C to V₂O₅ is a critical parameter and may require optimization. A starting point is a stoichiometric ratio for the reaction: V₂O₅ + 3C → 2VO + 3CO.
-
Place the mixture in an alumina (B75360) boat and insert it into a tube furnace.
-
Purge the furnace with an inert gas (e.g., Argon) to remove any oxygen.
-
Heat the furnace to a high temperature, typically in the range of 1000-1200°C, under a continuous flow of inert gas. The exact temperature and time will depend on the precursor morphology and desired final product characteristics.
-
After the reduction is complete, cool the furnace down to room temperature under the inert gas flow.
-
The resulting product is this compound microstructures.
Protocol 4: Hydrogen Reduction of V₂O₃ Microstructures to VO
This protocol is based on general principles of hydrogen reduction of vanadium oxides.
Materials:
-
Synthesized V₂O₃ microstructures (from Protocol 2)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Argon)
Procedure:
-
Place the V₂O₃ microstructures in a quartz tube furnace.
-
Purge the furnace with an inert gas to remove air.
-
Introduce a controlled flow of hydrogen gas or a mixture of hydrogen and an inert gas (e.g., 5% H₂ in Ar).
-
Heat the furnace to a temperature in the range of 800-1000°C. The specific temperature and duration will need to be optimized to ensure complete reduction to VO without significant morphological changes.
-
After the reduction, cool the furnace to room temperature under an inert gas flow to prevent re-oxidation.
-
The final product is this compound microstructures.
Data Presentation: Reduction Parameters
| Precursor Microstructure | Reducing Agent | Temperature (°C) | Atmosphere | Resulting Product | Reference |
| V₂O₅ | Graphite | 1423 K (1150 °C) | Flowing Ar | V₂O₃ (further reduction needed for VO) | [5] |
| V₂O₅ | Hydrogen (H₂) | 640-790 | H₂ stream | V₂O₃ (further reduction needed for VO) | [6] |
| V₂O₅ | Ammonia (NH₃) | 903 K (630 °C) | NH₃/N₂ flow | V₂O₃ (further reduction needed for VO) | [7] |
Note: The direct reduction to VO from V₂O₅ often proceeds through intermediate oxides like V₂O₃.[5] Fine-tuning of the reduction parameters is critical to stabilize the VO phase.
Visualizing the Workflow
Hydrothermal Synthesis and Reduction Workflow
Caption: Workflow for the two-step synthesis of VO microstructures.
Applications of this compound Microstructures
This compound microstructures are promising materials for a range of technological applications, primarily leveraging their unique electronic and catalytic properties.
-
Energy Storage: Vanadium oxides, in general, are extensively studied as electrode materials for batteries and supercapacitors due to their multiple oxidation states and capacity for ion intercalation.[5][8][9][10] While much of the focus has been on higher oxides like V₂O₅, the fundamental electrochemical properties of VO contribute to the broader understanding and development of vanadium-based energy storage systems.[10]
-
Catalysis: Supported vanadium oxide catalysts are widely used in industrial oxidation processes.[11][12][13] The catalytic activity is closely linked to the oxidation state of vanadium. VO, with its lower oxidation state, can offer different catalytic pathways and selectivities compared to its higher-valence counterparts. It has been investigated as a catalyst in processes such as propane (B168953) dehydrogenation.[14]
-
Electronics: The semiconducting nature of VO makes it a candidate for various electronic applications.[4]
Characterization of this compound Microstructures
To confirm the successful synthesis of VO microstructures with the desired properties, a combination of characterization techniques is essential:
-
X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the synthesized VO.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and microstructure of the particles.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of vanadium and confirm the formation of V(II).
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the microstructures, which is crucial for catalytic and energy storage applications.
By following these detailed protocols and characterization methods, researchers can reliably synthesize and validate this compound microstructures for a variety of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Hydrothermal Synthesis and Structural Properties of V2O5 Nanoflowers at Low Temperatures | Semantic Scholar [semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. Hydrothermal synthesis of vanadium dioxides/carbon composites and their transformation to surface-uneven V2O5 nanoparticles with high electrochemical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Promising vanadium oxide and hydroxide nanostructures: from energy storage to energy saving - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. materialsscience.pwr.edu.pl [materialsscience.pwr.edu.pl]
- 8. Recent Progress in the Applications of Vanadium-Based Oxides on Energy Storage - Advanced Science News [advancedsciencenews.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalysis science of supported vanadium oxide catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Catalysis science of supported vanadium oxide catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Thin Film Deposition of Vanadium(II) Oxide by Sputtering
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deposition of Vanadium(II) Oxide (VO) thin films using sputtering techniques. While the synthesis of stoichiometric VO can be challenging due to the multiple stable oxidation states of vanadium, this guide outlines the key parameters and methodologies to control the film composition and achieve the desired VO phase.
Introduction to this compound Thin Films
This compound (VO) is a material with interesting electronic and magnetic properties. As a member of the vanadium oxide family, its synthesis in thin film form is of significant interest for applications in electronics, catalysis, and as a model system for studying metal-insulator transitions. Sputtering is a versatile physical vapor deposition (PVD) technique that allows for the deposition of high-quality thin films with controlled thickness and composition. This document focuses on reactive sputtering from a metallic vanadium target in an argon-oxygen atmosphere, a common method for producing vanadium oxide thin films.
Sputtering Process Overview
Reactive sputtering of vanadium involves bombarding a high-purity vanadium target with energetic ions (typically Argon) in a vacuum chamber. This causes atoms to be ejected from the target, which then deposit onto a substrate. By introducing a reactive gas, such as oxygen, into the chamber, the sputtered vanadium atoms react to form vanadium oxide on the substrate surface. The stoichiometry of the resulting film is highly dependent on the sputtering parameters.
Experimental Protocols
Substrate Preparation
-
Select a suitable substrate material. Common choices include silicon wafers (with or without a native oxide layer), quartz, sapphire, and glass slides.[1]
-
Clean the substrates meticulously to ensure good film adhesion and to remove any organic and inorganic contaminants. A typical cleaning procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
Reactive Sputtering Protocol for Vanadium Oxides
This protocol provides a general procedure for the deposition of vanadium oxide thin films. Specific parameters for obtaining the VO phase are discussed in the subsequent section.
-
System Preparation:
-
Load the cleaned substrates into the sputtering chamber.
-
Ensure a high-purity vanadium target (e.g., 99.95%) is correctly installed in the magnetron sputtering gun.
-
Evacuate the chamber to a base pressure typically below 5 x 10⁻⁶ Torr to minimize contamination from residual gases.
-
-
Pre-sputtering:
-
Introduce Argon gas into the chamber.
-
Pre-sputter the vanadium target for a period of 5-10 minutes with the shutter closed to remove any surface contaminants from the target.
-
-
Deposition:
-
Set the substrate to the desired temperature. Substrate heating can influence the crystallinity and phase of the deposited film.
-
Introduce a mixture of Argon (Ar) and Oxygen (O₂) into the chamber. The ratio of Ar to O₂ is a critical parameter for controlling the stoichiometry of the vanadium oxide film.
-
Set the total working pressure, typically in the range of 1 to 10 mTorr.[2]
-
Apply power (DC or RF) to the vanadium target to initiate the sputtering process. The sputtering power affects the deposition rate and the energy of the sputtered particles.
-
Open the shutter to begin the deposition of the vanadium oxide film onto the substrates.
-
Maintain the desired deposition time to achieve the target film thickness.
-
-
Cool-down and Venting:
-
After the deposition is complete, turn off the power to the target and stop the gas flow.
-
Allow the substrates to cool down in a vacuum or in an inert gas atmosphere.
-
Vent the chamber to atmospheric pressure with an inert gas like nitrogen before removing the samples.
-
Achieving this compound (VO) Stoichiometry
The formation of single-phase this compound is challenging due to the narrow stability window of this phase. The key to obtaining VO is to carefully control the oxygen partial pressure to be in a sub-stoichiometric regime relative to the formation of higher oxides like VO₂ and V₂O₅.
Key Parameter Adjustments for VO Deposition:
-
Oxygen Partial Pressure: This is the most critical parameter. To favor the formation of VO, the oxygen flow rate or partial pressure should be kept at a very low level. The exact percentage of O₂ in the Ar/O₂ mixture will depend on the specific sputtering system and other parameters but will be on the lower end of the operational range. Some studies suggest that with decreasing O₂ percentage to 2.5%, the films can be transformed into VO.[3]
-
Substrate Temperature: The substrate temperature influences the mobility of adatoms on the surface and can affect the final film phase. While some studies on other vanadium oxides explore a wide range of temperatures, for VO, starting with a moderate temperature (e.g., 300-500°C) is advisable to provide sufficient thermal energy for crystallization without promoting further oxidation.
-
Sputtering Power: Higher sputtering power increases the deposition rate of vanadium. To maintain a low oxygen-to-vanadium ratio at the substrate, a higher vanadium flux (higher power) relative to the oxygen flux can be beneficial.
It is important to note that the deposition of pure VO may require a post-deposition annealing step in a controlled, oxygen-deficient atmosphere to reduce any higher oxide phases that may have formed.
Data Presentation: Sputtering Parameters for Vanadium Oxides
The following tables summarize sputtering parameters from various studies on vanadium oxide thin films. While not all are specific to VO, they provide a valuable reference range for process development.
Table 1: DC/RF Magnetron Sputtering Parameters for Vanadium Oxide Films
| Parameter | Value | Source |
| Target | Vanadium (99.5% - 99.9%) | [2][4] |
| Substrate | Si, Glass, Sapphire, Quartz | [1][5] |
| Sputtering Power | 30 W - 200 W (DC or RF) | [4][5] |
| Substrate Temperature | Room Temperature - 600°C | [6] |
| Ar Flow Rate | 20 - 100 sccm | [4][6] |
| O₂ Flow Rate / Partial Pressure | 1.4 - 6 sccm / 0.04 Pa | [4][6][7] |
| Working Pressure | 0.4 Pa - 10 mTorr | [2][6] |
| Post-deposition Annealing | 400 - 550°C in Ar or vacuum | [1][5] |
Table 2: Resulting Vanadium Oxide Phases under Different O₂ Conditions
| O₂ Percentage / Flow | Resulting Primary Phase | Notes | Source |
| Low (e.g., 2.5%) | VO, V₂O₃ | Favors lower oxidation states. | [3] |
| Moderate | VO₂ | Widely studied for its metal-insulator transition. | [7] |
| High | V₂O₅ | Tends to form with higher oxygen content. | [8] |
Characterization of this compound Thin Films
A comprehensive characterization of the deposited films is crucial to confirm the formation of the VO phase and to understand its properties.
Recommended Characterization Techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure and identify the phase of the vanadium oxide film.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and the oxidation state of vanadium.
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology and microstructure of the film.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness and grain size.
-
Four-Point Probe Measurement: To determine the electrical resistivity of the film.
-
UV-Vis-NIR Spectroscopy: To analyze the optical properties of the film, such as transmittance and absorbance.
Visualizations
Experimental Workflow
Parameter Relationships for Vanadium Oxide Phase Control
References
- 1. OPG [opg.optica.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. osti.gov [osti.gov]
- 6. Controlling metal–insulator transitions in reactively sputtered vanadium sesquioxide thin films through structure and stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Oxygen Partial Pressure on the Structural Properties of Sputtered Vanadium Oxide Thin Films -Proceedings of the Korean Institute of Electrical and Electronic Material Engineers Conference | Korea Science [koreascience.kr]
Application Notes and Protocols for Atomic Layer Deposition of Vanadium Oxide Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the atomic layer deposition (ALD) of vanadium oxide (VOₓ) thin films, a technique enabling the growth of highly conformal and precisely controlled films at the nanoscale. Vanadium oxides are a versatile class of materials with numerous oxidation states (e.g., V₂O₃, VO₂, V₂O₅), each exhibiting unique properties valuable for a range of applications including energy storage, electronics, catalysis, and sensing.[1][2] For professionals in drug development, the precise surface engineering afforded by ALD opens up possibilities for advanced biosensors, catalytic surfaces for pharmaceutical synthesis, and biocompatible coatings.
Data Presentation
The following tables summarize the quantitative data for the ALD of vanadium oxide films, including common precursors, deposition parameters, and the resulting film properties.
Table 1: Atomic Layer Deposition (ALD) Precursors and Deposition Parameters for Vanadium Oxide Films
| Vanadium Precursor | Co-reactant(s) | Deposition Temperature (°C) | Growth Rate (Å/cycle) | As-deposited Film Phase | Vanadium Oxidation State | Reference(s) |
| Vanadyl triisopropoxide (VTOP/VTIP) | H₂O | 50-100 | ~0.2-0.32 | Amorphous | +5 | [1] |
| Vanadyl triisopropoxide (VTOP/VTIP) | O₂ plasma | 50-100 | ~0.7 | Polycrystalline | +5 | [1] |
| Tetrakis[ethylmethylamino]vanadium (TEMAV) | H₂O | 125-200 | ~0.8 | Amorphous | +4 | [3] |
| Tetrakis[ethylmethylamino]vanadium (TEMAV) | O₃ | 100-175 | 0.31-0.34 | Amorphous | +4, +5 | [1][3] |
| Tetrakis[dimethylamino]vanadium (TDMAV) | H₂O | 50-120 | ~0.3 | Amorphous | +4 | [1] |
| Tetrakis[dimethylamino]vanadium (TDMAV) | O₃ | 50-120 | ~0.45 | Amorphous | +4, +5 | [1] |
| Vanadyl acetylacetonate (B107027) (VO(acac)₂) | O₂ | 400-475 | ~2.4 | Crystalline VO₂ | +4 | [1] |
| Vanadium(III) precursor | O₃ | 150-250 | N/A | Amorphous | +5 | [4] |
| Vanadium(III) precursor | H₂O₂ | 150-250 | N/A | Amorphous | +4 | [4] |
| Vanadium(III) precursor | H₂O₂ / H₂ | N/A | N/A | Amorphous VO₂ | +4 | [4] |
Table 2: Electrical Properties of ALD-Grown Vanadium Oxide Films
| Vanadium Oxide Phase | Deposition Method | Resistivity (Ω·cm) | Temperature Coefficient of Resistance (TCR) (%/K) | Application | Reference(s) |
| V₂O₅ | ALD (VTIP + H₂O) | 77k | -4.7 | Microbolometer | |
| VO₂ (M1) | ALD (TDMAV + H₂O) + Annealing | Varies with temperature | High | Resistive Switching | [5] |
| VOₓ | Thermal ALD (TEMAV + H₂O) | Varies with temperature | -0.53 to -4.2 | IR Photodetectors | [6] |
| V₂O₅ | ALD (VTIP + H₂O) + Annealing | N/A | N/A | Electrochromic Devices | [7] |
Table 3: Electrochemical Properties of ALD-Grown Vanadium Oxide Films for Energy Storage
| Vanadium Oxide Phase | Application | Specific Capacity (mAh/g) | Current Density (A/g) | Cycling Stability | Reference(s) |
| V₂O₅ | Li-ion Battery Cathode | ~142 | N/A | Excellent | [8] |
| V₄O₉ | Li-ion Battery Cathode | High volumetric capacity | N/A | Good | [9] |
| V₂O₅ on CNTs | Supercapacitor | High | 20 | Good | [9] |
| a-VO₂ | Li-ion Battery Cathode | High energy density | N/A | Good kinetics | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General ALD of Vanadium Oxide Thin Films
This protocol describes a general thermal ALD process using a vanadium precursor and an oxidant.
1. Substrate Preparation: a. Clean the substrate (e.g., silicon wafer, glass, or conductive substrate) using a standard solvent cleaning procedure (e.g., sonication in acetone, then isopropanol). b. Dry the substrate with a stream of dry nitrogen gas. c. Perform a plasma clean (e.g., O₂ plasma) to remove any organic residues and to functionalize the surface with hydroxyl (-OH) groups, which act as initial reaction sites.
2. ALD Reactor Setup: a. Load the cleaned substrate into the ALD reactor. b. Heat the reactor to the desired deposition temperature (e.g., 150 °C for TEMAV and H₂O).[10] c. Heat the vanadium precursor to the appropriate temperature to achieve sufficient vapor pressure (e.g., 65 °C for TEMAV).[3] d. Set the flow rate of the inert carrier gas (e.g., N₂ or Ar).
3. ALD Cycle: The ALD process consists of repeating a sequence of four steps: a. Pulse Precursor: Introduce the vanadium precursor vapor into the reactor for a specific duration (e.g., 0.7 s for TEMAV) to allow it to chemisorb onto the substrate surface until saturation.[3] b. Purge: Purge the reactor with the inert gas for a set time (e.g., 1.0 s) to remove any unreacted precursor and gaseous byproducts.[3] c. Pulse Oxidant: Introduce the oxidant (e.g., H₂O vapor) into the reactor for a specific duration (e.g., 1.0 s) to react with the adsorbed precursor layer, forming a layer of vanadium oxide.[3] d. Purge: Purge the reactor again with the inert gas (e.g., 1.5 s) to remove unreacted oxidant and byproducts.[3]
4. Film Deposition: a. Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be precisely controlled by the number of cycles.
5. Post-Deposition Annealing (Optional but often necessary): a. As-deposited films are often amorphous. To obtain a specific crystalline phase (e.g., VO₂ or V₂O₅), a post-deposition anneal is typically required. b. The annealing conditions (temperature, atmosphere, and duration) will determine the final crystalline phase and properties of the film. For example, annealing in a low oxygen partial pressure environment can favor the formation of VO₂.
Protocol 2: Characterization of Vanadium Oxide Films
1. Thickness and Optical Properties: a. Use spectroscopic ellipsometry to determine the film thickness and refractive index.
2. Crystallinity and Phase Identification: a. Employ X-ray diffraction (XRD) to determine the crystal structure and phase of the annealed films. b. Use Raman spectroscopy to identify the vibrational modes characteristic of different vanadium oxide phases.
3. Surface Morphology and Composition: a. Characterize the surface topography and roughness using atomic force microscopy (AFM). b. Analyze the surface morphology and film cross-section with scanning electron microscopy (SEM). c. Determine the elemental composition and vanadium oxidation states using X-ray photoelectron spectroscopy (XPS).
Mandatory Visualizations
The following diagrams illustrate key processes and workflows in the ALD of vanadium oxide.
Caption: A typical four-step atomic layer deposition (ALD) cycle for vanadium oxide.
Caption: Experimental workflow for the synthesis and characterization of ALD vanadium oxide films.
Caption: Schematic of a thin-film Li-ion battery with an ALD-grown vanadium oxide cathode.
Applications in Drug Development and Related Fields
While direct applications of ALD-grown vanadium oxide films in drug formulations are not established, their unique properties are highly relevant to ancillary fields in drug development and biomedical research.
-
High-Sensitivity Biosensors: The ability of ALD to produce uniform, ultrathin films makes it ideal for fabricating sensitive sensor devices. Vanadium oxide films can be integrated into biosensors for detecting various biomolecules. The change in electrical or optical properties of the vanadium oxide layer upon binding of a target analyte can be used for detection.
-
Catalysis in Pharmaceutical Synthesis: Vanadium oxides are known catalysts for various organic reactions.[11] ALD allows for the precise deposition of catalytic vanadium oxide layers onto high-surface-area supports, maximizing the catalytic activity and efficiency. This can be applied to the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Antimicrobial and Anticancer Research: Vanadium oxide nanoparticles have shown potential as antimicrobial and anticancer agents.[12][13] While typically synthesized via wet-chemical methods, ALD offers a route to create well-defined surfaces to study the fundamental interactions of vanadium oxide with cells and bacteria, contributing to the understanding of their therapeutic mechanisms. The cytotoxic effects of vanadium oxide nanoparticles on cancer cells have been noted, suggesting a potential area for therapeutic research.[14][15]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. anl.gov [anl.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. alfachemic.com [alfachemic.com]
- 12. Vanadium pentoxide nanomaterials and their role in anti-angiogenesis for cancer treatment - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity of vanadium oxide nanoparticles and titanium dioxide-coated vanadium oxide nanoparticles to human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sol-Gel Synthesis of Vanadium Oxide Nanomaterials
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Vanadium oxides (VOx) are a versatile class of transition metal oxides with a rich variety of stoichiometries and crystalline structures, leading to a wide array of applications in catalysis, energy storage, and sensing.[1] The sol-gel method is a powerful and widely used "wet-chemical" technique for synthesizing VOx nanomaterials. It offers excellent control over the final product's purity, homogeneity, and texture at relatively low processing temperatures.[2]
The fundamental principle of the sol-gel process involves the hydrolysis and condensation of molecular precursors, typically vanadium alkoxides or inorganic salts, in a liquid medium.[3][4] This process leads to the formation of a "sol," which is a colloidal suspension of solid particles. With further reaction, these particles link together to form a continuous, liquid-filled solid network known as a "gel."[4] Subsequent drying and calcination (thermal treatment) of the gel are performed to remove the solvent and organic residues, and to induce crystallization into the desired vanadium oxide phase, such as V₂O₅ or VO₂.[3]
Key advantages of the sol-gel method include:
-
High Purity and Homogeneity: Achieved through mixing at the molecular level.
-
Control over Nanostructure: Parameters like pH, temperature, precursor concentration, and solvent can be tuned to control particle size, morphology, and porosity.[4]
-
Lower Crystallization Temperatures: Compared to conventional solid-state reaction methods.
-
Versatility: Capable of producing various nanostructures, including nanoparticles, nanorods, and thin films.[1][5][6]
For professionals in drug development, the controlled synthesis of VOx nanomaterials is of interest for applications such as drug delivery systems and as catalysts in the synthesis of pharmaceutical intermediates. The high surface area and tunable properties of sol-gel derived materials are particularly advantageous.
Synthesis Parameters and Their Effects
The properties of the final vanadium oxide nanomaterials are highly dependent on the synthesis conditions. A summary of key parameters and their typical effects is presented in the table below.
| Parameter | Effect on Nanomaterial Properties | Reference |
| Vanadium Precursor | The choice of precursor (e.g., vanadium alkoxides like VO(OC₃H₇)₃, or salts like NH₄VO₃) influences the hydrolysis and condensation rates, affecting the final crystalline phase and morphology. Alkoxides are common for achieving high purity. | [3][7][8] |
| Solvent | The solvent (e.g., ethanol, isopropanol) affects the solubility of the precursor and the rates of hydrolysis and condensation. | [3] |
| Water-to-Precursor Ratio | This ratio is critical for the hydrolysis reaction. A higher water content generally leads to faster hydrolysis and condensation, which can result in smaller particle sizes. | [8] |
| pH (Catalyst) | The pH, controlled by adding an acid or base catalyst, significantly impacts the gelation time and the morphology of the gel network. | [7] |
| Aging Time | Allows for the completion of polycondensation reactions and strengthening of the gel network, which can influence the final porosity. | [3] |
| Drying Method | Supercritical drying can preserve the porous structure of the gel (aerogel), while conventional drying can lead to pore collapse (xerogel). | [8] |
| Calcination Temperature | This is a crucial parameter that determines the final crystalline phase (e.g., V₂O₅, VO₂) and the crystallite size. Higher temperatures generally lead to larger crystallites and can induce phase transitions. |
Experimental Protocols
Here we provide two detailed protocols for the synthesis of V₂O₅ and VO₂ nanomaterials via the sol-gel method.
Protocol 1: Synthesis of V₂O₅ Nanoparticles using a Vanadium Alkoxide Precursor
This protocol is adapted from methods utilizing vanadium(V) oxytriisopropoxide as a precursor to form V₂O₅ nanoparticles.[9][3]
Materials:
-
Vanadium(V) oxytriisopropoxide (VO(OCH(CH₃)₂)₃)
-
Isopropanol (anhydrous)
-
Deionized water
-
Nitric acid (HNO₃, as catalyst)
Procedure:
-
Precursor Solution Preparation: In a nitrogen-filled glovebox, dissolve a specific amount of vanadium(V) oxytriisopropoxide in anhydrous isopropanol. A typical concentration is 0.1 M.
-
Hydrolysis Solution Preparation: In a separate flask, prepare a solution of deionized water and isopropanol. Add a small amount of nitric acid to act as a catalyst and adjust the pH.
-
Hydrolysis and Condensation: While vigorously stirring the precursor solution, add the hydrolysis solution dropwise. The molar ratio of water to the vanadium precursor is a critical parameter to control.
-
Sol Formation: Continue stirring the mixture. A color change and the formation of a clear sol should be observed.
-
Gelation and Aging: Cover the flask and leave the sol to age at room temperature. Gelation time can vary from hours to days depending on the specific conditions.
-
Drying: Dry the resulting gel in an oven at a temperature of 80-100°C for several hours to obtain a xerogel.
-
Calcination: Transfer the dried xerogel to a furnace and calcine it in air. A typical calcination temperature to obtain crystalline V₂O₅ is between 400°C and 500°C for 2-4 hours.
Protocol 2: Synthesis of VO₂ Nanoparticles via a Reductive Sol-Gel Route
This protocol describes a method to synthesize VO₂ by reducing a V₂O₅ precursor gel.[10][11]
Materials:
-
Vanadium pentoxide (V₂O₅) powder
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve V₂O₅ powder in a 30% hydrogen peroxide solution with stirring. This reaction is exothermic and should be performed in an ice bath. The solution will turn a clear reddish-brown.
-
Gel Formation: Heat the resulting solution to approximately 60°C until it transforms into a brown-red gel.[10] Age the gel for a period of time (e.g., 48 hours) to ensure homogeneity.[10]
-
Hydrothermal Treatment (Optional but Recommended): Transfer the gel into a Teflon-lined autoclave and heat it at a temperature around 240°C for 24 hours.[10] This step facilitates the reduction of V⁵⁺ to V⁴⁺.
-
Washing and Drying: After the hydrothermal treatment, wash the resulting precipitate several times with deionized water and ethanol, followed by centrifugation. Dry the product in a vacuum oven.
-
Annealing: To obtain the crystalline monoclinic phase of VO₂, the dried powder should be annealed in a tube furnace under a vacuum or inert atmosphere (e.g., Argon).[10]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the sol-gel synthesis of vanadium oxide nanomaterials.
Caption: Workflow for V₂O₅ synthesis using a vanadium alkoxide precursor.
Caption: Workflow for VO₂ synthesis via a reductive sol-gel route.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. US8318128B2 - Method of preparing vanadium oxide nanoparticles - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Preparation of V2O5 Thin Film by Sol–Gel Technique and Pen Plotter Printing [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. nstda.or.th [nstda.or.th]
Application Note: Characterization of Vanadium Oxide (VO) Nanoparticles using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium oxide (VO) nanoparticles are gaining significant attention in various fields, including drug development, due to their unique physicochemical properties.[1][2][3] Their potential applications as antimicrobial and anticancer agents necessitate a thorough characterization of their structural and morphological properties to ensure reproducibility and efficacy.[1][3][4] This application note provides detailed protocols for the characterization of VO nanoparticles using two fundamental techniques: X-ray Diffraction (XRD) for crystallographic analysis and Scanning Electron Microscopy (SEM) for morphological and size analysis.
Experimental Protocols
Synthesis of Vanadium Oxide Nanoparticles (Illustrative Example: Hydrothermal Method for V₂O₅)
A common method for synthesizing vanadium oxide nanoparticles is the hydrothermal method.[5] In a typical procedure, a precursor such as ammonium (B1175870) metavanadate is dissolved in deionized water.[5] A surfactant, like CTAB (cetyl trimethyl ammonium bromide), can be added to control the particle size and morphology.[5] The solution is then sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (e.g., 180°C) for several hours to allow for the formation of the nanoparticles.[5] After cooling, the resulting precipitate is washed multiple times with distilled water and ethanol (B145695) to remove any unreacted precursors and surfactant, and then dried to obtain the final nanoparticle powder.[5]
X-ray Diffraction (XRD) Analysis
XRD is a powerful non-destructive technique used to determine the crystalline structure, phase composition, and average crystallite size of the nanoparticles.[6][7]
Protocol:
-
Sample Preparation: A small amount of the dried VO nanoparticle powder is placed onto a low-background sample holder (e.g., a zero-background silicon wafer or a glass slide).[6] The powder should be gently pressed to create a flat, smooth surface to ensure accurate diffraction data.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å) is used.[8]
-
Goniometer Scan: The sample is scanned over a 2θ range, for instance, from 10° to 80°, to cover the characteristic diffraction peaks of vanadium oxides.[9]
-
Scan Speed and Step Size: A slow scan speed (e.g., 2°/min) and a small step size (e.g., 0.02°) are recommended to obtain high-resolution data.
-
-
Data Analysis:
-
Phase Identification: The obtained diffraction pattern is compared with standard diffraction patterns from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the specific phase of vanadium oxide (e.g., V₂O₅, VO₂, V₂O₃).[10][11]
-
Crystallite Size Estimation: The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:[7][10] D = Kλ / (β cosθ) Where:
-
K is the Scherrer constant (typically ~0.9)
-
λ is the X-ray wavelength
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians
-
θ is the Bragg diffraction angle
-
-
Scanning Electron Microscopy (SEM) Analysis
SEM is used to visualize the surface morphology, size, and aggregation state of the nanoparticles.[12]
Protocol:
-
Sample Preparation:
-
Dispersion: A small amount of the VO nanoparticle powder is dispersed in a suitable solvent like ethanol or deionized water.[13] The suspension is then sonicated for a few minutes to break up agglomerates.[13]
-
Mounting: A drop of the dilute nanoparticle suspension is placed onto an SEM stub covered with conductive carbon tape.[13][14] The solvent is allowed to evaporate completely in a dust-free environment.[13][14]
-
Coating (if necessary): For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample to prevent charging under the electron beam.
-
-
Instrument Setup:
-
Accelerating Voltage: A low accelerating voltage (e.g., <5 kV) is often used for imaging nanoparticles to achieve high spatial resolution.[15]
-
Magnification: The magnification is adjusted to visualize the nanoparticles clearly, typically ranging from 50,000x to over 100,000x.[12][16]
-
Detector: A secondary electron (SE) detector is commonly used to obtain topographical information.
-
-
Data Analysis:
-
Morphology: The SEM images are analyzed to determine the shape of the nanoparticles (e.g., nanorods, nanosheets, spherical).[10][11]
-
Particle Size Distribution: Image analysis software can be used to measure the size of a statistically significant number of individual nanoparticles (at least 300-500) to determine the average particle size and size distribution.[16][17]
-
Data Presentation
Quantitative data obtained from XRD and SEM analyses should be summarized for clear comparison.
| Parameter | Technique | Typical Values for VO Nanoparticles | Reference |
| Crystal Phase | XRD | Orthorhombic (V₂O₅), Monoclinic (VO₂) | [10][18] |
| Crystallite Size (nm) | XRD | 15 - 100 | [3][10][11] |
| Morphology | SEM | Nanosheets, Nanorods, Flower-like, Spherical | [10][11] |
| Particle Size (nm) | SEM | 10 - 500 | [5][10] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of VO nanoparticles.
Caption: Logical relationship between characterization techniques, properties, and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. A functionalized surface modification with vanadium nanoparticles of various valences against implant-associated bloodstream infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.holycrossngl.edu.in [research.holycrossngl.edu.in]
- 6. azooptics.com [azooptics.com]
- 7. azonano.com [azonano.com]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. nanocomposix.com [nanocomposix.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. How to analyse nanoparticles using EDS in the SEM? - Oxford Instruments [oxinst.com]
- 16. materialneutral.info [materialneutral.info]
- 17. Nanoparticle Detection on SEM Images Using a Neural Network and Semi-Synthetic Training Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Vanadium(II) Oxide as a Catalyst in Oxidation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium oxides are versatile and widely utilized catalysts in a variety of industrial and laboratory-scale oxidation reactions. Their catalytic prowess stems from the ability of vanadium to exist in multiple stable oxidation states, primarily from +2 to +5, facilitating efficient redox cycles. This document focuses on the role of Vanadium(II) oxide (VO) and its interplay with other vanadium oxidation states in key oxidation reactions relevant to chemical synthesis and drug development. While higher oxidation states of vanadium, such as V(V) and V(IV), are often the nominal catalysts, the V(II) state can be a crucial intermediate in the catalytic cycle, particularly in reactions involving reductive steps. Understanding the dynamics of these oxidation states is paramount for optimizing reaction conditions and achieving desired product selectivity.
Key Applications in Oxidation Reactions
Vanadium oxide-based catalysts have demonstrated significant efficacy in a range of oxidation reactions, including the oxidation of alcohols, sulfides, and the epoxidation of alkenes. The ability of vanadium to cycle between its various oxidation states is central to its catalytic activity.[1][2]
Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical industry. Vanadium-based catalysts, often derived from V₂O₅ or vanadyl precursors, effectively catalyze this transformation using various oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen.[3][4][5] Secondary alcohols can be chemoselectively converted to ketones in the presence of primary hydroxy groups.[4]
Catalytic Cycle and the Role of this compound:
The catalytic cycle for alcohol oxidation typically involves the higher oxidation states of vanadium. However, the potential involvement of lower oxidation states like V(II) can occur under certain reaction conditions, especially if strong reducing agents are present or if the substrate itself can reduce the catalyst to a lower oxidation state before being oxidized. The re-oxidation of the reduced vanadium species by the oxidant is a critical step to regenerate the active catalyst.[2][6]
Oxidation of Sulfides
The selective oxidation of sulfides to sulfoxides and sulfones is another critical reaction in medicinal chemistry, as the sulfoxide (B87167) functional group is present in numerous bioactive molecules. Vanadium complexes have been shown to be highly effective catalysts for this transformation, often utilizing hydrogen peroxide as a green oxidant.[7][8] High yields and chemoselectivity for sulfoxides can be achieved at room temperature.[7]
Mechanism Insight:
The catalytic cycle for sulfide (B99878) oxidation is believed to proceed through the formation of a peroxovanadium species when using H₂O₂ as the oxidant. This species then transfers an oxygen atom to the sulfide. The vanadium center is typically in a higher oxidation state (V or IV) throughout the primary catalytic loop. The V(II) state is not commonly invoked as a primary intermediate in this specific reaction under typical conditions.
Epoxidation of Alkenes
The epoxidation of alkenes is a vital reaction for the synthesis of fine chemicals and pharmaceutical intermediates. Vanadium complexes are effective catalysts for the epoxidation of various alkenes, including allylic alcohols, using hydroperoxides as the oxygen source.[9][10] Vanadium catalysts exhibit high selectivity for the epoxidation of allylic alcohols.[11]
Reaction Mechanism:
The mechanism of vanadium-catalyzed epoxidation often involves the coordination of the hydroperoxide to the vanadium center, forming a reactive intermediate that delivers an oxygen atom to the double bond of the alkene. The vanadium catalyst cycles between higher oxidation states (e.g., V(V) and V(IV)) to facilitate this transfer.[1][9]
Quantitative Data Summary
The following tables summarize quantitative data for various oxidation reactions catalyzed by vanadium oxide systems. It is important to note that many of these studies utilize vanadium precursors in higher oxidation states, and the in-situ active species may involve a flux between different oxidation states.
| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Benzyl Alcohol | V₂O₅/GO | O₂ (aerobic) | Toluene (B28343) | 100 | 6 | 100 | 100 (Benzaldehyde) | [5] |
| 1-Phenylethanol (B42297) | V₂O₅ | O₂ (aerobic) | Toluene | 100 | 3 | 100 | 100 (Acetophenone) | [4] |
| Cinnamyl alcohol | V₂O₅ | O₂ (aerobic) | Toluene | 100 | 5 | 98 | 99 (Cinnamaldehyde) | [4] |
| Methyl Phenyl Sulfide | VO(acac)₂/TiO₂ | TBHP | Dichloromethane | RT | 0.5 | >99 | >99 (Sulfoxide) | [7] |
| Diphenyl Sulfide | V-doped TiO₂ | H₂O₂ | Acetonitrile | - | - | ~100 | High (Sulfoxide/Sulfone) | [7] |
| Cyclohexene | VO(acac)₂ | TBHP | Toluene | RT | 18 | - | - | [3] |
Note: "RT" denotes room temperature. Data for conversion and selectivity can vary based on specific reaction conditions and catalyst preparation methods.
| Catalyst System | Support | Reaction | Turnover Frequency (TOF) (s⁻¹) | Temperature (°C) | Reference |
| V₂O₅ | TiO₂ | Benzene Oxidation | > V₂O₅ (unsupported) | - | [12] |
| V₂O₅ | Al₂O₃ | Benzene Oxidation | < V₂O₅ (unsupported) | - | [12] |
| V₂O₅ | TiO₂ | SO₂ Oxidation | ~1 x 10⁻⁴ | 400 | [13] |
| V₂O₅ | CeO₂ | SO₂ Oxidation | Higher than TiO₂ support | 400 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Preparation (Supported Vanadium Oxide)
This protocol describes a general method for preparing a supported vanadium oxide catalyst, which can be adapted for various supports like TiO₂, Al₂O₃, or SiO₂.
Materials:
-
Vanadium(V) oxide (V₂O₅) or Ammonium (B1175870) metavanadate (NH₄VO₃)
-
Oxalic acid
-
Support material (e.g., TiO₂, Al₂O₃, SiO₂)
-
Deionized water
-
Furnace
Procedure:
-
Prepare a solution of the vanadium precursor. For example, dissolve a calculated amount of ammonium metavanadate in a solution of oxalic acid in deionized water with gentle heating.
-
Add the support material to the vanadium precursor solution. The amount of precursor is calculated based on the desired weight loading of V₂O₅ on the support.
-
Stir the suspension for several hours at room temperature to ensure uniform impregnation.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Dry the resulting solid in an oven at 110-120 °C overnight.
-
Calcine the dried powder in a furnace. The calcination temperature and duration will depend on the support and desired catalyst properties (e.g., 450-550 °C for 4-6 hours in a flow of air).
-
Cool the catalyst to room temperature and store it in a desiccator.
Protocol 2: Catalytic Oxidation of an Alcohol to a Ketone
This protocol details the oxidation of a secondary alcohol, 1-phenylethanol, to acetophenone (B1666503) using a supported vanadium oxide catalyst and molecular oxygen.[4]
Materials:
-
1-Phenylethanol
-
Supported vanadium oxide catalyst (e.g., 5 wt% V₂O₅/TiO₂)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Oxygen supply (balloon or gas inlet)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the supported vanadium oxide catalyst (e.g., 5 mol% relative to the substrate).
-
Add 1-phenylethanol (e.g., 1 mmol) and toluene (e.g., 5 mL).
-
Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and potentially reused.
-
The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography if necessary.
Protocol 3: Selective Oxidation of a Sulfide to a Sulfoxide
This protocol provides a general method for the selective oxidation of thioanisole (B89551) to methyl phenyl sulfoxide using a vanadium catalyst and hydrogen peroxide.[7]
Materials:
-
Thioanisole (methyl phenyl sulfide)
-
Vanadyl acetylacetonate (B107027) [VO(acac)₂]
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the vanadium catalyst (e.g., VO(acac)₂, 1-2 mol%) in the chosen solvent (e.g., dichloromethane, 5 mL).
-
Add the sulfide substrate (e.g., thioanisole, 1 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the hydrogen peroxide solution (e.g., 1.1 equivalents) dropwise to the stirred reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized redox cycle for vanadium-catalyzed alcohol oxidation.
Caption: Experimental workflow for screening vanadium oxide catalysts.
Caption: Simplified mechanism for vanadium-catalyzed sulfide oxidation.
References
- 1. china-vanadium.net [china-vanadium.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel Vanadium-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones under Atmospheric Oxygen [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
- 9. Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols | MDPI [mdpi.com]
- 10. Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. lehigh.edu [lehigh.edu]
Application Notes and Protocols: Electrochemical Properties of Vanadium Oxide Electrodes
A Note to the Researcher: While the request specifically focuses on Vanadium(II) Oxide (VO), a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed studies on the electrochemical properties of VO electrodes for applications such as batteries and supercapacitors. The vast majority of research on vanadium oxide-based energy storage materials is concentrated on oxides with higher vanadium oxidation states, namely Vanadium Pentoxide (V₂O₅), Vanadium Dioxide (VO₂), and Vanadium Trioxide (V₂O₃).[1][2] These materials are noted for their high specific capacities, layered crystal structures, and multiple redox states, making them promising candidates for next-generation energy storage.[3][4][5]
This document, therefore, provides a detailed overview of the electrochemical properties and characterization protocols for the more commonly studied vanadium oxide electrodes as a proxy. The methodologies described are standard for electrode material characterization and would be applicable to the study of VO electrodes should this emerging area be explored. We will begin by presenting a comparative summary of the electrochemical performance of various vanadium oxides, followed by detailed experimental protocols and workflow diagrams.
Comparative Electrochemical Performance of Vanadium Oxide Electrodes
The electrochemical properties of vanadium oxide electrodes are highly dependent on the oxidation state of vanadium, as well as the material's crystal structure and morphology.[1][4] The following table summarizes key performance metrics for various vanadium oxide-based electrodes as reported in the literature. It is important to note that these values can vary significantly based on the synthesis method, electrode composition, and testing conditions.
| Vanadium Oxide | Application | Electrolyte | Specific Capacity / Capacitance | Cycling Stability | Reference |
| V₂O₅ | Li-ion Battery Cathode | 1 M LiPF₆ in EC/DMC | ~290 mAh/g | Good, but can suffer from structural changes upon deep cycling. | [5] |
| V₂O₅ | Supercapacitor | 6 M KOH | 286.54 F/g at 2 A/g (for V₂O₅/g-C₃N₄ composite) | Superior stability over 3000 cycles. | [6] |
| VO₂ (B) | Li-ion Battery Cathode | Not Specified | >300 mAh/g | Good cyclability in a wide temperature range. | [7] |
| V₂O₃/N-doped Carbon | Aqueous Zn-ion Battery Cathode | Not Specified | High, with significantly improved electron transport rate. | Not Specified | [8] |
| V₂O₃ composites | Supercapacitor | Not Specified | 458.6 F/g at 0.5 A/g | Good flexibility. | [9] |
Experimental Protocols
The following are detailed protocols for the key electrochemical techniques used to characterize vanadium oxide electrodes.
Electrode Preparation
Objective: To prepare a working electrode containing the vanadium oxide active material for electrochemical testing.
Materials:
-
Vanadium oxide powder (e.g., V₂O₅, VO₂, V₂O₃)
-
Conductive additive (e.g., carbon black, acetylene (B1199291) black)
-
Polymer binder (e.g., polyvinylidene fluoride (B91410) - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Current collector (e.g., copper foil for anodes, aluminum foil for cathodes)
-
Mortar and pestle
-
Doctor blade or film applicator
-
Vacuum oven
Procedure:
-
In a mortar, thoroughly mix the vanadium oxide powder, conductive additive, and PVDF binder in a specific weight ratio (e.g., 80:10:10).
-
Add NMP dropwise to the mixture while continuously grinding to form a homogeneous slurry.
-
Cast the slurry onto the current collector using a doctor blade to a desired thickness.
-
Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.
-
Punch out circular electrodes of a specific diameter from the dried sheet.
-
Press the electrodes under a specific pressure to ensure good contact between the active material and the current collector.
-
Record the mass of the active material on each electrode.
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior, electrochemical reversibility, and potential window of the vanadium oxide electrode.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (or two-electrode coin cell)
-
Working electrode (the prepared vanadium oxide electrode)
-
Counter electrode (e.g., platinum wire or foil)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)
-
Electrolyte (specific to the battery or supercapacitor system being tested)
Procedure:
-
Assemble the electrochemical cell inside a glovebox if using non-aqueous electrolytes.
-
Connect the electrodes to the potentiostat.
-
Set the potential window to a range where the redox reactions of the vanadium oxide are expected to occur.
-
Set the scan rate (e.g., from 0.1 mV/s to 100 mV/s).
-
Run the cyclic voltammetry experiment for a set number of cycles.
-
Record the resulting voltammogram (current vs. potential). The presence of oxidation and reduction peaks provides information about the redox reactions.[6]
Galvanostatic Charge-Discharge (GCD)
Objective: To determine the specific capacity or capacitance, coulombic efficiency, and cycling stability of the vanadium oxide electrode.
Apparatus:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Assemble the electrochemical cell.
-
Set the constant current density for charging and discharging (e.g., in A/g).
-
Set the potential window for charging and discharging.
-
Initiate the galvanostatic cycling. The instrument will apply a constant current and measure the time it takes for the potential to reach the upper and lower voltage limits.
-
Run the experiment for a large number of cycles (e.g., 100, 1000, or more) to evaluate cycling stability.
-
The specific capacity (for batteries) or specific capacitance (for supercapacitors) can be calculated from the discharge time.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the charge transfer resistance, solution resistance, and diffusion characteristics of the electrode-electrolyte interface.
Apparatus:
-
Potentiostat/Galvanostat with an EIS module.
-
Same electrochemical cell setup as for CV.
Procedure:
-
Assemble the electrochemical cell and allow it to reach a stable open-circuit potential.
-
Set the frequency range for the AC perturbation (e.g., from 100 kHz to 0.01 Hz).
-
Set the amplitude of the AC voltage perturbation (typically a small value, e.g., 5-10 mV).
-
Run the EIS measurement.
-
The resulting Nyquist plot (imaginary impedance vs. real impedance) can be modeled with an equivalent circuit to extract key resistive and capacitive elements of the system.
Visualizations
The following diagrams illustrate the general workflow for electrochemical characterization and a conceptual representation of the charge storage mechanism in a vanadium oxide electrode.
Caption: Workflow for Electrochemical Characterization of Vanadium Oxide Electrodes.
Caption: Charge Storage in Vanadium Oxide Electrodes.
Conclusion and Future Outlook
While this compound (VO) remains a largely unexplored material for electrochemical energy storage, the extensive research on other vanadium oxides provides a solid foundation for its potential investigation. The protocols and characterization techniques outlined in this document are fundamental to the field and can be directly applied to study the electrochemical properties of VO electrodes. The unique electronic and structural properties of VO may offer novel and advantageous electrochemical behaviors. Therefore, the lack of extensive data on VO also represents a significant opportunity for new research to fill this knowledge gap and potentially uncover a promising new electrode material.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Recent Progress in the Applications of Vanadium-Based Oxides on Energy Storage - Advanced Science News [advancedsciencenews.com]
- 4. mdpi.com [mdpi.com]
- 5. Vanadium Oxide Cathode Materials → Area → Resource 1 [energy.sustainability-directory.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application of Vanadium Oxides in Rechargeable Batteries: A Review of Current Research and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium oxides have emerged as promising electrode materials for next-generation rechargeable batteries, including lithium-ion (Li-ion), sodium-ion (Na-ion), and potassium-ion (K-ion) batteries. Their rich redox chemistry, layered crystal structures, and variable oxidation states (from +2 to +5) allow for high theoretical capacities and diverse electrochemical properties. This document provides a comprehensive overview of the application of various vanadium oxides in rechargeable batteries, with a focus on their synthesis, electrochemical performance, and the protocols for their characterization.
A Note on Vanadium(II) Oxide (VO): While this report covers a range of vanadium oxides, it is important to note that research on this compound (VO) as an electrode material for rechargeable batteries is notably scarce in the current scientific literature. The vast majority of studies focus on higher oxidation states of vanadium, such as V₂O₅, VO₂, and V₂O₃, which have demonstrated more promising electrochemical activity and stability for ion intercalation. The reasons for the limited investigation into VO may include its potential instability and lower theoretical capacity compared to its higher-oxide counterparts. Therefore, the following sections will primarily detail the applications and protocols for the more extensively studied vanadium oxides.
Data Presentation: Electrochemical Performance of Vanadium Oxides
The following tables summarize the key electrochemical performance metrics of various vanadium oxides as electrode materials in different rechargeable battery systems.
Table 1: Performance of Vanadium Oxides in Lithium-Ion Batteries
| Vanadium Oxide | Electrode Type | Specific Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Cycle Life | Coulombic Efficiency (%) | Reference |
| V₂O₅ | Cathode | 280 (initial), 200 (stabilized) | 100 | - | - | [1] |
| VO₂(B) nanobelts | Cathode | 321 (initial) | - | - | - | [2] |
| Li₃VO₄/Graphene | Anode | 350.2 (initial), 303.9 (after 200 cycles) | 200 (0.5C) | 86.8% retention after 200 cycles | >99% | [3] |
| Li₁₊ₓVO₂ | Anode | 294 | - | >90% retention after 25 cycles | - | [4] |
| V₄O₉ | Cathode | ~260 (initial), 225 (after 50 cycles) | C/10 | - | - | [5][6] |
| V₂O₃@NC hollow spheres | Anode | - | - | - | - | [7] |
Table 2: Performance of Vanadium Oxides in Sodium-Ion Batteries
| Vanadium Oxide | Electrode Type | Specific Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Cycle Life | Coulombic Efficiency (%) | Reference |
| β-NaVO₃ | Anode | 356 (initial) | Low | - | - | [8] |
| β-NaVO₃/Graphene | Anode | 576 (initial) | Low | 83% retention after 400 cycles | - | [8] |
| V₂O₃ hollow nanotubes | Anode | ~318 (2nd cycle) | 100 | 90% retention after 5300 cycles | 99.94% at 2000 mA g⁻¹ | [1] |
| Vanadium oxide hydrate (B1144303)/Graphene | Anode | 336.1 (2nd cycle) | 10 | 303.1 mAh g⁻¹ after 20 cycles | - | [2] |
| Nanostructured Bilayered V₂O₅ | Cathode | 250 | - | - | - | [9][10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of vanadium oxide nanomaterials, the fabrication of electrodes, and the electrochemical testing of battery cells.
Protocol 1: Hydrothermal Synthesis of Vanadium Oxide Nanostructures
This protocol describes a general method for synthesizing vanadium oxide nanostructures, which can be adapted for different morphologies by varying precursors and reaction conditions.
1. Materials:
- Vanadium precursor (e.g., V₂O₅, NH₄VO₃, NaVO₃)
- Reducing agent (e.g., oxalic acid, ethanol) (optional, for lower oxidation states)
- Solvent (deionized water, ethanol (B145695), or a mixture)
- Teflon-lined stainless-steel autoclave
2. Procedure:
- Dissolve the vanadium precursor in the chosen solvent to form a homogenous solution. The concentration will depend on the desired product.
- If a lower oxidation state of vanadium is desired, add a reducing agent to the solution. The molar ratio of the precursor to the reducing agent is a critical parameter to control.
- Stir the solution vigorously for a predetermined time (e.g., 30-60 minutes) at room temperature.
- Transfer the solution into a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it in an oven at a specific temperature (typically 150-220°C) for a set duration (e.g., 12-48 hours).
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the precipitate by centrifugation or filtration.
- Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final product in a vacuum oven at a specific temperature (e.g., 60-80°C) for several hours.
Protocol 2: Solid-State Synthesis of Lithium Vanadium Oxide (Li₃VO₄)
This method is suitable for preparing crystalline, mixed-metal oxides.
1. Materials:
- Lithium source (e.g., Li₂CO₃, LiOH)
- Vanadium source (e.g., V₂O₅)
- Mortar and pestle or ball milling equipment
- Tube furnace with controlled atmosphere capabilities
2. Procedure:
- Weigh stoichiometric amounts of the lithium and vanadium precursors.
- Thoroughly grind the precursors together using a mortar and pestle or ball mill them for several hours to ensure intimate mixing.
- Place the mixed powder in an alumina (B75360) crucible.
- Heat the crucible in a tube furnace under a controlled atmosphere (e.g., air, argon, or a reducing atmosphere like 5% H₂/Ar) to a specific temperature (e.g., 600-800°C) for an extended period (e.g., 10-24 hours). The heating rate should be controlled (e.g., 5°C min⁻¹).[11]
- After the high-temperature reaction, allow the furnace to cool down to room temperature.
- The resulting powder is the crystalline lithium vanadium oxide.
Protocol 3: Electrode Fabrication via Slurry Coating and Doctor Blading
This protocol outlines the standard procedure for preparing battery electrodes for coin cell assembly.
1. Materials:
- Active material (synthesized vanadium oxide powder)
- Conductive agent (e.g., Super P carbon black, acetylene (B1199291) black)
- Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)
- Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
- Current collector foil (e.g., copper for anodes, aluminum for cathodes)
- Doctor blade film applicator
- Vacuum oven
2. Slurry Preparation:
- Dissolve the PVDF binder in NMP solvent with stirring until a clear, homogeneous solution is formed.
- Add the conductive agent to the binder solution and stir or sonicate until a uniform black slurry is obtained.
- Add the active vanadium oxide material to the slurry.
- Mix the components thoroughly using a magnetic stirrer or a planetary mixer for several hours to achieve a homogenous slurry with appropriate viscosity. The typical weight ratio of active material:conductive agent:binder is 8:1:1 or 7:2:1.[11]
3. Coating and Drying:
- Secure the current collector foil onto a flat surface.
- Cast the prepared slurry onto the current collector.
- Use a doctor blade to spread the slurry evenly to a desired thickness. The thickness of the wet film is controlled by the gap of the doctor blade.
- Dry the coated electrode in an oven at a moderate temperature (e.g., 80-120°C) for several hours to evaporate the solvent.
- Further dry the electrode in a vacuum oven overnight to remove any residual solvent.
4. Electrode Punching:
- Punch out circular electrodes of a specific diameter (e.g., 12-15 mm) from the dried coated foil for coin cell assembly.
Protocol 4: Coin Cell Assembly and Electrochemical Testing
This protocol describes the assembly of a 2032-type coin cell and the subsequent electrochemical characterization.
1. Materials and Equipment:
- Prepared working electrode (vanadium oxide)
- Counter/reference electrode (e.g., lithium metal foil for half-cells)
- Separator (e.g., Celgard microporous membrane)
- Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))
- Coin cell components (casings, spacers, springs)
- Argon-filled glovebox
- Coin cell crimper
- Battery testing system (e.g., potentiostat/galvanostat)
2. Coin Cell Assembly (inside an Ar-filled glovebox):
- Place the working electrode at the bottom of the coin cell casing.
- Add a few drops of electrolyte to wet the electrode surface.
- Place the separator on top of the working electrode.
- Add a few more drops of electrolyte to wet the separator.
- Place the lithium metal counter electrode on top of the separator.
- Add a spacer and a spring.
- Place the top casing and seal the coin cell using a crimper.
3. Electrochemical Testing:
- Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1-1.0 mV s⁻¹) within a specific voltage window to identify the redox peaks corresponding to the intercalation/deintercalation processes.
- Galvanostatic Charge-Discharge (GCD): Cycle the cell at various current densities (C-rates) between defined voltage limits to determine the specific capacity, coulombic efficiency, rate capability, and cycling stability. The cell is typically rested for a short period between charge and discharge cycles.
Visualizations
Diagrams of Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key experimental processes and a conceptual model of ion intercalation.
Caption: Hydrothermal synthesis workflow for vanadium oxide nanomaterials.
Caption: Workflow for battery electrode fabrication and testing.
Caption: General mechanism of cation intercalation in a vanadium oxide electrode.
References
- 1. Nanostructured vanadium tri-oxides, as a long life and high performance anode for sodium-ion battery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Stable anode performance of vanadium oxide hydrate semi-microspheres and their graphene based composite microspheres in sodium-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress and Challenges of Vanadium Oxide Cathodes for Rechargeable Magnesium Batteries [mdpi.com]
- 6. Lithium Vanadium Oxide/Graphene Composite as a Promising Anode for Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vanadium Oxide: Phase Diagrams, Structures, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-NaVO3 as a pseudocapacitive anode material for sodium-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. experts.boisestate.edu [experts.boisestate.edu]
- 10. researchgate.net [researchgate.net]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols: Vanadium Dioxide (VO₂) in Smart Window Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium dioxide (VO₂) is a remarkable thermochromic material at the forefront of smart window technology. Its ability to undergo a reversible semiconductor-to-metal transition (SMT) at a critical temperature (Tc) of approximately 68°C makes it an ideal candidate for energy-efficient glazing.[1][2][3] Below this temperature, VO₂ is in a monoclinic phase, which is transparent to infrared radiation.[1][3] Above the transition temperature, it transforms into a rutile metallic phase that reflects infrared radiation while maintaining a satisfactory level of visible light transmittance.[1][3][4] This intrinsic property allows for the passive regulation of solar heat gain in buildings, reducing the energy required for cooling in warmer months and heating in cooler months.
However, for practical application in smart windows, the intrinsic properties of pure VO₂ require modification. Key challenges include its relatively high transition temperature, suboptimal luminous transmittance (Tlum), and insufficient solar modulation ability (ΔTsol).[5] Research efforts are focused on addressing these limitations through various strategies, including doping, nanostructuring, and the fabrication of multilayer composite structures.[5]
Performance Data of VO₂-Based Thermochromic Coatings
The performance of VO₂ smart window coatings is primarily evaluated based on three key parameters: the semiconductor-to-metal transition temperature (Tc), the luminous transmittance (Tlum), and the solar modulation ability (ΔTsol). The goal is to lower Tc to near room temperature, maximize Tlum for clear windows, and achieve a high ΔTsol for effective solar heat control. The following tables summarize quantitative data from various studies on doped and composite VO₂ coatings.
| Coating Composition | Deposition Method | Tc (°C) | Tlum (%) | ΔTsol (%) | Reference |
| V₀.₉₈₂W₀.₀₁₈O₂ | Reactive HiPIMS | 20 | 49.9 (below Tc), 46.0 (above Tc) | 10.4 | [6] |
| YSZ/V₀.₈₅₅W₀.₀₁₈Sr₀.₁₂₇O₂/SiO₂ | Reactive HiPIMS | 22 | 63.7 (below Tc), 60.7 (above Tc) | 11.2 | [6] |
| 0.7 at. % W-doped VO₂ | Hydrothermal recrystallization | 42.7 | 61.7 | 11.7 | |
| Hf/W co-doped VO₂ | Not specified | 38.9 | 41.1 | Not specified | |
| Fe/Mg co-doped VO₂ | Magnetron Sputtering | ~38.2 | up to 42.1 | 12.8 | [7] |
| VO₂@ZnO core-shell nanoparticles | Not specified | Not specified | Not specified | 17.2 (initial) | [8] |
| Cross-linked PMMA-VO₂ film | Not specified | Not specified | ~50 | ~17.1 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and deposition of high-performance VO₂ coatings. Below are representative protocols for nanoparticle synthesis and thin film deposition.
Protocol 1: Hydrothermal Synthesis of VO₂ Nanoparticles
This protocol describes a common method for producing VO₂ nanoparticles, which can then be incorporated into polymer films.[9]
Materials:
-
Vanadium pentoxide (V₂O₅) powder
-
Reducing agent (e.g., oxalic acid, hydrazine)
-
Solvent (e.g., deionized water, ethanol)
-
Autoclave reactor
Procedure:
-
Dissolve a stoichiometric amount of V₂O₅ powder in the chosen solvent within a Teflon-lined stainless-steel autoclave.
-
Add the reducing agent to the solution. The molar ratio of the reducing agent to V₂O₅ is a critical parameter that influences the final product.
-
Seal the autoclave and heat it to the desired reaction temperature (typically 180-260°C) for a specific duration (e.g., 24-72 hours). The reaction temperature and time control the particle size and phase purity.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final VO₂ nanoparticle powder in a vacuum oven at a moderate temperature (e.g., 60°C).
Protocol 2: Reactive Magnetron Sputtering of VO₂ Thin Films
Reactive magnetron sputtering is a scalable technique for depositing high-quality, uniform VO₂ thin films onto various substrates, including glass.[6][10]
Equipment:
-
Magnetron sputtering system with a high-purity vanadium target (and doping targets if required, e.g., Tungsten, Magnesium).
-
Substrate heater.
-
Mass flow controllers for argon (Ar) and oxygen (O₂) gases.
-
High-vacuum pump system.
Procedure:
-
Clean the glass substrate meticulously using a multi-step process (e.g., sonication in acetone, isopropanol, and deionized water) to ensure good film adhesion.
-
Mount the substrate onto the substrate holder in the sputtering chamber.
-
Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁶ Torr).
-
Heat the substrate to the desired deposition temperature (typically 300-550°C). The substrate temperature is crucial for obtaining the correct crystalline phase of VO₂.
-
Introduce argon gas into the chamber to a specific working pressure.
-
Introduce a controlled flow of oxygen gas. The Ar/O₂ flow ratio is a critical parameter that determines the stoichiometry of the vanadium oxide film.
-
Apply power to the vanadium target to ignite the plasma and initiate sputtering. For doped films, co-sputter from the respective doping target.
-
Deposit the film to the desired thickness, which can be monitored in-situ using a quartz crystal microbalance or determined post-deposition by profilometry or ellipsometry.
-
After deposition, turn off the power to the targets and allow the substrate to cool down in a vacuum or an inert atmosphere.
Mechanism of Thermochromism and Experimental Workflow
The thermochromic behavior of VO₂ is rooted in a reversible structural phase transition.[1][3] This transition and the general workflow for developing VO₂-based smart windows are illustrated below.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Advances in thermochromic vanadium dioxide films - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Recent advances in VO2-based thermochromic composites for smart windows - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of VO2 based structures and smart coatings on weather resistance for boosting the thermochromic properties of smart window applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for Molecular beam epitaxy (MBE) Growth of Vanadium Oxide Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the growth of high-quality vanadium oxide thin films using Molecular Beam Epitaxy (MBE). Vanadium oxides are a class of materials known for their rich variety of electronic and structural properties, making them compelling candidates for applications in electronics, sensors, and catalysis. The precise control offered by MBE at the atomic level is crucial for synthesizing single-phase, epitaxial vanadium oxide films, which is often challenging due to the multiple stable oxidation states of vanadium (e.g., V2+, V3+, V4+, V5+).[1]
Principles of Vanadium Oxide MBE Growth
Molecular Beam Epitaxy is an ultra-high vacuum (UHV) deposition technique that allows for the growth of high-purity, crystalline thin films with monolayer precision.[2][3] In the context of vanadium oxide growth, this involves the co-deposition of a vanadium metal beam and an oxygen-containing species onto a heated crystalline substrate.
The key to successful vanadium oxide MBE lies in the precise control over the ratio of vanadium flux to oxygen flux and the substrate temperature. These parameters determine the stoichiometry and the crystalline phase of the resulting film. For instance, different oxygen partial pressures can lead to the formation of VO₂, V₂O₃, or V₂O₅.[4]
Advantages of MBE for Vanadium Oxide Growth:
-
High Purity: The UHV environment minimizes the incorporation of impurities into the film.[2]
-
Atomic-Level Control: Precise control over film thickness and composition is achievable.[2][4]
-
In-situ Monitoring: Techniques like Reflection High-Energy Electron Diffraction (RHEED) allow for real-time monitoring of the film's crystal structure and growth mode.[1][2][5]
-
Epitaxial Growth: Enables the growth of single-crystal films with specific crystallographic orientations, which is crucial for studying their anisotropic properties.[6][7][8]
Challenges:
-
Multiple Oxidation States: Vanadium can exist in several stable oxidation states, making it challenging to grow a single desired phase.[1]
-
Stoichiometry Control: The precise ratio of vanadium to oxygen is critical and requires careful calibration of the respective fluxes.[4]
-
Substrate Compatibility: The choice of substrate is crucial for achieving epitaxial growth and can influence the properties of the film through strain effects.[6][9]
Experimental Protocols
This section provides a general protocol for the MBE growth of vanadium dioxide (VO₂), a phase known for its sharp metal-insulator transition.
Substrate Preparation
The quality of the substrate surface is paramount for achieving high-quality epitaxial films.
-
Substrate Selection: Common substrates for VO₂ growth include c-plane sapphire (Al₂O₃) and rutile titanium dioxide (TiO₂).[4][9][10]
-
Cleaning:
-
Ultrasonically clean the substrate in a sequence of solvents: acetone, isopropanol, and deionized water (10 minutes each).
-
Dry the substrate with high-purity nitrogen gas.
-
-
Outgassing:
-
Load the substrate into the MBE chamber.
-
Degas the substrate at a high temperature (e.g., 150°C for 5 minutes) in UHV to remove any adsorbed surface contaminants.[1]
-
MBE Growth of VO₂
-
Base Pressure: Ensure the MBE chamber has reached a base pressure in the range of 1 x 10⁻⁹ mbar or lower.[8]
-
Substrate Temperature: Heat the substrate to the desired growth temperature. For VO₂, this is typically in the range of 250°C to 550°C.[9][10]
-
Vanadium Source:
-
Use a high-purity vanadium source (e.g., from an electron-beam evaporator).
-
Calibrate the vanadium deposition rate using a quartz crystal microbalance (QCM). A typical rate is around 0.001 nm/s.[1]
-
-
Oxygen Source:
-
Growth Initiation and Monitoring:
-
Simultaneously open the shutters for the vanadium and oxygen sources to initiate growth.
-
Monitor the growth in real-time using RHEED. A streaky RHEED pattern indicates two-dimensional, layer-by-layer growth, which is desirable for high-quality films.[10]
-
-
Growth Termination:
-
Close the vanadium shutter to stop the deposition.
-
Keep the oxygen source open while the sample cools down to prevent the formation of oxygen vacancies.
-
Post-Growth Characterization
After growth, the films should be characterized to determine their structural, chemical, and physical properties.
-
Structural Analysis:
-
Chemical Analysis:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of vanadium.[1]
-
-
Physical Property Measurement:
Data Presentation: Growth Parameters
The following table summarizes typical growth parameters for different vanadium oxide phases on common substrates, compiled from various sources.
| Vanadium Oxide Phase | Substrate | Substrate Temperature (°C) | Vanadium Source | Oxidant | Oxidant Partial Pressure/Flux | Deposition Rate | Reference |
| VOₓ (mixed) | HOPG | 125 | e-gun | O₂ | 1 x 10⁻⁶ mbar | 0.001 nm/s | [1] |
| V₂O₃ | Al₂O₃ (0001) | - | - | Post-annealing | - | - | [6] |
| VO₂ | Al₂O₃ (0001) | - | e-gun | O₂ (RF plasma) | 1.3 - 1.8 sccm | - | [4] |
| VO₂ | TiO₂ (001) | 250 | - | Ozone | 1 x 10⁻⁶ Torr | - | [10] |
| V₂O₃ | Al₂O₃ (0001) | - | - | Atomic Oxygen | - | - | [8] |
| VO₂ | Sapphire | - | e-gun | O₂ | Optimized | - | [11] |
Note: "-" indicates that the specific value was not provided in the cited abstract.
Visualizations
Experimental Workflow
Caption: Experimental workflow for MBE growth of vanadium oxide films.
Parameter-Phase Relationship
Caption: Relationship between MBE growth parameters and resulting vanadium oxide phases.
References
- 1. mdpi.com [mdpi.com]
- 2. MBE Growth of Oxides | Ahn Lab [ahnlab.yale.edu]
- 3. qs3.mit.edu [qs3.mit.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Development of <i>in situ</i> characterization techniques in molecular beam epitaxy [jos.ac.cn]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mundy.physics.harvard.edu [mundy.physics.harvard.edu]
- 11. jim.org.cn [jim.org.cn]
Application Notes and Protocols for the Synthesis of VO₂ Nanorods by Hydrothermal Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanadium dioxide (VO₂) is a remarkable material known for its reversible metal-insulator transition (MIT) at a critical temperature (Tc) of approximately 68°C.[1][2][3] This transition is accompanied by a change in crystal structure from a low-temperature monoclinic phase (insulating) to a high-temperature rutile phase (metallic), leading to significant alterations in its optical and electrical properties.[2] These unique characteristics make VO₂ a promising candidate for a wide range of applications, including smart windows, optical switches, and sensors.[2][4][5] The hydrothermal method is a versatile and cost-effective approach for synthesizing one-dimensional VO₂ nanostructures, such as nanorods, with controlled morphology and high crystallinity.[4][6][7] This document provides detailed protocols and comparative data for the synthesis of VO₂ nanorods via the hydrothermal method.
Data Presentation: Comparative Synthesis Parameters
The following table summarizes various experimental conditions for the hydrothermal synthesis of VO₂ nanorods reported in the literature, offering a comparative overview of different approaches.
| Vanadium Precursor | Reductant/Surfactant | Temperature (°C) | Time | Resulting Phase/Morphology | Reference |
| V₂O₅ | Glycerol (B35011) | 180 | 3 days | VO₂ (B) Nanorods (0.5–1 µm long, 50 nm wide) | [4] |
| V₂O₅ | Dodecylamine | 150 | 5 days | VO₂ (M) Nanotubes (100–120 nm diameter) | [6] |
| V₂O₅ | Hydrazine (B178648) Hydrate (B1144303) | 200 | 24 hours | Asterisk-like VO₂ Nanostructures | [6] |
| V₂O₅ | Hydrazine Hydrate & H₂SO₄ | 220 | 48 hours | VO₂ (M) Micro/Nanorods | [1] |
| V₂O₅ | Oxalic Acid | 180 | 24 hours | Belt-like VO₂ (B) Nanoparticles | [8] |
| NH₄VO₃ | Formic Acid | 180 | 2 days | VO₂ (B) Nanorods | [5] |
| V₂O₅ | Tartaric Acid | Not Specified | Not Specified | VO₂ (M) Nanorods | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the hydrothermal synthesis of VO₂ nanorods.
Protocol 1: Synthesis of VO₂ (B) Nanorods using V₂O₅ and Glycerol
This protocol is adapted from a versatile and environmentally friendly hydrothermal strategy.[4]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Glycerol
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, prepare a suspension of V₂O₅ in deionized water.
-
Add glycerol to the suspension, which acts as the reducing agent.
-
Stir the mixture thoroughly to ensure homogeneity.
-
Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C in an oven.
-
Maintain the temperature for 72 hours (3 days).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).
Protocol 2: Synthesis of VO₂ (M) Nanostructures using V₂O₅ and Hydrazine Hydrate
This protocol allows for the synthesis of the monoclinic phase of VO₂ directly.[1][6]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Teflon-lined stainless steel autoclave
Procedure:
-
Disperse V₂O₅ powder in deionized water.
-
Add hydrazine hydrate dropwise to the solution while stirring. The solution color will change, indicating the reduction of V⁵⁺ to V⁴⁺.[1]
-
Adjust the pH of the solution to the desired value (e.g., 3.3-3.5) using hydrochloric acid.[6]
-
Stir the mixture for a designated period (e.g., 2 hours) at room temperature.[6]
-
Transfer the mixture to a Teflon-lined autoclave.
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product thoroughly with deionized water.
-
Dry the obtained powder in an oven at 80°C for 12 hours.[6]
-
An optional post-annealing step at 500°C under a nitrogen atmosphere can be performed to ensure the pure monoclinic (M) phase.[6]
Characterization of VO₂ Nanorods
The synthesized VO₂ nanorods are typically characterized using a variety of analytical techniques to determine their crystal structure, morphology, and phase transition properties.
-
X-ray Diffraction (XRD): To identify the crystal phase (e.g., VO₂(B), VO₂(M), VO₂(A)) and assess the crystallinity of the nanorods.[10][11]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and dimensions of the nanorods.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the vibrational modes of V-O bonds and confirm the formation of VO₂.[10][11]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation state of vanadium.[10]
-
Differential Scanning Calorimetry (DSC): To measure the critical transition temperature (Tc) and the enthalpy change associated with the metal-insulator transition.[6][9]
Mandatory Visualizations
Caption: Experimental workflow for the hydrothermal synthesis of VO₂ nanorods.
Caption: Influence of synthesis parameters on VO₂ nanostructure properties and applications.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrothermal route to VO2 (B) nanorods: controlled synthesis and characterization | Semantic Scholar [semanticscholar.org]
- 5. server.ihim.uran.ru [server.ihim.uran.ru]
- 6. Synthesis and Morphological Control of VO2 Nanostructures via a One-Step Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. matsc.ktu.lt [matsc.ktu.lt]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pure Vanadium(II) Oxide
Welcome to the Technical Support Center for the synthesis of pure Vanadium(II) oxide (VO). This resource is tailored for researchers, scientists, and drug development professionals to address the common challenges encountered during the synthesis of this material. Due to the existence of multiple stable and metastable oxidation states of vanadium, isolating pure VO can be a significant challenge.[1][2] This guide provides troubleshooting advice and detailed experimental protocols to help you achieve a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing pure this compound?
A1: The main challenges stem from the complex vanadium-oxygen phase diagram, which features numerous stable oxides.[1][2] Key difficulties include:
-
Controlling Stoichiometry: Vanadium can exist in multiple oxidation states (from +2 to +5), making it difficult to selectively synthesize the V2+ state in VO.[2] VO itself is a non-stoichiometric compound, with its composition varying from VO0.8 to VO1.3.
-
Preventing Oxidation: Vanadium(II) is readily oxidized.[3] Any leaks in the reaction system or the presence of impurities in precursors can lead to the formation of higher vanadium oxides (e.g., V2O3, VO2).[4]
-
Phase Purity: The final product is often a mixture of different vanadium oxides, requiring careful purification.[5]
Q2: What are the common methods for synthesizing this compound?
A2: The most common methods involve the reduction of higher vanadium oxides, such as Vanadium(V) oxide (V2O5) or Vanadium(III) oxide (V2O3).[1][6] This is typically achieved through:
-
Carbothermic Reduction: Using carbon as a reducing agent at high temperatures.[4]
-
Gas-Phase Reduction: Employing reducing gases like hydrogen (H2) or carbon monoxide (CO) in a controlled atmosphere.[5][6]
Q3: How can I confirm the purity and stoichiometry of my synthesized this compound?
A3: A combination of characterization techniques is essential:
-
X-ray Diffraction (XRD): To identify the crystal structure and confirm the presence of the desired VO phase while detecting any crystalline impurities of other vanadium oxides.[7]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of vanadium and assess the surface purity of the material.
-
Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition pathways, which can indicate the presence of different oxide phases.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your VO synthesis experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Final product is a mixture of different vanadium oxides (e.g., VO, V2O3, VO2). | Incomplete Reduction: The reduction of the precursor (V2O5 or V2O3) was not carried to completion. | Optimize Reaction Conditions: Increase the reaction time or temperature according to the specific protocol. Ensure a sufficient amount of the reducing agent is used.[5] |
| Incorrect Gas Flow/Atmosphere: The partial pressure of the reducing gas was not optimal, or there was an oxygen leak. | Control Atmosphere: Meticulously check for leaks in your furnace or reaction vessel. Purge the system thoroughly with an inert gas (e.g., Argon) before introducing the reducing agent. Maintain a continuous and optimized flow of the reducing gas throughout the synthesis and cooling process.[4] | |
| The color of the final product is not the expected gray/black of VO. | Presence of Higher Vanadium Oxides: Different vanadium oxides have distinct colors (e.g., V2O5 is yellow-orange, V2O3 is black, VO2 is dark blue). A deviation from the expected color indicates impurities. | Characterize the Product: Use XRD and XPS to identify the impurity phases. Based on the identified impurities, adjust the synthesis parameters (e.g., increase reduction temperature or time if higher oxides are present). |
| Low yield of this compound. | Sub-optimal Reaction Parameters: The temperature, time, or pressure may not be ideal for the complete conversion to VO. | Systematic Optimization: Vary one parameter at a time (e.g., temperature in 50°C increments) while keeping others constant to find the optimal conditions for your setup. |
| Impure Precursors: The starting vanadium oxide may contain impurities that interfere with the reaction. | Use High-Purity Precursors: Ensure the purity of your starting materials (V2O5 or V2O3) and the reducing agent.[4] |
Experimental Protocols
Protocol 1: Carbothermic Reduction of Vanadium(V) Oxide (V2O5)
This protocol describes the synthesis of vanadium oxides through the reduction of V2O5 with carbon. The final product's stoichiometry is highly dependent on the reaction temperature.
Materials:
-
Vanadium(V) oxide (V2O5) powder
-
High-purity graphite (B72142) powder
-
Inert gas (e.g., Argon)
Procedure:
-
Thoroughly mix V2O5 powder with a stoichiometric amount of graphite powder.
-
Place the mixture in an alumina (B75360) crucible.
-
Position the crucible in a tube furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Argon) for at least 30 minutes to remove any residual air.
-
Heat the furnace to the desired reaction temperature under a continuous flow of the inert gas. The reaction proceeds through several stages as the temperature increases.[5]
-
Maintain the temperature for a specified duration (typically several hours).
-
After the reaction is complete, cool the furnace to room temperature under the inert gas flow.
-
Handle the final product in an inert atmosphere (e.g., a glovebox) to prevent re-oxidation.
Quantitative Data for Carbothermic Reduction:
| Temperature (°C) | Predominant Vanadium Oxide Phase | Reference |
| 310 - 810 | V2O5 → VO2 | |
| 783 - 963 | V2O5 → V6O13 → VO2 → V2O3 | |
| > 900 | V2O3 → Vanadium Carbide (V8C7) | [4] |
Note: Achieving pure VO through this method is challenging as it is an intermediate in the reduction to V2O3 and subsequent carbide formation at higher temperatures. Precise temperature control is critical.
Protocol 2: Gas-Phase Reduction of Vanadium(III) Oxide (V2O3) with Hydrogen (H2)
This protocol is aimed at the synthesis of VO by reducing V2O3.
Materials:
-
Vanadium(III) oxide (V2O3) powder
-
Hydrogen (H2) gas
-
Inert gas (e.g., Argon)
Procedure:
-
Place the V2O3 powder in a suitable crucible within a tube furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Argon) to remove oxygen.
-
Introduce a controlled flow of H2 gas or a mixture of H2 and an inert gas (e.g., 5% H2 in Ar).[6]
-
Heat the furnace to the target temperature (typically above 1000°C).
-
Hold at the desired temperature for several hours to ensure complete reduction.
-
Cool the furnace to room temperature under an inert atmosphere.
-
Store the resulting VO powder in an inert environment.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of pure this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vanadium Oxide: Phase Diagrams, Structures, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. materialsscience.pwr.edu.pl [materialsscience.pwr.edu.pl]
- 4. Synthesis of Vanadium Carbide by Mechanical Activation Assisted Carbothermic Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
improving the stability of Vanadium(II) oxide catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadium(II) oxide (VO) catalysts. The information aims to address common issues encountered during experiments to improve catalyst stability and performance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the use of this compound catalysts.
Catalyst Performance & Deactivation
Q1: My VO catalyst is showing a gradual loss of activity over time. What are the likely causes?
A1: Gradual deactivation is common and can be attributed to several factors:
-
Sintering: At high temperatures, the small, highly dispersed vanadia particles can agglomerate into larger, less active particles. This is often exacerbated by thermal stress. For instance, V₂O₅/TiO₂ catalysts can show sintering of both vanadia and the titania support at temperatures above 580°C.[1]
-
Change in Oxidation State: The active form of vanadium is often considered to be V⁵⁺. Under reaction conditions, this can be reduced to lower, less active oxidation states like V⁴⁺.[2] This change can be observed through techniques like Temperature Programmed Reduction (TPR).
-
Fouling/Coking: Deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can block active sites.
-
Poisoning: Certain compounds in the feed stream can irreversibly bind to the active sites. Sulfur compounds, for example, can lead to the formation of stable sulfates on the catalyst surface, causing deactivation.[2][3][4]
Q2: I've observed a sharp drop in catalyst activity. What could be the reason?
A2: A sudden drop in activity often points to a more acute issue:
-
Catalyst Poisoning: The introduction of a poison into the reactant stream can rapidly deactivate the catalyst. Common poisons for vanadia catalysts include alkali metals (Na, K, Ca) and sulfur compounds.[4]
-
Pore Plugging: In porous catalyst supports, the pores can become blocked by contaminants or byproducts, preventing reactants from reaching the active sites.[3][4]
-
Mechanical Stress: Physical degradation of the catalyst support can lead to a loss of active material.
Q3: My catalyst's selectivity towards the desired product has decreased. Why is this happening?
A3: A change in selectivity can be due to:
-
Changes in Vanadia Species: The nature of the vanadium oxide species (e.g., monomeric vs. polymeric) can influence selectivity. Sintering can alter the distribution of these species.[5]
-
Support Interactions: The interaction between the vanadia and the support material can change under reaction conditions, affecting the electronic properties of the active sites and thus selectivity.
-
Formation of Unselective Crystalline Phases: At high vanadia loadings or under severe thermal stress, crystalline V₂O₅ may form, which is generally less selective for partial oxidation reactions compared to highly dispersed species.[2]
Catalyst Stability & Leaching
Q4: How can I improve the thermal stability of my VO catalyst?
A4: Enhancing thermal stability is crucial for long-term performance. Consider the following strategies:
-
Choice of Support: The support material plays a critical role. Supports like titania (especially the anatase phase), zirconia, and mixed oxides (e.g., TiO₂-SiO₂, TiO₂-Al₂O₃) can improve the dispersion and thermal stability of vanadia.[6]
-
Optimizing Vanadia Loading: Lower vanadia loadings generally lead to better dispersion and higher thermal stability. High loadings can result in the formation of less stable crystalline V₂O₅.[7]
-
Using Promoters: Adding promoters can enhance thermal stability. For instance, doping V₂O₅/WO₃–TiO₂ catalysts with SiO₂ has been shown to significantly improve thermal stability.[6]
Q5: I suspect the vanadium from my catalyst is leaching into my reaction mixture. How can I confirm this and prevent it?
A5: Leaching of the active metal is a significant issue in liquid-phase reactions.
-
Confirmation of Leaching: A common method to test for leaching is the hot filtration test. In this test, the solid catalyst is filtered from the reaction mixture at an intermediate conversion level. If the reaction continues to proceed in the filtrate, it indicates that active species have leached into the solution.[8]
-
Prevention of Leaching:
-
Strong Support Interaction: Ensuring a strong interaction between the vanadia and the support can help anchor the active species.
-
Use of Novel Supports: Metal-Organic Frameworks (MOFs) have been explored as supports to stabilize vanadium oxide and prevent leaching. For example, V-NU-1000, a vanadium oxide catalyst supported on a Zr-based MOF, has shown high stability with no detectable leaching.[9]
-
Catalyst Regeneration
Q6: My catalyst has been deactivated by sulfur poisoning. Can it be regenerated?
A6: Yes, regeneration of sulfated vanadia catalysts is often possible.
-
Thermal Treatment: Heating the catalyst in an inert or oxidative atmosphere can decompose the sulfate (B86663) species. For example, regeneration of a spent V₂O₅/AC catalyst used for SO₂ removal was found to be optimal at 380°C in an Argon stream.[10]
-
Chemical Washing: Washing with acidic or basic solutions can remove poisons. For instance, washing with an aqueous solution of ammonia (B1221849) or an amine at elevated temperatures (100-250°C) can dissolve and remove deactivating species.[11] For catalysts deactivated by alkali metals, acid washing (e.g., with sulfuric, citric, or oxalic acid) can be effective, though it may also remove some of the active vanadium, requiring a subsequent reimpregnation step.[12]
Quantitative Data on Catalyst Stability
The following tables summarize key quantitative data related to the stability of this compound catalysts.
Table 1: Thermal Stability of Supported Vanadia Catalysts
| Catalyst System | Support | Vanadia Loading (wt%) | Aging/Calcination Temperature (°C) | Observed Effect | Reference |
| V₂O₅/TiO₂-Al₂O₃ | TiO₂-Al₂O₃ | - | > 873 K (~600°C) | Transformation of vanadia and titania into crystalline phases. | [6] |
| V₂O₅/TiO₂ | TiO₂ (Anatase) | 4.0 and 8.0 | 580 | Formation of crystalline V₂O₅ and rutile TiO₂. | [1] |
| V₂O₅/TiO₂-SiO₂ | TiO₂-SiO₂ | up to 20 | > 873 K (~600°C) | Transformation of vanadia and titania into crystalline phases. | [6] |
| V₂O₅/La₂O₃-TiO₂ | La₂O₃-TiO₂ | 12 | > 873 K (~600°C) | Formation of LaVO₄ compound. | [6] |
Table 2: Oxidation States of Vanadium on Different Supports (Fresh Catalysts)
| Support | V⁵⁺ (%) | V⁴⁺ (%) | V³⁺ (%) | Reference |
| Al₂O₃ | ~60 | ~30 | ~10 | [13] |
| SiO₂ | ~30 | ~60 | ~10 | [13] |
| TiO₂ | ~50 | ~40 | ~10 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and stability testing of this compound catalysts.
1. Synthesis of a Supported VO Catalyst (e.g., V₂O₅/TiO₂) by Incipient Wetness Impregnation
-
Objective: To prepare a well-dispersed vanadium oxide catalyst on a titania support.
-
Materials:
-
Ammonium (B1175870) metavanadate (NH₄VO₃)
-
Oxalic acid (C₂H₂O₄)
-
Titania (TiO₂, anatase) support (pre-dried at ~120°C)
-
Deionized water
-
-
Procedure:
-
Calculate the required amount of NH₄VO₃ to achieve the desired weight percentage of V₂O₅ on the TiO₂ support.
-
Prepare a solution of ammonium metavanadate by dissolving it in a minimal amount of deionized water containing oxalic acid (the oxalic acid helps to complex and dissolve the vanadium salt). A typical molar ratio of oxalic acid to NH₄VO₃ is 2:1.
-
Determine the pore volume of the TiO₂ support by weighing a sample before and after saturation with water or another solvent.
-
Prepare the impregnation solution with a volume equal to the pore volume of the amount of TiO₂ support being used.
-
Add the vanadium solution to the dried TiO₂ support dropwise while mixing, ensuring uniform wetting. This is the "incipient wetness" point.
-
Dry the impregnated support overnight at 110-120°C.
-
Calcine the dried material in air. A typical calcination program involves ramping the temperature to 450-500°C and holding for 4-6 hours.
-
2. Characterization by Temperature Programmed Reduction (H₂-TPR)
-
Objective: To determine the reducibility of the vanadium oxide species and identify different oxidation states.[14][15][16]
-
Apparatus: A chemisorption analyzer equipped with a thermal conductivity detector (TCD).
-
Procedure:
-
Place a known mass of the catalyst (e.g., 50-100 mg) into a quartz U-tube reactor.
-
Pre-treat the sample by heating it in a flow of inert gas (e.g., Argon or Nitrogen) to a specific temperature (e.g., 300-400°C) to remove adsorbed water and impurities. Cool down to room temperature.
-
Switch the gas flow to a reducing mixture (e.g., 5-10% H₂ in Ar) at a constant flow rate (e.g., 30-50 mL/min).
-
Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 800-900°C).
-
The TCD will monitor the H₂ concentration in the effluent gas. A decrease in H₂ concentration indicates consumption by the catalyst, resulting in one or more peaks in the TPR profile.
-
The temperature at which reduction peaks occur provides information about the nature of the reducible species. The area under the peaks is proportional to the amount of H₂ consumed, allowing for quantification of the reduced species.
-
3. Catalyst Stability Test: Leaching
-
Objective: To determine if the active vanadium species are leaching from the support into the liquid reaction medium.[8][17][18][19]
-
Procedure (Hot Filtration Test):
-
Set up the catalytic reaction as usual.
-
Monitor the reaction progress by taking samples periodically and analyzing for product formation.
-
At an intermediate point in the reaction (e.g., 40-50% conversion), quickly filter the solid catalyst from the hot reaction mixture.
-
Allow the filtrate (the liquid portion) to continue reacting under the same reaction conditions (temperature, pressure, stirring).
-
Continue to monitor the concentration of reactants and products in the filtrate.
-
Interpretation:
-
If the reaction in the filtrate stops or the rate significantly decreases, it indicates that the catalysis is primarily heterogeneous and leaching is minimal.
-
If the reaction continues at a significant rate, it suggests that catalytically active vanadium species have leached from the support into the solution.
-
-
Visualizations
Diagram 1: General Workflow for Catalyst Synthesis and Characterization
Caption: Workflow for VO catalyst synthesis and evaluation.
Diagram 2: Catalyst Deactivation Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. "Poisoning and Sulfation on Vanadia SCR Catalyst" by Xiaoyu Guo [scholarsarchive.byu.edu]
- 5. lehigh.edu [lehigh.edu]
- 6. researchgate.net [researchgate.net]
- 7. research.chalmers.se [research.chalmers.se]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. US4111832A - Process for regenerating spent vanadium oxide containing oxidation catalysts - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative chemical state analysis of supported vanadium oxide catalysts by high resolution vanadium Kα spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Temperature Programmed Reduction | TPR | Applications [hidenanalytical.com]
- 15. azom.com [azom.com]
- 16. micromeritics.com [micromeritics.com]
- 17. Leaching tests - Leaching [leachingtests.com]
- 18. Analytical Methods 101 – Leaching Tests [project-resource.eu]
- 19. Laboratory Leaching Test Procedure - 911Metallurgist [911metallurgist.com]
Technical Support Center: Optimizing Deposition Parameters for Vanadium Oxide (VOx) Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deposition parameters for vanadium oxide (VOx) thin films.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental process of depositing VOx thin films.
Q1: My deposited vanadium oxide film appears amorphous, with no discernible peaks in the X-ray diffraction (XRD) scan. What could be the cause?
A1: Amorphous film growth is a common issue, often stemming from suboptimal deposition conditions. The lack of distinct XRD peaks suggests a disordered crystal structure.[1] Key factors to investigate include:
-
Substrate Temperature: The substrate temperature may be too low to provide sufficient energy for adatoms to crystallize. Increasing the substrate temperature can promote the formation of crystalline phases.[2][3]
-
Post-Deposition Annealing: As-deposited films, especially those prepared at low temperatures, are often amorphous. A post-deposition annealing step in a controlled atmosphere (e.g., Ar, N2, or a specific oxygen partial pressure) is frequently necessary to induce crystallization.[4][5]
-
Oxygen Partial Pressure: An incorrect oxygen partial pressure during deposition can lead to the formation of non-stoichiometric or amorphous phases.[6][7]
Q2: The stoichiometry of my VOx film is incorrect. How can I better control the vanadium-to-oxygen ratio?
A2: Achieving the desired VOx stoichiometry (e.g., VO2, V2O5, V2O3) is critical and highly sensitive to the deposition parameters. The primary factor influencing stoichiometry is the oxygen partial pressure or the oxygen-to-argon gas flow ratio during reactive sputtering or pulsed laser deposition (PLD).[6][7][8]
-
Increase Oxygen: To obtain higher oxidation states like V2O5, increase the oxygen partial pressure or the O2/Ar flow ratio.[6][7]
-
Decrease Oxygen: For lower oxidation states such as V2O3 or VO2, a lower oxygen partial pressure is required.[8]
-
Target Condition: In sputtering, the condition of the vanadium target (metallic, partially oxidized, or fully oxidized) significantly impacts the film's stoichiometry. This "target poisoning" is influenced by the oxygen flow rate.[9]
Q3: My film shows poor adhesion to the substrate and delaminates. What are the possible solutions?
A3: Poor adhesion can be attributed to several factors, including substrate contamination, internal stress in the film, and a mismatch between the film and substrate materials.[10]
-
Substrate Cleaning: Ensure meticulous cleaning of the substrate surface to remove any organic residues, moisture, or particulates before deposition.[10][11] In-situ cleaning methods like RF etching can also be effective.[11]
-
Deposition Rate: A very high deposition rate can lead to increased stress and poor film structure. Optimizing the deposition rate by adjusting parameters like sputtering power or laser fluence may be necessary.
-
Substrate Temperature: Adjusting the substrate temperature can influence the film's internal stress and adhesion.
-
Interlayer: In some cases, depositing a thin adhesion layer (e.g., a buffer layer of ZnO) can improve the adhesion of the VOx film.[12]
Q4: The deposition rate is too low or unstable. How can I improve it?
A4: Fluctuations or a low deposition rate can hinder reproducible film growth.
-
Sputtering Power/Laser Fluence: Increasing the sputtering power in magnetron sputtering or the laser fluence in PLD will generally increase the deposition rate.[13]
-
Oxygen Partial Pressure: In reactive sputtering, a high oxygen partial pressure can lead to target "poisoning," where an oxide layer forms on the vanadium target, significantly reducing the sputtering yield and deposition rate.[4][9][14] Operating in the transition region between the metallic and poisoned target modes requires careful control.
-
Working Pressure: The total working pressure in the chamber affects the mean free path of sputtered atoms and can influence the deposition rate.[3]
Data Presentation: Optimized Deposition Parameters
The following tables summarize typical deposition parameters for achieving different phases of vanadium oxide thin films using magnetron sputtering and pulsed laser deposition. These values should be considered as starting points and may require further optimization based on the specific deposition system and desired film properties.
Table 1: Magnetron Sputtering Parameters for VOx Thin Films
| Parameter | VO2 | V2O5 | V2O3 | Reference |
| Target | Vanadium (V) or V2O5 | Vanadium (V) or V2O5 | Vanadium (V) | [6][8][13] |
| Substrate Temperature | 300 - 550 °C | Room Temp. - 400 °C | ~500 °C | [3][5][13] |
| Oxygen Partial Pressure (Pa) | 0.04 - 0.1 | > 0.15 | < 0.03 | [7] |
| Ar/O2 Flow Ratio | 100:4 | 100:10 | 1.5/100 (sccm) | [8][13] |
| Sputtering Power | 100 - 200 W | 80 - 150 W | 100 - 200 W | [13] |
| Working Pressure (Pa) | 0.5 - 2.0 | 0.5 - 2.0 | 0.5 - 1.5 | [3][13] |
| Post-Annealing Temp. | 400 - 550 °C (if needed) | Not always required | ~500 °C in vacuum | [4][15] |
Table 2: Pulsed Laser Deposition (PLD) Parameters for VOx Thin Films
| Parameter | VO2 | V2O5 | Reference |
| Target | V, V2O3, or V2O5 | V2O5 | [16][17][18][19] |
| Substrate Temperature | 500 - 800 °C | 400 - 600 °C | [2][12][18] |
| Oxygen Pressure (Pa) | 1.33 - 6.67 | 5 - 20 | [12][20] |
| Laser Wavelength (nm) | 248 (KrF) | 248 (KrF) | [16] |
| Laser Fluence (J/cm²) | 1.5 - 3.0 | 1.0 - 2.5 | |
| Repetition Rate (Hz) | 5 - 10 | 5 - 10 | |
| Target-Substrate Distance (cm) | 4 - 7 | 4 - 7 |
Experimental Protocols
Detailed Methodology for RF Magnetron Sputtering of VO2
-
Substrate Preparation:
-
Clean the selected substrate (e.g., Si wafer, quartz, or sapphire) ultrasonically in sequential baths of acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrate with a nitrogen gun.
-
Mount the substrate onto the substrate holder in the deposition chamber.
-
-
Chamber Pump-Down:
-
Evacuate the chamber to a base pressure of at least 10⁻⁴ Pa.
-
-
Deposition Process:
-
Introduce Argon (Ar) and Oxygen (O2) gases into the chamber. Set the Ar/O2 flow ratio to approximately 100:4.[13]
-
Set the total working pressure to around 1-2 Pa.[13]
-
Heat the substrate to a temperature between 450-550 °C.[3]
-
Apply RF power to the vanadium target, typically in the range of 100-200 W.
-
Pre-sputter the target for 5-10 minutes with the shutter closed to remove any surface contaminants.
-
Open the shutter to begin the deposition of the VOx film onto the substrate.
-
The deposition time will depend on the desired film thickness and the calibrated deposition rate.
-
-
Post-Deposition:
-
After deposition, turn off the RF power and gas flow.
-
Allow the substrate to cool down to room temperature in a vacuum or an inert atmosphere.
-
If the as-deposited film is amorphous, a post-annealing step at 400-500 °C in a controlled environment may be required to achieve the crystalline VO2 phase.[4][15]
-
Detailed Methodology for Pulsed Laser Deposition (PLD) of VO2
-
Substrate and Target Preparation:
-
Prepare the substrate as described in the sputtering protocol.
-
Mount the V or V2O5 target and the substrate inside the PLD chamber.
-
-
Chamber Setup:
-
Deposition:
-
Introduce high-purity oxygen into the chamber and maintain a constant pressure, for instance, 5-20 mTorr (approximately 0.67-2.67 Pa).[20]
-
Set the excimer laser (e.g., KrF, 248 nm) parameters. A typical starting point is a fluence of 1.5-2.0 J/cm² and a repetition rate of 5-10 Hz.
-
Ensure the target is rotating and rastering to avoid localized ablation.
-
The laser beam is focused onto the target, creating a plasma plume that deposits onto the heated substrate.
-
Deposition time is determined by the desired thickness and the deposition rate, which depends on the laser parameters and background gas pressure.
-
-
Cool-Down:
-
After the deposition is complete, turn off the laser and heater.
-
Let the substrate cool to room temperature in the same oxygen pressure to ensure proper film oxidation.
-
Visualizations
Caption: General workflow for VOx thin film deposition and characterization.
Caption: Troubleshooting flowchart for common VOx thin film deposition issues.
References
- 1. physicsforums.com [physicsforums.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Complex Research on Amorphous Vanadium Oxide Thin Films Deposited by Gas Impulse Magnetron Sputtering [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Oxygen Partial Pressure on the Structural Properties of Sputtered Vanadium Oxide Thin Films -Proceedings of the Korean Institute of Electrical and Electronic Material Engineers Conference | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 11. semicore.com [semicore.com]
- 12. researchgate.net [researchgate.net]
- 13. researching.cn [researching.cn]
- 14. pubs.aip.org [pubs.aip.org]
- 15. nsfc.gov.cn [nsfc.gov.cn]
- 16. eekwok.home.ece.ust.hk [eekwok.home.ece.ust.hk]
- 17. High-quality polycrystalline vanadium dioxide thin films deposited via pulsed laser deposition with high uniformity and consistency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. target-materials.com [target-materials.com]
- 20. Manipulations from oxygen partial pressure on the higher energy electronic transition and dielectric function of VO2 films during a metal–insulator transition process - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Vanadium(II) Oxide Crystal Growth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadium(II) oxide (VO) crystals. The focus is on addressing common issues related to crystal defects and stoichiometry control during experimental synthesis.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered during the synthesis and processing of this compound crystals.
Problem 1: The synthesized material is not the VO phase (e.g., V2O3, VO2, or V2O5 is formed).
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Question: I am trying to synthesize VO, but my characterization (e.g., XRD, Raman) shows other vanadium oxides. How can I obtain the pure VO phase?
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Answer: The formation of different vanadium oxides is highly dependent on the oxygen partial pressure and temperature during synthesis and annealing.[1][2] Vanadium has multiple stable oxidation states (+2, +3, +4, +5), and precise control of the synthesis environment is crucial to stabilize the V2+ state in VO.[1][3]
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For Physical Vapor Deposition (PVD) methods (e.g., Sputtering, PLD): Carefully control the oxygen partial pressure in the deposition chamber. A lower oxygen concentration is required for VO compared to VO2 or V2O5. You may need to perform a systematic study by varying the O2/Ar gas flow ratio to find the optimal window for VO formation.[2]
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For Solid-State Reactions: Ensure the correct stoichiometric ratio of starting materials (e.g., V and V2O3 or V2O5) and a well-controlled inert or reducing atmosphere (e.g., high vacuum or flowing Ar/H2). The V-O phase diagram shows that VO is a stable phase at high temperatures.[4][5]
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Post-Annealing: If you have a mixture of vanadium oxides, post-annealing in a controlled environment can be used to convert them to the desired VO phase. For example, annealing a higher oxide like V2O5 in a reducing atmosphere (e.g., Ar or vacuum) at a specific temperature can lead to the formation of lower oxides. One study suggests that annealing in a vacuum at 450°C can produce VO thin films.
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Problem 2: The synthesized VO crystals are non-stoichiometric (VOx, where x ≠ 1.0).
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Question: My elemental analysis (e.g., XPS, EDS) indicates that my VO crystals are off-stoichiometry. How can I achieve a composition closer to VO1.0?
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Answer: this compound is known to be a non-stoichiometric compound, with its composition varying from VO0.8 to VO1.3.[6][7] This non-stoichiometry is due to the presence of native point defects, such as oxygen or vanadium vacancies.[7][8]
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Oxygen-deficient (VOx, x < 1): This indicates an excess of vanadium, which is compensated by oxygen vacancies. To increase the oxygen content, you can try:
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Slightly increasing the oxygen partial pressure during growth.
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Annealing the as-grown crystals in a mildly oxidizing atmosphere or a vacuum with a controlled oxygen leak.
-
-
Oxygen-rich (VOx, x > 1): This suggests a deficiency of vanadium, compensated by vanadium vacancies. To reduce the oxygen content, you can try:
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Decreasing the oxygen partial pressure during synthesis.
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Annealing in a reducing atmosphere (e.g., a mixture of Ar and H2) or a high vacuum.
-
-
Problem 3: The VO crystals exhibit poor crystalline quality or high defect density.
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Question: My XRD peaks are broad, or my electrical measurements suggest a high concentration of charge carriers due to defects. How can I improve the crystallinity and reduce defects?
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Answer: High defect concentrations can lead to poor crystallinity and altered electronic properties. The primary defects in VO are oxygen and vanadium vacancies.[7]
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Annealing: Post-synthesis annealing is a critical step for improving crystallinity and reducing point defects. A sufficiently high annealing temperature provides the thermal energy for atoms to rearrange into a more ordered lattice. The optimal annealing temperature and duration will need to be determined experimentally. Be aware that too high a temperature or an incorrect atmosphere can lead to a phase change to other vanadium oxides.
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Substrate and Growth Temperature: For thin film deposition, the choice of substrate and the substrate temperature can significantly influence the crystal quality. A higher substrate temperature during deposition can promote the growth of more crystalline films.
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Frequently Asked Questions (FAQs)
Q1: What are the common types of defects in this compound crystals?
A1: The most common defects in VO are point defects arising from its inherent non-stoichiometry.[7] These include:
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Oxygen Vacancies (VO): These occur in oxygen-deficient compositions (VOx where x < 1) and result in n-type semiconducting behavior.[7]
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Vanadium Vacancies (VV): These are prevalent in oxygen-rich compositions (VOx where x > 1) and lead to p-type semiconducting behavior.[7]
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Interstitial Defects: In some cases, interstitial vanadium ions may also be present, particularly in compositions with x > 1.[7]
Q2: How can I characterize the defects in my VO crystals?
A2: Several techniques can be used to characterize defects in VO:
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X-ray Diffraction (XRD): Can be used to identify the crystal phase and assess the crystalline quality. Peak broadening can indicate the presence of defects and small crystallite size.
-
X-ray Photoelectron Spectroscopy (XPS): Can determine the elemental composition and the oxidation states of vanadium, providing information on the stoichiometry (the V/O ratio).[9]
-
Transmission Electron Microscopy (TEM): Can be used to directly visualize crystal lattice defects.
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Electrical Measurements (e.g., Hall Effect): Can determine the charge carrier type (n-type or p-type) and concentration, which can be correlated with the dominant type of defect (oxygen or vanadium vacancies).
Q3: What is the role of annealing in reducing defects in VO?
A3: Annealing is a crucial post-synthesis thermal treatment that can significantly improve the quality of VO crystals. Its primary roles are:
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Improved Crystallinity: By providing thermal energy, annealing allows atoms to move to their equilibrium lattice sites, resulting in larger grains and a more ordered crystal structure.
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Defect Reduction: It can help to reduce the concentration of point defects by facilitating their annihilation or diffusion out of the crystal.
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Phase Purity: Annealing in a controlled atmosphere can be used to convert other vanadium oxide phases into the desired VO phase.
Q4: Are there established protocols for growing stoichiometric VO1.0?
A4: Due to the wide non-stoichiometric range of VO, achieving perfect stoichiometry (VO1.0) is challenging and not widely reported in the literature. The synthesis of VO typically results in a non-stoichiometric compound. The general approach to get closer to the ideal stoichiometry is to have very precise control over the oxygen partial pressure during synthesis and/or to perform careful post-annealing treatments in a controlled atmosphere.
Data Presentation
Table 1: Summary of Non-Stoichiometry and Defect Types in this compound
| Stoichiometry (VOx) | Primary Defect Type(s) | Charge Compensation Mechanism | Resulting Electronic Property |
| x < 1 (Metal-Excess) | Oxygen Vacancies (VO) | Localization of excess electrons on V sites | n-type conductivity |
| x > 1 (Metal-Deficient) | Vanadium Vacancies (VV), Vanadium Interstitials | Oxidation of lattice cations (e.g., 2V2+ → 2V3+ per V2+ vacancy) | p-type conductivity |
Data synthesized from Benchchem.[7]
Experimental Protocols & Visualizations
Experimental Workflow for Synthesis and Defect Control of VO
The following diagram illustrates a general workflow for the synthesis of this compound with a focus on controlling stoichiometry and reducing defects.
Caption: General experimental workflow for VO synthesis and defect reduction.
Logical Relationship of Parameters for Defect Control
This diagram illustrates the logical relationship between key experimental parameters and the resulting crystal quality in terms of stoichiometry and defect concentration.
Caption: Key parameters influencing VO crystal quality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound (VO) [benchchem.com]
- 8. Non-stoichiometric compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Sluggish Kinetics in Vanadium Oxide Cathodes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments with vanadium oxide cathodes.
Frequently Asked Questions (FAQs)
Q1: My vanadium oxide cathode is showing rapid capacity fading during cycling. What are the potential causes and how can I mitigate this?
A1: Rapid capacity fading in vanadium oxide cathodes is a common issue that can stem from several factors:
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Structural Instability: Vanadium oxides, particularly V2O5, can undergo irreversible phase transitions and structural collapse during ion intercalation/deintercalation. This is especially true with larger ions like Na+ compared to Li+. The repeated expansion and contraction of the lattice can lead to the degradation of the active material.[1][2][3]
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Vanadium Dissolution: The active material can dissolve into the electrolyte, leading to a continuous loss of capacity. This is a known issue in aqueous battery systems.[1][2][4][5][6][7][8][9]
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Irreversible By-product Formation: In aqueous zinc-ion batteries, by-products such as basic zinc salts can form on the electrode surface, blocking active sites and hindering ion transport.[5][7][8]
Troubleshooting Strategies:
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Nanostructuring: Synthesizing nanostructured vanadium oxide (e.g., nanofibers, nanowires, microspheres) can shorten ion diffusion paths and provide a larger surface area, which can improve structural stability and rate capability.[10][11][12]
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Surface Coating: Applying a protective coating, such as a conductive polymer or carbonaceous material, can suppress vanadium dissolution and enhance electronic conductivity.[10][13] For example, a polyaniline coating on calcium-intercalated vanadium oxide has been shown to improve conductivity and inhibit vanadium dissolution.[13]
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Pre-intercalation: Introducing "pillar" ions (e.g., metal ions like Cu2+, Zn2+, or organic molecules) into the interlayer space of vanadium oxide can expand the layers and stabilize the structure, facilitating easier ion transport and preventing collapse.[10][12][13][14][15] An optimal interlayer spacing is suggested to be around 12 Å to avoid decay in cycling stability.[14][15]
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Electrolyte Optimization: Modifying the electrolyte can reduce the solubility of vanadium and suppress detrimental side reactions. For instance, using electrolytes with a lower water content or specific additives can mitigate these issues.[7][10]
Q2: The rate capability of my V2O5 cathode is poor, especially at high current densities. How can I improve it?
A2: Poor rate capability is often linked to sluggish ion diffusion and low electronic conductivity.[2][16][17] Here are some approaches to enhance the rate performance:
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Enhancing Electronic Conductivity:
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Carbon Composites: Mixing vanadium oxide with conductive carbon materials (e.g., carbon nanotubes, graphene) creates a conductive network, improving electron transport.[18]
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Conductive Polymer Coatings: As mentioned above, coatings with conductive polymers like PEDOT or Polyaniline can significantly improve conductivity.[2][13]
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Improving Ionic Conductivity:
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Nanostructuring: This reduces the distance ions need to travel within the material.[11][12]
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Doping: Introducing other metal ions into the V2O5 structure can create defects and expand the lattice, which can enhance ion diffusion. For example, Cu-doping has been shown to increase electronic conductivity and create a 3D nanoscale network structure that improves Li-ion transport.[19]
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Pre-intercalation: This strategy, as described in Q1, is also highly effective for improving rate capability by creating more open pathways for ion movement.[13][14]
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Q3: I am observing a large voltage hysteresis between the charge and discharge profiles. What does this indicate and how can I reduce it?
A3: A large voltage hysteresis is typically a sign of slow kinetics and significant energy loss during the charge-discharge process.[11] It can be caused by:
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Sluggish Ion Diffusion: The energy required to move ions into and out of the crystal structure contributes to the voltage gap.
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Phase Transitions: Irreversible phase changes during cycling can lead to different reaction pathways for charge and discharge, resulting in a wider voltage separation.[10]
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High Electrode Resistance: Poor electronic or ionic conductivity increases the overpotential required to drive the electrochemical reactions.
Troubleshooting Strategies:
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The strategies mentioned for improving rate capability (Q2), such as nanostructuring, doping, and creating conductive composites , are also effective in reducing voltage hysteresis by improving both ionic and electronic conductivity.
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Controlling the Voltage Window: Limiting the voltage range during cycling can prevent irreversible phase transitions that contribute to hysteresis. For instance, for V2O5 in a lithium-ion battery, operating within a 2.0–4.0 V window can prevent the formation of the irreversible ω-Li3V2O5 phase.[2]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of V2O5 Nanowires
This protocol describes a general method for synthesizing V2O5 nanowires, a common nanostructuring approach to improve electrochemical performance.
Materials:
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Vanadium pentoxide (V2O5) powder
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Deionized (DI) water
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Hydrochloric acid (HCl)
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Teflon-lined stainless-steel autoclave
Procedure:
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Precursor Solution Preparation:
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Dissolve a specific amount of V2O5 powder in DI water.
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Slowly add HCl to the solution while stirring to control the pH and facilitate the formation of the desired vanadium precursor species.
-
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Hydrothermal Reaction:
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Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
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Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 24-72 hours). The precise temperature and time will influence the morphology of the resulting nanowires.
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Product Collection and Purification:
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After the reaction, allow the autoclave to cool down to room temperature naturally.
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Collect the precipitate by centrifugation or filtration.
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Wash the product several times with DI water and ethanol (B145695) to remove any unreacted precursors and by-products.
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Drying:
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Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours to obtain the V2O5 nanowires.
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Characterization: The morphology and crystal structure of the synthesized nanowires should be characterized using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).
Protocol 2: Slurry Casting for Cathode Fabrication
This protocol outlines the standard procedure for preparing a vanadium oxide cathode for battery testing.
Materials:
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Synthesized vanadium oxide active material
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Conductive agent (e.g., Super P carbon black)
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Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF)
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Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)
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Current collector (e.g., aluminum foil)
Procedure:
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Mixing:
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Dry the active material, conductive agent, and binder in a vacuum oven to remove any moisture.
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Weigh the components in a specific ratio (e.g., 70:20:10 or 80:10:10 for active material:conductive agent:binder).[2]
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Mix the powders thoroughly in a mortar or a planetary ball mill to ensure a homogeneous mixture.
-
-
Slurry Preparation:
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Gradually add the NMP solvent to the powder mixture while stirring continuously until a homogeneous, viscous slurry is formed. The consistency should be suitable for casting (not too thick or too thin).
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-
Casting:
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Use a doctor blade to cast the slurry onto the current collector foil with a uniform thickness.
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-
Drying:
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Dry the coated foil in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to completely evaporate the solvent.
-
-
Electrode Punching:
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Once dry, punch out circular electrodes of the desired diameter for coin cell assembly.
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Final Drying and Weighing:
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Dry the punched electrodes again under vacuum to ensure no residual solvent remains.
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Accurately weigh the electrodes to determine the mass of the active material.
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Quantitative Data Summary
| Strategy | Material System | Key Performance Metric | Improvement | Reference |
| Nanostructuring | V2O5 Microspheres (Mg-ion) | Initial Discharge Capacity | 126.2 mAh/g at 50 mA/g | [11] |
| V2O5 Nanowires (Mg-ion) | Max. Discharge Capacity | 130 mAh/g at C/20 | [11][12] | |
| Doping | 1 wt.% Cu-doped V2O5 | Specific Discharge Capacity | 362 mAh/g | [19] |
| Pre-intercalation | K+ pre-intercalated V2O5 | Specific Capacity | 479.4 mAh/g at 0.1 A/g | [4] |
| Capacity Retention | 92.5% after 10,000 cycles | [4] | ||
| Surface Coating | Polyaniline coated Ca-V-O | Specific Capacity | 406.4 mAh/g at 1 A/g | [13] |
| Cycle Life | >6000 cycles with 93% retention | [13] |
Visualizing Experimental Workflows and Mechanisms
References
- 1. Enhancing vanadium pentoxide-based (V2O5) cathodes for high-performance aqueous zinc-ion batteries: optimization of interlayer spacing, ion kinetics, voltage window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The degradation mechanism of vanadium oxide-based aqueous zinc-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Progress and Challenges of Vanadium Oxide Cathodes for Rechargeable Magnesium Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Insight Into Pre-Intercalation of Layered Vanadium Oxide Cathodes: From Precise Control of the Interspace to Related Electrochemical Performance and Beyond-Academax [mxbackup.academax.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Critical issues and optimization strategies of vanadium dioxide-based cathodes towards high-performance aqueous Zn-ion batteries - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01889G [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
phase transformation issues in vanadium oxide synthesis
Welcome to the technical support center for vanadium oxide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges related to phase transformation during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your vanadium oxide synthesis experiments, providing potential causes and solutions in a direct question-and-answer format.
Q1: My final product is a mixture of different vanadium oxide phases (e.g., VO₂, V₂O₅, V₂O₃). How can I obtain a pure phase?
A1: The presence of mixed phases is a common issue and is often related to imprecise control over synthesis conditions. Here are the key factors to investigate:
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Annealing Temperature and Atmosphere: The final annealing temperature and the atmosphere (e.g., air, inert gas like Argon, or a reducing atmosphere) are critical for phase control.[1][2][3] Annealing in air typically favors the formation of the most stable oxide, V₂O₅.[4] To obtain lower oxidation states like VO₂, a controlled atmosphere with reduced oxygen partial pressure or an inert environment is often necessary.[5] An insufficient inert gas flow can lead to unintentional oxidation from air leaks in the reaction system.[6]
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Purity of Precursors: Impurities in the starting materials (e.g., vanadium precursors or solvents) can act as nucleation sites for undesired phases.[4][6] Ensure you are using high-purity precursors and properly degassed solvents.[6]
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Annealing Time: Inadequate annealing time may not allow for the complete transformation to the desired crystalline phase.[4] Conversely, prolonged annealing can sometimes lead to the formation of other phases.[1]
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Heating and Cooling Rates: The rate at which the sample is heated and cooled can influence the final crystal structure and phase purity. A slow ramp rate generally allows for more controlled crystal growth.[4]
Q2: I am trying to synthesize VO₂(M) via the hydrothermal method, but I am getting other polymorphs like VO₂(B) or VO₂(A). What's going wrong?
A2: The hydrothermal synthesis of the monoclinic (M) phase of VO₂ can be complex due to the existence of multiple polymorphs.[7] The phase evolution often follows a sequence, for instance from VO₂(B) to VO₂(A) and then to VO₂(M/R).[8] Key parameters to control are:
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Reaction Temperature and Time: The transformation between different VO₂ polymorphs is highly dependent on the hydrothermal reaction temperature and duration.[9] Insufficient temperature or time may result in metastable phases like VO₂(B).[10]
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pH of the Precursor Solution: The pH of the reaction solution significantly affects the hydrolysis and condensation of vanadium species, which in turn directs the formation of specific phases and morphologies.[11][12]
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Reducing Agent Concentration: In many hydrothermal syntheses of VO₂, a reducing agent is used. The type and concentration of this agent are critical for achieving the correct vanadium oxidation state and the desired phase.[11]
Q3: The morphology of my synthesized vanadium oxide is not what I expected (e.g., I'm getting nanoparticles instead of nanorods). How can I control the morphology?
A3: Morphology control is highly sensitive to several experimental parameters:
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Precursor Concentration: The concentration of the precursor solution can influence nucleation and growth rates. Higher concentrations might lead to rapid precipitation and the formation of nanoparticles, whereas lower concentrations may favor the growth of larger, more defined structures like nanorods.[4]
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Temperature Ramp Rate: As with phase control, a slower heating rate during annealing or calcination can promote more ordered crystal growth, leading to specific morphologies.[4]
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Additives and Surfactants: The use of surfactants (like CTAB) or other additives in the synthesis solution can direct the growth of specific morphologies by selectively adsorbing to certain crystal faces.[13]
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Solvent Type: The choice of solvent in sol-gel and hydrothermal methods can influence the kinetics of the reaction, which in turn affects the final morphology of the nanostructures.[14]
Q4: My vanadium oxide films are amorphous after synthesis. How do I induce crystallization into the desired phase?
A4: As-deposited films, particularly from methods like sol-gel or atomic layer deposition (ALD), are often amorphous.[5][15] A post-deposition annealing step is typically required to induce crystallization.[5]
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Annealing Temperature: Crystallization occurs above a certain temperature. For instance, V₂O₅ crystallization is often observed above 300°C.[4] As the annealing temperature increases, the crystallinity generally improves.[1] However, excessively high temperatures can lead to coarser grains or the formation of undesired phases.[1]
-
Annealing Atmosphere: The atmosphere during annealing is crucial. Annealing in a forming gas (e.g., N₂/H₂) can be used to achieve reduced phases like VO₂, while annealing in oxygen or air will favor V₂O₅.[5]
Quantitative Data Summary
The following tables summarize key experimental parameters and their impact on the resulting vanadium oxide phase and properties, based on various synthesis methods.
Table 1: Effect of Annealing Temperature on Vanadium Oxide Phase (Sol-Gel Method)
| Annealing Temperature (°C) | Resulting Phase Composition | Observations | Reference |
| 450 | Amorphous phase | Initial stage of crystallization. | [1] |
| 550 | High purity VO₂ phase | Fine, compact particles; maximum infrared transmittance mutation. | [1] |
| 650 | VO₂ with a greater amount of V₂O₅ phase | Coarser grains. | [1] |
| 420 - 520 | Good phase transition property with resistance change | Phase transition temperatures decreased slightly with increasing temperature. | [2] |
Table 2: Influence of Synthesis Parameters in Hydrothermal Method for VO₂
| Parameter | Variation | Effect on Product | Reference |
| Reaction Temperature | 160 - 220 °C | Higher temperatures promote the transformation from intermediate phases (e.g., VO₂(B)) to the desired VO₂(D). | [9] |
| pH | <3 | Favors the formation of nanosheets. | [12] |
| pH | 3 - 7 | Promotes the growth of nanoribbons. | [12] |
| Reducing Agent Conc. | Varied (e.g., Hydrazine (B178648) Hydrate) | Critical for achieving the pure VO₂(M) phase and influences the final morphology. | [11] |
Experimental Protocols
Below are generalized methodologies for common vanadium oxide synthesis techniques. These should be adapted based on specific experimental goals and available equipment.
Protocol 1: Sol-Gel Synthesis of V₂O₅ Thin Films
-
Precursor Solution Preparation:
-
Dissolve a vanadium precursor, such as vanadium (V) oxytriisopropoxide (VTIP), in a solvent like isopropanol.[16][17]
-
To stabilize the solution, an agent like acetylacetone (B45752) (ACAC) can be added.[17]
-
The solution is typically stirred for several hours to ensure homogeneity.[17]
-
-
Film Deposition:
-
Drying and Annealing:
-
The coated substrate is dried at a low temperature (e.g., 80-100°C) to remove the solvent.
-
The dried film is then annealed in a furnace. The annealing temperature, atmosphere, and duration are critical parameters to control the final phase and crystallinity. For V₂O₅, annealing is typically done in air at temperatures ranging from 400°C to 600°C.[4][19]
-
Protocol 2: Hydrothermal Synthesis of VO₂ Nanostructures
-
Precursor Solution Preparation:
-
A vanadium precursor, such as V₂O₅ or ammonium (B1175870) metavanadate, is dissolved in deionized water.[9][20]
-
A reducing agent, like oxalic acid or hydrazine hydrate, is added to the solution.[9][11] The molar ratio of the precursor to the reducing agent is a key parameter.[11]
-
The pH of the solution may be adjusted using an acid or base.[11]
-
-
Hydrothermal Reaction:
-
Product Collection and Post-Treatment:
-
After the reaction, the autoclave is cooled to room temperature.
-
The resulting powder is collected by centrifugation, washed several times with deionized water and ethanol, and then dried.
-
A subsequent calcination/annealing step in an inert or reducing atmosphere may be required to obtain the pure monoclinic VO₂(M) phase.[9]
-
Visualizations
Experimental Workflow and Phase Transformation Diagrams
The following diagrams illustrate a typical experimental workflow for vanadium oxide synthesis and the transformation pathways between different phases.
Caption: A typical experimental workflow for the synthesis of vanadium oxide.
References
- 1. OPG [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of annealing on structure, phase and electrophysical properties of vanadium oxide films | Nguen | Doklady BGUIR [doklady.bsuir.by]
- 4. benchchem.com [benchchem.com]
- 5. Phase identification of vanadium oxide thin films prepared by atomic layer deposition using X-ray absorption spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04384B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Controllable synthesis of VO2(D) and their conversion to VO2(M) nanostructures with thermochromic phase transition properties - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 20. [PDF] One-Step Hydrothermal Synthesis, Thermochromic and Infrared Camouflage Properties of Vanadium Dioxide Nanorods | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Li+ Diffusion in V2O5 Cathodes for Advanced Batteries
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and electrochemical testing of Vanadium Pentoxide (V₂O₅) cathodes. Our aim is to facilitate the development of high-performance V₂O₅-based lithium-ion batteries by providing practical solutions and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| V2O5-TS-01 | Rapid capacity fading during cycling | 1. Structural Instability: Significant volume changes during Li+ intercalation/deintercalation lead to pulverization of the electrode material and loss of electrical contact.[1] 2. Irreversible Phase Transitions: Deep discharge can lead to phase transitions that are not fully reversible, trapping Li+ ions.[1] 3. Vanadium Dissolution: Dissolution of vanadium into the electrolyte can occur, leading to a loss of active material. | 1. Nanostructuring: Synthesize V₂O₅ with nanoscale morphologies (e.g., hollow microspheres, nanofibers) to better accommodate strain and shorten Li+ diffusion paths.[1] 2. Doping: Introduce cations (e.g., Cu²⁺, Na⁺, Sn⁴⁺) into the V₂O₅ lattice to stabilize the layered structure.[2][3] 3. Surface Coating: Apply a conductive and stable coating (e.g., carbon, PEDOT) to prevent direct contact with the electrolyte and improve conductivity. |
| V2O5-TS-02 | Low specific capacity | 1. Poor Electronic Conductivity: V₂O₅ is an intrinsic semiconductor with low electronic conductivity, which limits the utilization of the active material. 2. Slow Li+ Diffusion: The diffusion of Li+ ions within the bulk V₂O₅ crystal structure is slow, hindering high-rate performance.[4] | 1. Form Composites: Mix V₂O₅ with highly conductive materials like carbon nanotubes (CNTs), graphene, or conductive polymers (e.g., Polyaniline - PANI) to create a conductive network.[4] 2. Doping: Doping with certain elements can increase the electronic conductivity.[4] 3. Optimize Electrode Formulation: Ensure good particle-to-particle contact by optimizing the ratio of active material, conductive additive (e.g., carbon black), and binder in the electrode slurry.[4] |
| V2O5-TS-03 | Poor rate capability | 1. High Charge Transfer Resistance: A large resistance at the electrode-electrolyte interface impedes the transfer of Li+ ions. 2. Slow Solid-State Diffusion: The inherent slow diffusion of Li+ in the V₂O₅ lattice is a major limiting factor at high current densities.[4] | 1. Nanostructuring: Reduce the diffusion length for Li+ ions by using nanomaterials. 2. Create Porous Architectures: Synthesize V₂O₅ with a porous or hollow structure to increase the electrode/electrolyte contact area and facilitate electrolyte penetration. 3. Composite Formation: Enhance electronic conductivity by forming composites with carbonaceous materials. |
| V2O5-TS-04 | Inconsistent or non-reproducible electrochemical results | 1. Inhomogeneous Slurry: Poor mixing of the active material, conductive agent, and binder leads to an unevenly coated electrode. 2. Improper Cell Assembly: Inconsistent pressure, misalignment of components, or electrolyte leakage in the coin cell. 3. Moisture Contamination: V₂O₅ and the electrolyte can be sensitive to moisture, which can lead to side reactions. | 1. Standardize Slurry Preparation: Follow a detailed protocol for slurry mixing to ensure homogeneity. 2. Systematic Coin Cell Assembly: Adhere to a strict and consistent procedure for assembling coin cells, paying close attention to component alignment and crimping pressure.[5][6][7] 3. Work in a Dry Environment: Perform slurry preparation and cell assembly in a glovebox with low moisture and oxygen levels. |
Frequently Asked Questions (FAQs)
1. Synthesis and Material Characterization
-
Q1: What are the most common methods for synthesizing nanostructured V₂O₅?
-
A1: Hydrothermal and sol-gel methods are widely used. The hydrothermal method allows for the synthesis of various morphologies like nanofibers and hollow spheres by controlling reaction parameters such as temperature, time, and precursors. The sol-gel process is another versatile method for creating nanostructured V₂O₅.
-
-
Q2: How can I confirm the successful synthesis of my desired V₂O₅ nanostructure?
-
A2: Use Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the morphology and size of your synthesized material. X-ray Diffraction (XRD) should be used to confirm the crystal structure and phase purity of the V₂O₅.
-
2. Improving Electrochemical Performance
-
Q3: How does doping improve the performance of V₂O₅ cathodes?
-
Q4: What is the role of carbonaceous materials in V₂O₅ composites?
-
A4: Carbonaceous materials like graphene and carbon nanotubes (CNTs) are incorporated to significantly enhance the electronic conductivity of the V₂O₅ electrode. This creates a more efficient pathway for electrons, which improves specific capacity and rate capability.
-
-
Q5: Can nanostructuring alone solve the problems of V₂O₅ cathodes?
-
A5: While nanostructuring is a very effective strategy to shorten Li+ diffusion paths and accommodate strain, it often leads to a larger surface area which can increase side reactions with the electrolyte. Therefore, a combination of strategies, such as nanostructuring with a conductive and protective coating, often yields the best results.
-
3. Electrochemical Testing and Analysis
-
Q6: My Cyclic Voltammetry (CV) curves for V₂O₅ show broad and poorly defined peaks. What could be the reason?
-
A6: This could be due to slow kinetics of Li+ insertion/extraction or high internal resistance in the cell. Try a slower scan rate to allow more time for the electrochemical reactions to occur. Also, check your electrode preparation and cell assembly for any issues that might increase resistance.
-
-
Q7: How do I interpret the results from Electrochemical Impedance Spectroscopy (EIS) for my V₂O₅ electrode?
-
A7: An EIS Nyquist plot for a V₂O₅ electrode typically shows a semicircle in the high-frequency region and a sloping line (Warburg impedance) in the low-frequency region. The diameter of the semicircle corresponds to the charge transfer resistance (Rct) at the electrode-electrolyte interface. A smaller semicircle indicates faster charge transfer kinetics. The sloping line is related to the diffusion of Li+ ions within the V₂O₅.
-
Data Presentation: Performance Comparison of Modified V₂O₅ Cathodes
The following tables summarize the electrochemical performance of V₂O₅ cathodes modified through various strategies.
Table 1: Performance of Nanostructured V₂O₅ Cathodes
| V₂O₅ Morphology | Synthesis Method | Specific Capacity (mAh g⁻¹) | Cycling Stability | Rate Capability |
| Hollow Microspheres | Solvothermal | 292 @ 44.5 mA g⁻¹ | Good | Better than cuboid counterparts |
| Nanofibers | Electrospinning | 311.6 @ 100 mA g⁻¹ | 99% retention after 150 cycles @ 1 A g⁻¹ | 223.0 mAh g⁻¹ @ 1 A g⁻¹[9] |
| Thin Film (10 nm) | Atomic Layer Deposition | ~140 @ 1C | >80% retention after 1500 cycles @ 120C | 20% capacity retention @ 960C[10] |
Table 2: Performance of Doped V₂O₅ Cathodes
| Dopant | Synthesis Method | Specific Capacity (mAh g⁻¹) | Cycling Stability | Key Improvement |
| Cu (4 mol%) | Hydrothermal | Higher than undoped V₂O₅ | Improved cycling performance | Enhanced electronic conductivity |
| Sn⁴⁺ | Hydrothermal | 374 @ 100 mA g⁻¹ | 87.2% retention after 2500 cycles @ 5 A g⁻¹ | Exceptional rate capability (301 mAh g⁻¹ @ 10 A g⁻¹)[2][8] |
| Co | Solvothermal | 241 @ 100 mA g⁻¹ | Better than pure V₂O₅ | Improved structural stability |
Table 3: Performance of V₂O₅ Composite Cathodes
| Composite Material | Synthesis Method | Specific Capacity (mAh g⁻¹) | Cycling Stability | Key Improvement |
| V₂O₅/PANI | In-situ Polymerization | 450 @ 100 mA g⁻¹ | 96.7% retention after 300 cycles @ 1 A g⁻¹ | Enhanced electron transport and structural stability[11] |
| V₂O₅/rGO | - | 885 µAh cm⁻² @ 0.09 mA cm⁻² | 69.1% retention after 1000 cycles @ 0.9 mA cm⁻² | Improved electronic conductivity and Li⁺ transport[12] |
| V₂O₅/PEDOT | - | Higher than V₂O₅/MWCNT | Enhanced stability against electrolyte | Improved electric conductivity[4] |
Table 4: Li⁺ Diffusion Coefficients in V₂O₅
| Material | Measurement Technique | Li⁺ Diffusion Coefficient (cm² s⁻¹) |
| Crystalline V₂O₅ | PITT | 1.7 x 10⁻¹² (max), 5.8 x 10⁻¹⁵ (min)[13] |
| Amorphous V₂O₅ | PITT | 5 x 10⁻¹³ to 5.52 x 10⁻¹⁴[13] |
| 3DOM V₂O₅ (210 nm pores) | - | 3.78 x 10⁻⁹ |
| V₂O₅:MoO₃ | CV, PITT, EIS | 10⁻¹⁰ to 10⁻¹²[14] |
Experimental Protocols
Hydrothermal Synthesis of V₂O₅ Nanofibers
Objective: To synthesize V₂O₅ nanofibers with high aspect ratios to improve electrochemical performance.
Materials:
-
Vanadium pentoxide (V₂O₅) powder
-
Ammonium metavanadate (NH₄VO₃)
-
Oxalic acid (H₂C₂O₄)
-
Deionized (DI) water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve a specific molar ratio of V₂O₅ powder or NH₄VO₃ and a reducing agent like oxalic acid in DI water.
-
Stir the solution vigorously for 30-60 minutes to form a homogeneous precursor solution.
-
Transfer the solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 180°C and 220°C for 12-48 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the product by filtration or centrifugation.
-
Wash the collected product several times with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60-80°C overnight.
-
Anneal the dried powder at a specific temperature (e.g., 350-500°C) in air to obtain crystalline V₂O₅ nanofibers.
Electrode Slurry Preparation and Coating
Objective: To prepare a homogeneous slurry and coat it uniformly on a current collector.
Materials:
-
Synthesized V₂O₅ active material
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Aluminum foil (current collector)
-
Mortar and pestle or planetary mixer
-
Doctor blade coater
Procedure:
-
Dry the V₂O₅ powder and carbon black in a vacuum oven at 120°C for at least 4 hours to remove any moisture.
-
Weigh the active material, conductive agent, and binder in a specific ratio (e.g., 70:20:10 or 80:10:10).[11]
-
First, mix the active material and conductive agent powders thoroughly in a mortar or a planetary mixer to ensure a uniform dry mixture.[15]
-
Separately, dissolve the PVDF binder in NMP solvent with stirring until a clear solution is formed. This may require gentle heating.
-
Gradually add the dry powder mixture to the PVDF-NMP solution while continuously stirring or mixing to form a homogeneous slurry with the desired viscosity.[15]
-
Clean the aluminum foil with ethanol and dry it.
-
Place the aluminum foil on the bed of a doctor blade coater and apply the slurry.
-
Cast the slurry onto the foil with a set blade height to achieve a uniform thickness.
-
Dry the coated electrode in a vacuum oven at 80-120°C for 12-24 hours to completely remove the NMP solvent.[16]
Coin Cell (CR2032) Assembly
Objective: To assemble a coin cell for electrochemical testing of the V₂O₅ cathode.
Materials:
-
V₂O₅ coated electrode (cathode)
-
Lithium metal foil (anode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
Coin cell crimper
-
Glovebox with an argon atmosphere
Procedure (to be performed in a glovebox):
-
Punch circular discs from the coated V₂O₅ electrode (e.g., 12 mm diameter) to be used as the cathode.
-
Punch slightly larger circular discs from the lithium foil (e.g., 14 mm diameter) to be used as the anode.
-
Punch circular discs from the separator film (e.g., 16 mm diameter).
-
Place the cathode disc in the center of the coin cell case (positive cap).
-
Add a few drops of electrolyte to wet the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Carefully place the lithium metal disc on top of the separator.
-
Place the spacer disc and then the spring on top of the lithium anode.
-
Place the gasket on top of the case and carefully place the negative cap.
-
Crimp the coin cell using a coin cell crimper to ensure a proper seal.
-
Let the assembled cell rest for a few hours before electrochemical testing to ensure full electrolyte wetting of the electrode.
Visualizations
Caption: Workflow for V₂O₅ cathode synthesis, characterization, and testing.
Caption: Logical relationship between problems, causes, and solutions in V₂O₅ research.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 6. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of V2O5 Composite Cathode Material Based on In Situ Intercalated Polyaniline and Its High-Performance Aqueous Zinc-Ion Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research-hub.nrel.gov [research-hub.nrel.gov]
- 14. researchgate.net [researchgate.net]
- 15. mtixtl.com [mtixtl.com]
- 16. nanomaterialpowder.com [nanomaterialpowder.com]
Technical Support Center: Preventing Agglomeration of Vanadium Oxide Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of vanadium oxide nanoparticle agglomeration during experimental work.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Q1: My vanadium oxide nanoparticles are clumping together in suspension. What are the likely causes?
A1: Agglomeration of vanadium oxide nanoparticles is primarily caused by attractive van der Waals forces between the particles. These forces become significant at the nanoscale due to the high surface area-to-volume ratio of the nanoparticles, leading to a tendency to reduce their high surface energy by clumping together. Several factors can contribute to this:
-
Inadequate Surface Charge: If the nanoparticles have a low surface charge (low absolute zeta potential), the repulsive electrostatic forces are not strong enough to overcome the attractive van der Waals forces.
-
Inappropriate pH: The pH of the suspension significantly influences the surface charge of the nanoparticles. At the isoelectric point (the pH at which the net surface charge is zero), agglomeration is most likely to occur.
-
Absence of a Stabilizer: Without a stabilizing agent, there is no physical barrier to prevent the nanoparticles from coming into close contact and aggregating.
-
High Ionic Strength of the Medium: High concentrations of salts in the suspension can compress the electrical double layer around the nanoparticles, reducing the electrostatic repulsion and promoting agglomeration.
Q2: I'm observing large, irreversible aggregates in my dried vanadium oxide nanoparticle powder. How can I prevent this?
A2: The formation of hard, irreversible aggregates in dried powders is a common issue. To prevent this, consider the following strategies during and after synthesis:
-
Surface Functionalization: Before drying, functionalize the nanoparticle surface with capping agents or polymers. These agents create a protective layer that prevents direct contact and strong bonding between particles upon solvent removal.
-
Controlled Drying Techniques: Instead of rapid evaporation, which can force particles together, use techniques like freeze-drying (lyophilization) or spray-drying. These methods can help to preserve the separation between nanoparticles.
-
Redispersibility: If you must work with a dried powder, ensure it has been synthesized with appropriate surface modifiers that facilitate redispersion in a suitable solvent with the aid of ultrasonication.
Q3: My synthesis protocol resulted in a wide particle size distribution with many large agglomerates. How can I achieve a more monodisperse suspension?
A3: Achieving a narrow particle size distribution requires careful control over the synthesis and stabilization parameters. Here are some troubleshooting tips:
-
Optimize Precursor Concentration: High precursor concentrations can lead to rapid nucleation and uncontrolled growth, resulting in a broader size distribution. Try reducing the concentration of your vanadium precursor.
-
Control Reaction Temperature and Time: The temperature and duration of the synthesis reaction play a crucial role in nanoparticle growth. Systematically vary these parameters to find the optimal conditions for uniform particle formation.
-
Effective Stirring: Ensure vigorous and consistent stirring throughout the synthesis process to maintain a homogeneous reaction environment and prevent localized areas of high concentration.
-
Use of Surfactants/Capping Agents: Introduce surfactants or capping agents during the synthesis. These molecules adsorb to the surface of the growing nanoparticles, preventing further growth and agglomeration.[1][2] The choice and concentration of the surfactant are critical and may require optimization.
Q4: I used a surfactant, but my nanoparticles are still agglomerating. What could be wrong?
A4: Several factors could be at play even when a surfactant is used:
-
Incorrect Surfactant Concentration: There is an optimal concentration for each surfactant. Too little may not provide adequate coverage, while too much can lead to micelle formation and depletion flocculation.
-
Poor Surfactant-Particle Interaction: The chosen surfactant may not have a strong enough affinity for the vanadium oxide surface. Consider the surface chemistry of your nanoparticles and the head group of the surfactant for better compatibility.
-
Incompatibility with the Solvent: The surfactant must be soluble and effective in the chosen solvent.
-
pH Effects: The effectiveness of some ionic surfactants can be pH-dependent. Ensure the pH of your suspension is in a range where the surfactant is charged and effective.
Quantitative Data on Stabilization
The following tables summarize quantitative data on the effect of different stabilization strategies on vanadium oxide nanoparticles.
Table 1: Effect of Different Surfactants on Vanadium Pentoxide (V₂O₅) Nanoparticle Size
| Surfactant | Synthesis Method | Precursor | Average Particle Size (nm) | Reference |
| CTAB | Hydrothermal | Ammonium metavanadate | 45 | [3] |
| CTAB | Chemical Method | Sodium metavanadate | 10 | [2] |
| SDS | Hydrothermal | Ammonium metavanadate | Not specified | [1] |
| PVP | Hydrothermal | Ammonium metavanadate | Not specified | [1] |
Table 2: Zeta Potential of Vanadium Oxide Nanoparticles Under Different Conditions
| Nanoparticle | Synthesis/Dispersion Conditions | Zeta Potential (mV) | Stability | Reference |
| Iron Vanadium Oxide | Aqueous dispersion | -23.6 | Good dispersion | [4] |
| V₂O₅ | Mycosynthesis | -35.09 | Good stability | [5] |
| V₂O₅ | Pulsed Laser Ablation in Liquid | -51 | Stable colloidal solution | [6] |
Note: A zeta potential value with a magnitude greater than 30 mV (either positive or negative) is generally considered to indicate good colloidal stability.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stabilization of vanadium oxide nanoparticles.
Protocol 1: Stabilization of Vanadium Oxide Nanoparticles using a Surfactant (CTAB) during Hydrothermal Synthesis
This protocol is adapted from a method for synthesizing V₂O₅ nanoparticles.[3]
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Cetyltrimethylammonium bromide (CTAB)
-
Nitric acid (HNO₃)
-
Distilled water
Procedure:
-
Dissolve 3.52 g of Ammonium metavanadate and 0.01 mol of CTAB in a mixture of ethanol and distilled water.
-
Slowly add 5 mL of nitric acid to the mixture over 1 hour at 70°C with continuous stirring to achieve a pH of 2.
-
Transfer the resulting solution to a hot air oven and maintain at 180°C for 2 hours to allow for precipitation.
-
After cooling, wash the precipitate thoroughly with distilled water (10 times) and then with ethanol.
-
Dry the sample at room temperature.
-
Calcine the dried powder at 400°C for 2 hours to obtain stable V₂O₅ nanoparticles.
Protocol 2: Surface Coating of Vanadium Oxide Nanoparticles with Silica (B1680970)
This protocol provides a general approach for silica coating, which can enhance the stability of nanoparticles in various solvents.
Materials:
-
As-synthesized vanadium oxide nanoparticles
-
Poly(vinylpyrrolidone) (PVP)
-
Ethanol
-
Ammonia solution (28-30%)
-
Tetraethoxysilane (TEOS)
-
Distilled water
Procedure:
-
PVP Adsorption:
-
Disperse a known amount of vanadium oxide nanoparticles in distilled water.
-
Add a solution of PVP in distilled water and stir the mixture for 24 hours to ensure complete adsorption of the polymer onto the nanoparticle surface.
-
-
Transfer to Ethanol:
-
Centrifuge the PVP-coated nanoparticles and redisperse them in ethanol. This step may need to be repeated to ensure complete solvent exchange.
-
-
Silica Coating:
-
In a separate flask, prepare a solution of ethanol and ammonia.
-
Add the ethanolic suspension of PVP-coated vanadium oxide nanoparticles to the ethanol/ammonia mixture under vigorous stirring.
-
Add TEOS dropwise to the suspension. The amount of TEOS will determine the thickness of the silica shell.
-
Allow the reaction to proceed for several hours to form a uniform silica coating.
-
-
Washing and Collection:
-
Centrifuge the silica-coated nanoparticles and wash them several times with ethanol and then with distilled water to remove any unreacted precursors and byproducts.
-
The final product can be stored as a stable dispersion in a suitable solvent.
-
Visualizing Stabilization Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the fundamental concepts of nanoparticle stabilization and a typical experimental workflow for preventing agglomeration.
Figure 1: Mechanisms for preventing nanoparticle agglomeration.
This diagram illustrates the two primary mechanisms for stabilizing nanoparticle suspensions: electrostatic stabilization, which relies on surface charge to create repulsive forces, and steric stabilization, where adsorbed polymers create a physical barrier.
Figure 2: Experimental workflow for stable nanoparticle synthesis.
This flowchart outlines the key steps in an experimental workflow designed to produce a stable suspension of vanadium oxide nanoparticles, emphasizing the importance of adding a stabilizer during the synthesis and subsequent characterization to verify stability.
References
- 1. Effect of Surfactants on Electrochemical Properties of Vanadium-Pentoxide Nanoparticles Synthesized via Hydrothermal Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. research.holycrossngl.edu.in [research.holycrossngl.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
troubleshooting vanadium oxide synthesis by sol-gel method
Welcome to the technical support center for the sol-gel synthesis of vanadium oxide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental procedures. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful synthesis of vanadium oxide materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My V₂O₅ sol is not forming a stable gel or the gelation is too rapid.
-
Question: What factors influence the gelation time of my vanadium oxide sol, and how can I control them?
-
Answer: The gelation process is critically dependent on several factors including the precursor concentration, pH of the solution, water-to-precursor molar ratio, solvent, and aging time.
-
Precursor Concentration: Higher concentrations of the vanadium precursor will generally lead to faster gelation.
-
pH: The pH of the sol significantly affects the hydrolysis and condensation rates. An acidic pH, often achieved by passing a vanadate (B1173111) solution through a proton-exchange resin, initiates the polymerization process that leads to gelation. The time required for the sol to change color and form a viscous red gel is typically around 5-7 days for a 0.1M vanadate solution.[1]
-
Aging Time: The viscosity of the sol increases with aging.[1] Initially, the viscosity is low, but it increases as polymerization and particle aggregation occur.[1] Monitoring the viscosity over time can help in determining the optimal time for coating or casting. A study on V₂O₅ sol-gel coatings showed that viscosity increased from 1 to 2 centipoise between 5 to 7 days.[1]
-
Solvent: The choice of solvent (e.g., water, alcohols) can influence the hydrolysis and condensation reactions. The presence of water is a key factor in the kinetics of the sol-gel reaction.[2]
-
Troubleshooting Unstable Gel or Rapid Gelation:
| Issue | Possible Cause | Recommended Solution |
| Precipitation instead of gelation | Incorrect pH, high concentration of precursor, or inappropriate solvent. | Adjust the pH of the sol. Ensure the precursor is fully dissolved before initiating hydrolysis. Experiment with different solvents or co-solvents like acetone (B3395972) or isopropanol.[3][4] |
| Gelation is too fast | High water-to-precursor ratio, high temperature, or high precursor concentration. | Decrease the water-to-precursor molar ratio. Conduct the reaction at a lower temperature to slow down hydrolysis and condensation rates. Reduce the concentration of the vanadium precursor. |
| Gel is weak or does not form | Low precursor concentration, insufficient aging time, or improper pH. | Increase the precursor concentration. Allow the sol to age for a longer period to facilitate polymerization.[1] Ensure the pH is in the optimal range for gelation. |
2. My vanadium oxide films are cracking after deposition and drying.
-
Question: What causes cracking in sol-gel derived vanadium oxide films and how can I prevent it?
-
Answer: Cracking in sol-gel films is a common issue that arises from the stress generated during drying and annealing. This stress is primarily due to shrinkage of the gel network as the solvent evaporates and the organic components are removed. The mismatch in thermal expansion coefficients between the film and the substrate can also contribute to cracking, especially during high-temperature annealing.[5]
Troubleshooting Film Cracking:
| Issue | Possible Cause | Recommended Solution |
| Cracking during drying | High solvent evaporation rate, thick single-layer coating. | Dry the films in a controlled environment with slower solvent evaporation (e.g., under a cover or in a humidity-controlled chamber). Deposit thinner multiple layers instead of a single thick layer. A critical thickness for a single coating is often less than 0.5 microns to prevent cracking.[5] |
| Cracking during annealing | High heating and cooling rates, large film thickness, thermal expansion mismatch. | Use a slower heating and cooling rate during annealing to minimize thermal shock. For thicker films, consider using rapid thermal annealing (RTA).[5] Adding organic polymers like polyvinylpyrrolidone (B124986) (PVP) to the sol can increase the critical thickness of a crack-free single layer.[6] Organically modified precursors can also improve film integrity.[5][7] |
3. I am not obtaining the desired vanadium oxide phase (e.g., VO₂ vs. V₂O₅).
-
Question: How can I control the final oxidation state and crystal phase of my vanadium oxide film?
-
Answer: The final phase of the vanadium oxide is predominantly controlled by the annealing temperature, atmosphere, and duration.[8][9] The precursor material also plays a role in the final product.
-
Annealing Temperature: The annealing temperature is a critical factor. For instance, in one study, as the annealing temperature increased from 450 °C to 650 °C, the film's phase transitioned from amorphous to crystalline VO₂, and at higher temperatures, a V₂O₅ phase started to appear alongside the VO₂.[8] The optimal temperature for obtaining pure VO₂ was found to be around 550 °C.[8]
-
Annealing Atmosphere: The composition of the annealing atmosphere (e.g., air, inert gas like argon, or a reducing atmosphere) is crucial for controlling the vanadium oxidation state. Annealing in air typically favors the formation of the most stable oxide, V₂O₅. To obtain lower oxidation states like VO₂, a controlled atmosphere with reduced oxygen partial pressure is often necessary.
-
Annealing Time: Prolonged annealing times can promote better crystallinity and grain growth.[9][10] For example, one study suggested that a longer annealing time was beneficial for the formation of VO₂ films with better orientation and larger grain size.[8] Another study showed that films with a soaking time of 7 hours exhibited a high-oriented VO₂(020) structure, whereas films with a 1-hour soaking time showed a V₂O₃(006) preferred orientation.[11]
-
Troubleshooting Phase Control:
| Desired Phase | Common Issue | Recommended Solution |
| VO₂ (Monoclinic) | Formation of V₂O₅ or other phases. | Optimize the annealing temperature, typically in the range of 450-550 °C.[8] Use a controlled atmosphere with low oxygen partial pressure (e.g., argon).[12] A two-step annealing process can also yield higher purity VO₂ films.[9][10][13] |
| V₂O₅ (Orthorhombic) | Amorphous film or mixed phases. | Anneal at a sufficiently high temperature (e.g., >400 °C) in an oxygen-containing atmosphere (e.g., air) to ensure complete oxidation and crystallization. The morphology of V₂O₅ can be influenced by the solvent used in the sol-gel synthesis.[2] |
Quantitative Data Summary
Table 1: Effect of Annealing Temperature on Vanadium Oxide Film Properties
| Annealing Temperature (°C) | Resulting Phase(s) | Grain Size/Morphology | Key Property | Reference |
| 450 | Amorphous | - | - | [8] |
| 500 | VO₂ (initial crystallization) | - | - | [8] |
| 550 | VO₂ (high purity) | Fine, compact particles | Maximum IR transmittance mutation (67%) | [8] |
| 600 | VO₂ with small amount of V₂O₅ | Coarser grains | - | [8] |
| 650 | VO₂ with greater amount of V₂O₅ | Very large grains | - | [8] |
Experimental Protocols
Protocol 1: General Sol-Gel Synthesis of V₂O₅ Thin Films
-
Precursor Solution Preparation: A common precursor is vanadium(V) oxoisopropoxide (VO(OPrⁱ)₃). Dissolve the precursor in a suitable solvent like isopropanol.[14] Alternatively, V₂O₅ powder can be melted and dissolved in water to form a sol.[12]
-
Hydrolysis and Condensation: Add a controlled amount of water (often mixed with the solvent) to the precursor solution under vigorous stirring to initiate hydrolysis and condensation reactions, leading to the formation of the sol.
-
Sol Aging: Allow the sol to age for a specific period (e.g., several days) to allow for polymerization and viscosity increase.[1]
-
Film Deposition: Deposit the sol onto a cleaned substrate using techniques like spin-coating or dip-coating.
-
Drying: Dry the coated substrate at a low temperature (e.g., 60-100 °C) to remove the solvent.
-
Annealing: Heat-treat the dried film in a furnace at a specific temperature and atmosphere to induce crystallization and form the desired vanadium oxide phase.
Visualizations
Caption: General workflow for sol-gel synthesis of vanadium oxide films.
Caption: Troubleshooting guide for film cracking in sol-gel synthesis.
Caption: Key parameters for controlling the vanadium oxide phase.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Tailoring Physicochemical Properties of V2O5 Nanostructures: Influence of Solvent Type in Sol-Gel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formation and prevention of fractures in sol–gel-derived thin films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. OPG [opg.optica.org]
- 9. Enhanced Optical Modulation Properties via Two-step Annealing of Sol–Gel Deposited Vanadium Dioxide Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sol-gel vanadium oxide thin films for a flexible electronically conductive polymeric substrate [publica.fraunhofer.de]
Technical Support Center: Surface Vanadium Oxide and Water Vapor Interactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the influence of water vapor on surface vanadium oxide structures.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of water vapor on the structure of surface vanadium oxide?
A1: Water vapor can significantly alter the molecular and electronic structure of surface vanadium oxide. The interaction typically occurs in two ways: dissociative chemisorption, where water molecules break apart to form surface hydroxyl (-OH) groups, and molecular adsorption, where intact water molecules bind to the surface.[1][2] At low humidity, the formation of surface hydroxides is the predominant effect.[1] As relative humidity increases (above ~0.01%), molecular water adsorption becomes more significant.[1][3][4] These interactions can lead to changes in the vanadium oxidation state (e.g., reduction of V⁵⁺ to V⁴⁺), shifts in vibrational frequencies of V=O bonds, and even surface reconstruction to form hydrated vanadate (B1173111) structures.[5][6]
Q2: How does the type of support material influence the interaction with water vapor?
A2: The support material plays a crucial role. The presence of water has a pronounced effect on vanadium oxide species on supports like Al₂O₃, TiO₂, and CeO₂.[5] This is observed as a noticeable shift in the Raman band of the terminal V=O bond.[5] However, on hydrophobic supports such as certain types of SiO₂, the surface vanadium oxide structures are minimally affected by water vapor.[5]
Q3: Can water vapor change the oxidation state of vanadium on the surface?
A3: Yes, the interaction with water molecules can induce a reduction of the vanadium centers. For instance, studies have shown that the interaction of water with V₂O₅ can increase the contribution of V⁴⁺ species relative to V⁵⁺.[6] This change in oxidation state is a critical factor to consider, as it can impact the material's catalytic and electronic properties.[3][4]
Q4: What are the primary analytical techniques to study these surface interactions?
A4: The most powerful techniques are in situ and operando methods that allow for characterization under realistic temperature and pressure conditions. Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS) is used to quantify the elemental composition and distinguish between molecularly adsorbed water and surface hydroxyl groups.[3][4] In situ Raman spectroscopy is highly effective for observing changes in the molecular structure, particularly the vibrations of the vanadyl (V=O) and bridging V-O-V bonds.[5][7]
Q5: At what humidity level do significant changes in the surface structure occur?
A5: The initial interaction, dissociation into hydroxides, occurs even at very low humidity levels. Significant molecular adsorption of water typically begins at a relative humidity (RH) of around 0.01% and increases with higher RH.[1][2] A more rapid increase in both hydroxyl and adsorbed water coverage is seen above this threshold.[3][4]
Troubleshooting Guide
Issue 1: Unexpected shifts in Raman spectra after introducing water vapor.
-
Symptom: The Raman band for the terminal V=O bond (typically around 1000-1040 cm⁻¹) shifts to a lower wavenumber (by 5-30 cm⁻¹) and broadens upon exposure to moisture.[5]
-
Probable Cause: This shift is a direct result of the interaction between water molecules and the vanadyl bond. Above 230°C, it may indicate hydrogen bonding between the surface species and adsorbed water.[5] At lower temperatures, it can signify more extensive solvation and the formation of a hydrated surface vanadate structure.[5]
-
Solution: This is an expected phenomenon. Correlate the magnitude of the shift with the temperature and partial pressure of water to understand the nature of the hydration. Use isotopic labeling with H₂¹⁸O to confirm that the oxygen in the vanadyl bond is exchanging with oxygen from water, which can help interpret reaction mechanisms.[5]
Issue 2: Inconsistent XPS results for vanadium oxidation states.
-
Symptom: The ratio of V⁵⁺ to V⁴⁺ varies between experiments conducted under seemingly similar humid conditions.
-
Probable Cause: The surface of vanadium oxide is sensitive to environmental conditions. Factors that can cause inconsistency include:
-
Equilibrium Time: The surface may not have reached thermodynamic equilibrium with the water vapor in the analysis chamber.[3][4]
-
Surface Contamination: Adventitious carbon or other contaminants can affect surface reactivity.
-
X-ray Induced Reduction: Prolonged exposure to X-rays can slowly reduce V₂O₅.[8]
-
-
Solution:
-
Ensure a sufficient waiting period after changing humidity levels to allow the surface to equilibrate. Performing both isotherm (varying humidity at constant temperature) and isobar (varying temperature at constant humidity) experiments can help confirm equilibrium.[3][4]
-
Use established surface cleaning procedures (e.g., sputtering, annealing) before introducing water vapor.[3]
-
Minimize X-ray exposure time for each measurement to avoid beam-induced chemical changes.[8]
-
Issue 3: No observable effect of water vapor on V₂O₅/SiO₂ catalyst.
-
Symptom: Introducing water vapor does not produce any significant change in Raman or XPS spectra for a silica-supported vanadium oxide catalyst.
-
Probable Cause: The silica (B1680970) support used is likely hydrophobic in nature.[5] Unlike more hydrophilic supports (Al₂O₃, TiO₂), hydrophobic silica prevents significant interaction between water and the active vanadium oxide species.
-
Solution: This result is expected for hydrophobic supports. If the goal is to study the interaction with water, switch to a hydrophilic support material like alumina (B75360) or titania to facilitate the hydration process.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on the influence of water vapor on surface vanadium oxide.
Table 1: Raman Spectroscopy Data for V=O Bond Shifts
| Support Material | Approximate V=O Raman Shift (cm⁻¹) | Temperature Condition | Reference |
| Al₂O₃, TiO₂, CeO₂ | 5 - 30 (shift to lower wavenumber) | > 230°C | [5] |
| SiO₂ (hydrophobic) | No significant shift | Not specified | [5] |
Table 2: Ambient Pressure XPS (APXPS) Observations
| Phenomenon | Relative Humidity (RH) Threshold | Key Observation | Reference |
| Onset of Molecular Water Adsorption | ~0.01% | Molecular water begins to adsorb alongside surface hydroxides. | [1][2] |
| Reduction of Vanadium | Not specified (occurs upon hydration) | Increase in V⁴⁺ signal (BE ~516.3 eV) relative to V⁵⁺ (BE ~517.3 eV). | [6] |
Experimental Protocols
Protocol 1: In Situ Raman Spectroscopy Analysis
This protocol outlines the general steps for studying the structural changes of supported vanadium oxide catalysts in the presence of water vapor using Raman spectroscopy.
-
Sample Preparation: Press the catalyst powder into a self-supporting wafer and mount it in an in situ Raman cell with a controlled atmosphere and temperature capabilities.
-
Dehydration: Heat the sample under a flow of dry, inert gas (e.g., He, Ar) to a specified temperature (e.g., 400-500°C) to remove physisorbed water and dehydrate the surface. Record a reference spectrum of the dehydrated surface.
-
Introduction of Water Vapor: Cool the sample to the desired experimental temperature (e.g., 150°C, 250°C). Introduce a gas stream containing a known partial pressure of water vapor by bubbling the carrier gas through a water saturator.
-
Data Acquisition: Record Raman spectra periodically as the surface equilibrates with the water vapor. Monitor the position, intensity, and width of the V=O (~1000-1040 cm⁻¹) and V-O-V (~900 cm⁻¹) bands.
-
Analysis: Compare the spectra recorded under humid conditions to the reference dehydrated spectrum to identify shifts and the appearance of new bands indicative of hydration or hydroxylation.
Protocol 2: Ambient Pressure XPS (APXPS) Analysis
This protocol describes the methodology for distinguishing and quantifying surface species on vanadium oxide films under controlled humidity.
-
Sample Mounting and Cleaning: Mount the vanadium oxide thin film sample in the APXPS analysis chamber. Perform a surface cleaning procedure if necessary (e.g., gentle annealing in UHV) to remove contaminants.
-
Initial Characterization: Acquire V 2p, O 1s, and C 1s core level spectra under ultra-high vacuum (UHV) conditions at the desired experimental temperature to establish a baseline.
-
Isotherm Experiment: While maintaining a constant temperature, incrementally introduce water vapor into the analysis chamber, increasing the relative humidity (RH). Allow the system to stabilize at each RH step before acquiring V 2p and O 1s spectra.
-
Data Acquisition: At each RH point, record high-resolution spectra for the V 2p and O 1s regions. The O 1s region will show contributions from lattice oxygen, surface hydroxyls (-OH), and molecular water (H₂O).
-
Data Analysis: Fit the O 1s spectra with components corresponding to lattice O²⁻, -OH, and H₂O to determine their relative surface coverages. Analyze the V 2p spectra to quantify the V⁵⁺/V⁴⁺ ratio as a function of RH. Plot the signal ratios of -OH/lattice-O and H₂O/lattice-O against RH.[3]
Visualizations
Caption: Water interaction pathways on a vanadium oxide surface.
Caption: Workflow for in situ analysis of water-vanadia interaction.
References
- 1. Understanding the effects of water on oxide catalyst surfaces - AIP.ORG [aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. research.utwente.nl [research.utwente.nl]
- 4. pubs.aip.org [pubs.aip.org]
- 5. lehigh.edu [lehigh.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. specs-group.com [specs-group.com]
Validation & Comparative
A Comparative Guide to Vanadium(II) Oxide and Vanadium(III) Oxide for Researchers
An objective analysis of the physicochemical properties, synthesis, and potential applications of Vanadium(II) Oxide (VO) and Vanadium(III) Oxide (V₂O₃), providing researchers, scientists, and drug development professionals with essential comparative data.
Vanadium, a transition metal known for its multiple oxidation states, forms a variety of oxides with distinct and tunable properties.[1] Among these, this compound (VO) and Vanadium(III) oxide (V₂O₃) are fundamental compounds that serve as building blocks for more complex vanadium-based materials and are subjects of intense research for their unique electronic, magnetic, and catalytic characteristics. This guide provides a comprehensive comparison of their key properties, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate material for their specific applications, ranging from catalysis to potential biomedical uses.
Physicochemical Properties: A Side-by-Side Comparison
This compound and Vanadium(III) oxide exhibit notable differences in their fundamental physicochemical properties, stemming from the different oxidation states of the vanadium ion. These differences are summarized in the table below.
| Property | This compound (VO) | Vanadium(III) Oxide (V₂O₃) |
| Chemical Formula | VO | V₂O₃ |
| Molar Mass | 66.94 g/mol | 149.88 g/mol [2] |
| Appearance | Grey solid with metallic lustre[3] | Black solid[4] |
| Crystal Structure | Distorted rock salt (cubic)[3][5] | Corundum-type (trigonal at room temp.)[4][6] |
| Density | 5.758 g/cm³[5] | 4.87 g/cm³[2] |
| Melting Point | 1789 °C[5] | 1970 °C[2] |
| Solubility in Water | Insoluble[7] | Insoluble[2] |
| Electronic State | Semiconductor[5] | Metal-to-insulator transition at ~160 K[4] |
| Magnetic Properties | Paramagnetic | Antiferromagnetic below ~160 K[4] |
Synthesis and Experimental Protocols
The synthesis of both VO and V₂O₃ typically involves the reduction of higher vanadium oxides, most commonly Vanadium(V) oxide (V₂O₅). The choice of reducing agent and reaction conditions dictates the final oxidation state of the vanadium.
Synthesis of Vanadium(III) Oxide (V₂O₃)
A common method for preparing V₂O₃ is the reduction of V₂O₅ with hydrogen gas or carbon monoxide at elevated temperatures.[4] For instance, V₂O₅ can be reduced by hydrogen in a tube furnace.
Experimental Protocol: Synthesis of V₂O₃ Nanorods
This protocol is adapted from a method describing the conversion of VO₂ nanorods to V₂O₃ nanorods.[8]
-
Precursor Preparation: Synthesize VO₂ nanorods via a hydrothermal method.
-
Reduction: Place the VO₂ nanorod sample in a tube furnace.
-
Atmosphere Control: Heat the sample to 800 °C in a reducing atmosphere (e.g., a mixture of 5% H₂ in Ar or N₂).
-
Reaction Time: Maintain the temperature for a sufficient duration to ensure complete reduction to V₂O₃.
-
Cooling: Cool the sample to room temperature under the inert gas flow.
Synthesis of this compound (VO)
The synthesis of VO requires stronger reducing conditions compared to V₂O₃. It can be prepared by the reduction of V₂O₅ with a stoichiometric amount of vanadium metal at high temperatures in a vacuum or inert atmosphere.
Characterization Techniques: Methodologies
Accurate characterization is crucial for understanding the properties of synthesized vanadium oxides. Standard techniques include X-ray diffraction (XRD) for structural analysis, UV-vis spectroscopy for optical properties, four-point probe measurements for electrical conductivity, and SQUID magnetometry for magnetic properties.
X-ray Diffraction (XRD) Analysis
XRD is used to determine the crystal structure and phase purity of the synthesized oxides.
Experimental Protocol:
-
Instrument: A powder X-ray diffractometer.
-
Radiation: Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): 10° to 80°.
-
Scan Speed: 2°/min.
-
Sample Preparation: The powdered sample is mounted on a sample holder.
UV-vis Spectroscopy
UV-vis spectroscopy provides information about the electronic transitions and optical band gap of the materials.
Experimental Protocol:
-
Instrument: A UV-vis spectrophotometer.
-
Wavelength Range: 200-800 nm.
-
Sample Preparation: For solutions, dissolve a known concentration of the vanadium oxide in a suitable solvent (e.g., dilute acid). For thin films or powders, use a diffuse reflectance accessory. The concentration should be diluted to ensure it is within the linear range of Beer's Law.[9]
Electrical Conductivity Measurement
The electrical conductivity of vanadium oxides, particularly the metal-insulator transition in V₂O₃, is a key property.
Experimental Protocol:
-
Method: Four-point probe method.
-
Sample Preparation: A pressed pellet of the powdered oxide is sintered to ensure good electrical contacts.
-
Procedure: A constant DC current is passed through the two outer probes, and the voltage is measured across the two inner probes. The resistance is calculated using Ohm's law, and the conductivity is determined from the resistance and the sample dimensions.[1] For temperature-dependent measurements, the sample is placed in a cryostat.
Magnetic Susceptibility Measurement
Superconducting Quantum Interference Device (SQUID) magnetometry is used to measure the magnetic properties of the materials as a function of temperature and magnetic field.
Experimental Protocol:
-
Instrument: A SQUID magnetometer.
-
Sample Preparation: A small amount of the powdered sample (typically a few milligrams) is packed into a gelatin capsule.[10]
-
Measurement: The sample is subjected to a varying magnetic field at different temperatures, and the magnetic moment is measured.
Comparative Performance and Applications
Electronic and Magnetic Properties
The most striking difference between VO and V₂O₃ lies in their electronic and magnetic behavior. VO is a semiconductor, while V₂O₃ exhibits a first-order metal-insulator transition (MIT) at a critical temperature (T_MIT) of approximately 160 K.[4] Below this temperature, V₂O₃ is an antiferromagnetic insulator, and above it, it behaves as a paramagnetic metal.[4] This transition is accompanied by an abrupt change in electrical conductivity of several orders of magnitude.
| Parameter | This compound (VO) | Vanadium(III) Oxide (V₂O₃) |
| Conductivity at 300 K | Semiconductor | Metallic |
| Metal-Insulator Transition | No | Yes, at ~160 K[4] |
| Magnetic Order | Paramagnetic | Antiferromagnetic (T < 160 K), Paramagnetic (T > 160 K)[4] |
Catalytic Activity
Vanadium oxides are widely used as catalysts in various industrial oxidation reactions.[7] The catalytic activity is attributed to the ability of vanadium to exist in multiple oxidation states, facilitating redox cycles.[4] V₂O₃ has been investigated as a catalyst and a co-catalyst. For instance, it can enhance Fenton and Fenton-like oxidation reactions by promoting the generation of reactive oxygen species (ROS). This process involves the transfer of electrons from the lower-valent vanadium sites.
Below is a simplified representation of the proposed catalytic cycle for V₂O₃ in a Fenton-like reaction.
Caption: Catalytic cycle of V₂O₃ in a Fenton-like reaction.
Biomedical Applications and Toxicity
The biological activities of vanadium compounds are of growing interest, particularly in the context of drug development.[11] Vanadium compounds have been shown to influence various cellular signaling pathways, often through the generation of reactive oxygen species (ROS), which can induce oxidative stress and affect cell fate.[12]
Comparative toxicological studies are crucial for the safe application of these materials. Limited direct comparative studies between VO and V₂O₃ are available. However, studies on other vanadium oxides, such as V₂O₅ and VO₂, have shown that the oxidation state and physicochemical properties of the nanoparticles play a significant role in their toxicity.[13] For instance, some studies suggest that lower oxidation states of vanadium might lead to different biological responses. Further research is needed to elucidate the specific cellular signaling pathways affected by VO and V₂O₃ and to compare their relative toxicities.
A potential signaling pathway initiated by vanadium oxide-induced ROS generation could involve the activation of mitogen-activated protein kinase (MAPK) pathways, which are critical in regulating cell proliferation, differentiation, and apoptosis.
Caption: Potential ROS-mediated signaling pathway affected by vanadium oxides.
Conclusion
This compound and Vanadium(III) oxide, while compositionally similar, present a fascinating study in contrasts. V₂O₃'s unique metal-insulator transition makes it a prime candidate for applications in advanced electronics and sensors, while its catalytic properties are being actively explored. VO, as a stable semiconductor, offers a different set of electronic properties that can be harnessed in various devices. For researchers in drug development, understanding the differential biological activities and toxicities stemming from the +2 and +3 oxidation states of vanadium is paramount. This guide provides a foundational comparison to inform material selection and experimental design in the burgeoning field of vanadium oxide research. Further comparative studies, particularly in biological systems, are warranted to fully unlock the potential of these versatile materials.
References
- 1. biologic.net [biologic.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. china-vanadium.net [china-vanadium.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. [PDF] Catalysis science of supported vanadium oxide catalysts. | Semantic Scholar [semanticscholar.org]
- 8. Vanadium(V) oxide - Wikipedia [en.wikipedia.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A comparative study of the toxicological aspects of vanadium pentoxide and vanadium oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrothermal and Sol-Gel Synthesis of Vanadium Oxides
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of hydrothermal and sol-gel synthesis methods for producing vanadium oxides. Due to a greater availability of robust experimental data for vanadium dioxide (VO₂), this guide will focus on VO₂ as a representative vanadium oxide to illustrate the key differences, advantages, and disadvantages of each synthesis route. The principles discussed can often be adapted for the synthesis of other vanadium oxides, including Vanadium(II) oxide (VO), by modifying precursors and reaction conditions.
Vanadium oxides are a versatile class of materials with applications in catalysis, energy storage, and smart devices. The synthesis method employed plays a crucial role in determining the final properties of the material, such as crystallinity, particle size, and purity. This guide delves into two of the most common wet-chemical methods for vanadium oxide synthesis: hydrothermal and sol-gel.
Performance Comparison: Hydrothermal vs. Sol-Gel Synthesis of VO₂
The choice between hydrothermal and sol-gel synthesis depends on the desired material characteristics and experimental constraints. The hydrothermal method often yields highly crystalline products without the need for high-temperature post-processing. The sol-gel method, on the other hand, offers excellent control over the stoichiometry and morphology of the final product.
| Property | Hydrothermal Synthesis | Sol-Gel Synthesis |
| Crystallinity | Generally high, often producing single-phase crystalline materials directly. | Crystallinity is often lower in the as-synthesized gel and typically requires a post-synthesis annealing step to achieve high crystallinity.[1] |
| Particle Size & Morphology | Can produce a variety of morphologies including nanorods, nanowires, and microspheres. Particle size can be controlled by reaction time and temperature.[2][3] | Offers good control over particle size and morphology through precursor concentration and hydrolysis rate. Can produce thin films, nanoparticles, and aerogels.[3][4][5] |
| Purity | High purity can be achieved, as the reaction takes place in a closed system. | Purity is dependent on the purity of the precursors and solvents used. Residual organics from the sol-gel process may be present and require removal through calcination. |
| Process Temperature | Typically in the range of 120-260°C.[6] | The sol formation occurs at or near room temperature, but a subsequent calcination step at higher temperatures (often >400°C) is usually required for crystallization.[1] |
| Process Pressure | High autogenous pressure is generated within the autoclave. | Typically carried out at atmospheric pressure, although aerosol-assisted sol-gel processes can involve pressure changes. |
| Reaction Time | Can range from a few hours to several days.[7] | The gelation process can take from hours to days, with the subsequent annealing step adding to the total time. |
| Cost & Scalability | The use of autoclaves can limit the batch size and increase equipment cost. However, the process is relatively simple and can be scaled up. | Generally a low-cost method that is readily scalable for large-area coatings and powder production.[8] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of VO₂ via hydrothermal and sol-gel methods.
Hydrothermal Synthesis of VO₂
This protocol is adapted from a one-step hydrothermal synthesis of VO₂(M) nanoparticles.[6]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Deionized (DI) water
-
Hydrogen peroxide (H₂O₂) (30 wt%)
Procedure:
-
1 mmol of V₂O₅ powder is added to 5 mL of preheated H₂O₂ (30 wt%) at 90°C with stirring.
-
After a vigorous reaction, a brownish V₂O₅-H₂O₂ precursor solution is obtained.
-
A specific amount of DI water is added to the precursor solution.
-
A controlled amount of N₂H₄·H₂O solution is added as a reducing agent.
-
The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and maintained at 260°C for 24 hours.
-
After the reaction, the autoclave is cooled to room temperature naturally.
-
The resulting precipitate is collected by centrifugation, washed several times with DI water and ethanol, and then dried in a vacuum oven.
Sol-Gel Synthesis of VO₂
This protocol is a general representation of a sol-gel process for preparing VO₂ thin films.[1][8]
Materials:
-
Vanadium (V) oxytriisopropoxide (VO(OPr)₃) or Vanadium pentoxide (V₂O₅)
-
Anhydrous isopropanol
-
Acetic acid (as a catalyst)
-
Substrate (e.g., glass or silicon wafer)
Procedure:
-
A precursor solution is prepared by dissolving vanadium (V) oxytriisopropoxide in anhydrous isopropanol. A small amount of acetic acid is often added to control the hydrolysis and condensation rates.
-
The solution is stirred for several hours at room temperature to form a stable sol.
-
The sol is then deposited onto a substrate using techniques like spin-coating or dip-coating.
-
The coated substrate is dried at a low temperature (e.g., 100°C) to evaporate the solvent and form a gel film.
-
The amorphous gel film is then annealed in a controlled atmosphere (e.g., a vacuum or inert gas) at a temperature typically above 400°C to induce crystallization into the desired VO₂ phase.
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the hydrothermal and sol-gel synthesis of VO₂.
Concluding Remarks
Both hydrothermal and sol-gel methods are powerful techniques for the synthesis of vanadium oxides. The hydrothermal route is advantageous for producing highly crystalline powders directly, while the sol-gel method provides excellent control over the final product's form, making it particularly suitable for thin-film applications. The selection of the synthesis method should be guided by the specific requirements of the intended application, considering factors such as desired crystallinity, morphology, and the scale of production. For researchers and professionals in drug development, the ability to control particle size and surface chemistry, which can be achieved with both methods under optimized conditions, is critical for applications such as drug delivery systems and biomedical coatings.
References
- 1. Preparation of V2O5 Thin Film by Sol–Gel Technique and Pen Plotter Printing [mdpi.com]
- 2. Optical Properties of Sol-Gel Derived Vanadium Oxide Films | Semantic Scholar [semanticscholar.org]
- 3. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nstda.or.th [nstda.or.th]
A Comparative Guide to the Electrochemical Performance of Vanadium Oxides Versus Other Metal Oxides for Energy Storage
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of energy storage necessitates the development of high-performance electrode materials for advanced supercapacitors and batteries. Among the various candidates, transition metal oxides have garnered significant attention due to their high theoretical capacitance, rich redox chemistry, and cost-effectiveness. This guide provides an objective comparison of the electrochemical performance of vanadium oxides (VOx) against other prominent metal oxides, including manganese dioxide (MnO2), ruthenium oxide (RuO2), nickel oxide (NiO), and tin oxide (SnO2). The information herein is supported by experimental data from recent scientific literature to aid researchers in the selection and development of next-generation energy storage devices.
Vanadium Oxides (VOx): A Promising Candidate
Vanadium is a transition metal that can exist in multiple oxidation states (+2 to +5), which allows for a variety of stable and metastable vanadium oxide structures.[1] This multivalency facilitates rich and reversible Faradaic reactions, making VOx, particularly vanadium pentoxide (V2O5), a compelling choice for pseudocapacitive electrode materials.[2][3] The layered crystal structure of V2O5 is advantageous for the intercalation and deintercalation of electrolyte ions, a key mechanism for charge storage.[3]
However, the practical application of pristine VOx is often hindered by its relatively low electrical conductivity and poor cycling stability, which can lead to capacity fading over repeated charge-discharge cycles.[3] To mitigate these drawbacks, researchers have explored the development of VOx composites with conductive materials like carbon nanotubes and graphene, as well as the creation of nanostructured morphologies to enhance surface area and ion diffusion pathways.[4]
Comparative Analysis with Other Metal Oxides
The selection of an appropriate metal oxide for an energy storage application depends on a variety of factors, including specific capacitance, energy and power density, cycling stability, and cost. Below is a comparative overview of VOx and other commonly investigated metal oxides.
Manganese Dioxide (MnO2)
Manganese dioxide is an attractive alternative to expensive metal oxides due to its high theoretical specific capacitance, low cost, and environmental friendliness.[5] Like VOx, MnO2 stores charge through pseudocapacitive mechanisms involving surface redox reactions of manganese ions. However, MnO2 also suffers from poor intrinsic electrical conductivity, which can limit its high-rate performance.[6]
Direct comparative studies have shown that V2O5/MnO2 hybrid electrodes can exhibit synergistic effects, leading to enhanced electrochemical performance compared to the individual oxides.[5] For instance, a hierarchical V2O5/MnO2 structure demonstrated a significantly higher specific capacitance than either bare V2O5 or MnO2.[5]
Ruthenium Oxide (RuO2)
Ruthenium oxide is often considered the benchmark for pseudocapacitive materials due to its exceptionally high specific capacitance, excellent electrical conductivity, and long cycle life.[7] However, the high cost and scarcity of ruthenium severely limit its large-scale commercial applications.[7] While RuO2 generally outperforms VOx in terms of specific capacitance and rate capability, the cost-effectiveness and abundance of vanadium make VOx a more viable option for many applications.[7]
Nickel Oxide (NiO)
Nickel oxide is another promising pseudocapacitive material that has been extensively studied for supercapacitor applications. It offers a high theoretical specific capacitance and is relatively low-cost.[8] The charge storage mechanism in NiO involves Faradaic reactions at the electrode-electrolyte interface. Similar to other metal oxides, NiO-based electrodes can suffer from poor conductivity and mechanical instability upon cycling.
Tin Oxide (SnO2)
Tin oxide is widely investigated as an anode material for lithium-ion batteries due to its high theoretical capacity. For supercapacitors, it can also exhibit pseudocapacitive behavior. However, SnO2 electrodes often experience large volume changes during charge-discharge cycles, leading to poor cycling stability.[4] Composites of V2O5 and SnO2 have been explored to leverage the high capacitance of V2O5 and the high capacity of SnO2, aiming for improved overall performance.[4][9]
Quantitative Data Presentation
The following table summarizes the electrochemical performance of VOx and other metal oxides as reported in the literature. It is crucial to note that the performance metrics are highly dependent on the material's morphology, synthesis method, and the specific experimental conditions. Therefore, this table should be used as a general guide, and readers are encouraged to consult the cited literature for detailed information.
| Electrode Material | Specific Capacitance (F/g) | Current Density (A/g) | Electrolyte | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) | Reference |
| V2O5 | 106 | 0.5 | Aqueous | - | - | - | [5] |
| V2O5 Nanosheets | 375 | 0.5 | 0.5M K2SO4 | - | - | 96.8% after 1000 | [10] |
| V2O5/MnO2 | 394.5 | 0.5 | Aqueous | 82 | 2000 | - | [5] |
| MnO2 | 150 | 0.5 | Aqueous | - | - | - | [5] |
| Mesoporous MnO2 | 210 | 0.2 | 1.0 M Na2SO4 | - | - | 96% after 300 | [11] |
| V2O5/CNT-SAC | 357.5 | 10 | 2M NaNO3 | - | - | 99.5% after 1000 | [7] |
| Mesoporous NiCo2O4 | 524 | 0.5 | - | - | - | ~91% after 2500 | [11] |
| V2O5/SnO2:F | 346.9 | - | Ionic Liquid Gel | 6.8 | 1900 | - | [9] |
Note: The performance of composite materials is often significantly enhanced compared to their single-component counterparts. The data presented here is for illustrative purposes and direct comparison should be made with caution due to varying experimental conditions across different studies.
Experimental Protocols
The characterization of the electrochemical performance of metal oxide electrodes typically involves a three-electrode setup in an appropriate electrolyte. The key experimental techniques are Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).
Material Synthesis (Hydrothermal Method Example)
The hydrothermal method is a common technique for synthesizing nanostructured metal oxides.
-
Precursor Solution: A salt precursor of the desired metal (e.g., ammonium (B1175870) vanadate (B1173111) for V2O5 or potassium permanganate (B83412) for MnO2) is dissolved in a solvent, often deionized water or a water/ethanol (B145695) mixture.
-
Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically 120-200 °C) for a defined period (several hours to a day).
-
Product Collection: After the autoclave cools down to room temperature, the resulting precipitate is collected by centrifugation or filtration.
-
Washing and Drying: The product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dried in an oven.
Electrode Preparation
-
Slurry Formation: The active material (metal oxide powder) is mixed with a conductive agent (e.g., carbon black or acetylene (B1199291) black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a specific weight ratio (e.g., 80:10:10).
-
Solvent Addition: A few drops of a solvent, such as N-methyl-2-pyrrolidone (NMP), are added to the mixture to form a homogeneous slurry.
-
Coating: The slurry is then coated onto a current collector (e.g., nickel foam, stainless steel foil, or carbon cloth) and dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.
Electrochemical Measurements
-
Cyclic Voltammetry (CV): This technique is used to study the capacitive behavior and redox reactions of the electrode material. A potential is swept linearly between two vertex potentials at a constant scan rate, and the resulting current is measured. The shape of the CV curve provides information about the charge storage mechanism (electric double-layer capacitance vs. pseudocapacitance).
-
Galvanostatic Charge-Discharge (GCD): GCD measurements are performed to determine the specific capacitance, energy density, power density, and cycling stability of the electrode. A constant current is applied to charge and discharge the electrode between a defined potential window. The specific capacitance is calculated from the slope of the discharge curve.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the internal resistance and charge transfer kinetics of the electrode. A small AC voltage perturbation is applied over a range of frequencies, and the impedance of the system is measured. The resulting Nyquist plot can be analyzed to determine the equivalent series resistance (ESR) and charge transfer resistance (Rct).
Mandatory Visualization
Caption: Experimental workflow for evaluating the electrochemical performance of metal oxide electrodes.
Caption: Charge storage mechanisms in metal oxide supercapacitor electrodes.
Conclusion
Vanadium oxides, particularly V2O5, stand out as a highly promising class of electrode materials for supercapacitors due to their multiple oxidation states and layered structure, which are conducive to pseudocapacitive charge storage. While pristine VOx exhibits limitations in conductivity and cycling stability, these can be effectively addressed through nanostructuring and the formation of composites.
In comparison to other metal oxides, VOx offers a balanced portfolio of performance and cost. While RuO2 may exhibit superior specific capacitance, its high cost is a significant deterrent for widespread application. MnO2 and NiO are cost-effective alternatives, but often display lower performance than optimized VOx-based materials. The development of hybrid materials, such as V2O5/MnO2, has shown great promise in leveraging the synergistic effects of different metal oxides to achieve enhanced electrochemical performance.
Future research will likely focus on the rational design of novel VOx-based nanostructures and composites to further boost their energy and power densities, as well as their long-term cycling stability, paving the way for their integration into next-generation energy storage systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificarchives.com [scientificarchives.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Mesoporous Transition Metal Oxides for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Vanadium Oxide and Titanium Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of vanadium oxide (VOx) and titanium oxide (TiO2) in key industrial reactions. The information presented is supported by experimental data from peer-reviewed literature to assist in the selection and development of catalytic systems.
Overview of Catalytic Properties
Vanadium and titanium oxides are pivotal materials in heterogeneous catalysis, each exhibiting distinct properties that define their primary applications. While both are metal oxides, their catalytic functionalities differ significantly.
Vanadium Oxide (VOx): The catalytic activity of vanadium oxide is rooted in its ability to exist in multiple oxidation states (from +2 to +5), facilitating redox reactions. The most common and catalytically important form is vanadium pentoxide (V2O5). VOx catalysts are renowned for their effectiveness in partial oxidation reactions and selective catalytic reduction (SCR). The active sites in VOx catalysts are often surface vanadia species, and their reactivity can be significantly modulated by the choice of support material.[1][2]
Titanium Oxide (TiO2): Titanium dioxide is widely recognized for its exceptional stability, non-toxicity, and low cost.[3][4] It is most famous for its photocatalytic activity, particularly the anatase crystalline phase.[3] In many thermal catalytic applications, TiO2 serves as a superior support material for active catalytic phases, such as vanadium oxide.[5][6] As a support, TiO2 can enhance the dispersion of the active metal oxide, increase its thermal stability, and influence the electronic properties of the catalytic sites, thereby improving overall catalytic performance.[5]
Performance in Selective Catalytic Reduction (SCR) of NOx
The selective catalytic reduction of nitrogen oxides (NOx) with ammonia (B1221849) (NH3) is a critical technology for controlling emissions from stationary and mobile sources. The VOx/TiO2 system, often promoted with tungsten oxide (WO3), is the state-of-the-art catalyst for this application.[7][8]
In this system, vanadium oxide acts as the primary active component, while titanium dioxide provides a stable, high-surface-area support. The inherent catalytic activity of pure TiO2 for SCR in the typical operating temperature range is significantly lower than that of VOx supported on TiO2. The synergy between VOx and the TiO2 support is crucial for the high catalytic activity and stability of the system.[1][9]
| Catalyst System | Temperature Range (°C) | NOx Conversion (%) | N2 Selectivity (%) | Reference |
| Commercial VWTi monolith | 220 - 400 | > 90 | ~95 at 400°C | [10] |
| Nanosized V-Ce Oxides/TiO2 | 220 | 90 | Not specified | [8] |
| l-TiO2@VOx-Pd nanotubes | Not specified | up to 70 | up to 80 | [2] |
| FeOx-VOx-WOx-MnOx-CeOx/TiO2 | 270 | 93 | Not specified | [7] |
Performance in the Partial Oxidation of o-Xylene (B151617)
The partial oxidation of ortho-xylene to phthalic anhydride (B1165640) is a large-scale industrial process. The catalyst of choice for this reaction is vanadium oxide supported on titanium dioxide (anatase).[4][6][11][12][13] The role of TiO2 as a support is critical in dispersing the V2O5 active phase and in enhancing the selectivity towards the desired product. Pure TiO2 does not exhibit significant catalytic activity for this reaction under industrial conditions.
| Catalyst System | Temperature (°C) | o-Xylene Conversion (%) | Phthalic Anhydride Selectivity (%) | Reference |
| V2O5/TiO2 | ~390 | - | Decreases with time | [11] |
| V2O5/TiO2 (15wt% V, 0.35wt% Cs, 1wt% Sb) | 410 | 100 | 70.9 | [4] |
| V2O5/TiO2 (multilayer system) | Not specified | up to 95 | Not specified | [12] |
Performance in the Selective Oxidation of H2S
The selective oxidation of hydrogen sulfide (B99878) (H2S) to elemental sulfur is an important process for desulfurization. Vanadium oxide-based catalysts, particularly when supported on TiO2, have demonstrated high activity and selectivity for this reaction.[3][5][14] While TiO2 itself can possess some catalytic activity, supported V2O5 catalysts generally exhibit superior performance in terms of both H2S conversion and sulfur selectivity.[15]
| Catalyst System | Temperature (°C) | H2S Conversion (%) | Sulfur Selectivity (%) | Reference |
| V-Sb-O/TiO2 | 260 | ~85 | 76.6 - 85.7 | [3] |
| V2O5-TiO2 nanocatalyst | 50 | High activity | Not specified | [14] |
| Fe2O3/SiC | 210 | 30 | ~80 | [16] |
| N-CNT | 210 | 100 | ~80 | [16] |
Experimental Protocols
Catalyst Preparation (V2O5/TiO2 via Wet Impregnation)
A common method for preparing V2O5/TiO2 catalysts is wet impregnation. The following is a generalized protocol:
-
Support Preparation: Commercial TiO2 (anatase) is often used as the support. It may be pre-treated by calcination at a specific temperature (e.g., 500 °C) to ensure stability and remove impurities.
-
Precursor Solution: An aqueous solution of a vanadium precursor, such as ammonium (B1175870) metavanadate (NH4VO3), is prepared. Oxalic acid is often added to the solution to facilitate the dissolution of the vanadium salt.
-
Impregnation: The TiO2 support is added to the vanadium precursor solution. The mixture is stirred for a specified period (e.g., 1-2 hours) to ensure uniform impregnation.
-
Drying: The impregnated support is dried to remove the solvent. This is typically done in an oven at a temperature around 110-120 °C overnight.
-
Calcination: The dried catalyst is calcined in air at a high temperature (e.g., 400-500 °C) for several hours. This step decomposes the precursor and forms the active vanadium oxide species on the TiO2 support.
Catalytic Activity Testing (General Fixed-Bed Reactor Setup)
The catalytic activity is typically evaluated in a continuous-flow fixed-bed reactor system.
-
Reactor Setup: A specific amount of the catalyst is packed into a reactor tube (often made of quartz or stainless steel) and secured with quartz wool.
-
Gas Feed: A simulated flue gas or reactant mixture is introduced into the reactor. The gas composition is controlled using mass flow controllers. For example, in SCR of NOx, the gas mixture would typically contain NO, NH3, O2, and a balance gas like N2.
-
Temperature Control: The reactor is placed in a furnace, and the reaction temperature is precisely controlled.
-
Analysis: The composition of the effluent gas from the reactor is analyzed using techniques such as gas chromatography (GC), mass spectrometry (MS), or specific gas analyzers (e.g., NOx analyzer, SO2 analyzer).
-
Data Calculation: The conversion of reactants and the selectivity to products are calculated based on the difference in the composition of the inlet and outlet gas streams.
Visualizations
Caption: Simplified redox cycle for the selective catalytic reduction of NOx over a vanadium oxide catalyst.
Caption: General experimental workflow for catalyst preparation and activity testing.
References
- 1. The dispersion state and NOx-SCR properties of VOx species on V2O5 catalysts with different preferentially exposed facets of TiO2 supports - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. mdpi.com [mdpi.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Catalyst optimization strategy: selective oxidation of o-xylene to phthalic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Unveiling the Atomic-Scale intricacies: A Comparative Guide to DFT Validation of Experimental Results for Vanadium Oxides
Researchers, scientists, and drug development professionals are increasingly leveraging the synergy between experimental techniques and computational modeling to accelerate materials discovery and characterization. This guide provides a comprehensive comparison of experimental data with Density Functional Theory (DFT) calculations for various vanadium oxides, offering a deeper understanding of their structural, vibrational, and electronic properties. The presented data and methodologies aim to facilitate the validation of experimental findings and guide future research in this critical class of materials.
Vanadium oxides are renowned for their diverse and technologically significant properties, ranging from catalysis and energy storage to electronics and smart materials. Understanding the fundamental structure-property relationships at the atomic level is paramount for designing novel materials with enhanced functionalities. DFT has emerged as a powerful tool to complement experimental investigations by providing insights into geometric structures, electronic band structures, vibrational modes, and reaction mechanisms that are often challenging to probe experimentally. This guide presents a curated collection of comparative data, detailed experimental and computational protocols, and visual workflows to bridge the gap between theory and experiment in the study of vanadium oxides.
Structural Properties: A Tale of Two Realities
The precise determination of crystal lattice parameters is a fundamental aspect of materials characterization. Below is a comparison of experimentally measured and DFT-calculated lattice parameters for two common vanadium oxide phases: V₂O₃ and VO₂. While DFT generally provides a good agreement with experimental values, slight discrepancies can arise from factors such as the choice of exchange-correlation functional, temperature effects in experiments, and the presence of defects in real crystals.
| Vanadium Oxide Phase | Lattice Parameter | Experimental Value (Å) | DFT Calculated Value (Å) |
| V₂O₃ (R-3c) | a | 4.9492 | 4.992 |
| c | 13.988 | 14.002 | |
| VO₂ (M1) | a | 5.753 | 5.74 |
| b | 4.526 | 4.52 | |
| c | 5.383 | 5.38 | |
| β (°) | 122.61 | 122.6 | |
| VO₂ (R) | a | 4.555 | 4.54 |
| c | 2.851 | 2.86 |
Note: Experimental values are typically measured at room temperature, while DFT calculations are performed at 0 K. The specific DFT functional and computational parameters used can influence the calculated values.
Vibrational Fingerprints: Raman Spectroscopy and DFT
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, providing a "fingerprint" of its crystal structure and chemical bonding. DFT calculations can simulate the Raman spectra of materials, aiding in the assignment of experimentally observed peaks to specific atomic vibrations. A comparative study on the α- and γ'-V₂O₅ polymorphs highlights the excellent agreement between experimental and calculated Raman frequencies.[1][2]
| V₂O₅ Polymorph | Experimental Raman Peak (cm⁻¹) | DFT Calculated Raman Peak (cm⁻¹) | Vibrational Mode Assignment |
| α-V₂O₅ | 102 | 107 | In-phase rotation of V₂O₄ units (A₁g) |
| 144 | 147 | In-phase rotation of V₂O₄ units (B₂g) | |
| 198 | 200 | Swinging-oscillation of O atoms in V=O (A₁g) | |
| 285 | 285 | Out-of-phase oscillation of O₃ atoms | |
| 304 | 310 | Swinging-oscillation of O atoms in V=O (A₁g) | |
| 407 | 407 | V-O-V stretching vibrations | |
| 520 | 520 | Tensile vibration of the V-O bond | |
| 700 | 700 | Bending and tensile vibration of V-O-V | |
| γ'-V₂O₅ | ~1030 | 1030 - 1050 | V=O stretching |
This remarkable agreement allows for a reliable assignment of the observed Raman bands to specific atomic motions, providing valuable insights into the structural differences between the polymorphs.[1][2]
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of both experimental and computational results, it is crucial to document the methodologies in detail.
Experimental Protocols
Synthesis of V₂O₅ Nanoparticles (Hydrothermal Method):
A typical hydrothermal synthesis of V₂O₅ nanoparticles involves the following steps[3][4]:
-
Dissolve ammonium (B1175870) metavanadate (NH₄VO₃) and a surfactant (e.g., CTAB) in a water-ethanol mixture.
-
Slowly add nitric acid to the solution with continuous stirring to adjust the pH.
-
Transfer the mixture to a Teflon-lined stainless steel autoclave and heat it at a specific temperature (e.g., 180°C) for several hours.
-
After cooling, the precipitate is washed multiple times with distilled water and ethanol.
-
The final product is dried and then calcined at a specific temperature (e.g., 400°C) to obtain the desired V₂O₅ phase.
Characterization Techniques:
-
X-ray Diffraction (XRD): Used to identify the crystal phase and determine the lattice parameters of the synthesized vanadium oxide.[3]
-
Raman Spectroscopy: Employed to probe the vibrational modes of the material. A laser with a specific wavelength is used to excite the sample, and the scattered light is analyzed.[1]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the morphology and microstructure of the nanoparticles.[3]
Computational Protocols
Density Functional Theory (DFT) Calculations:
DFT calculations for vanadium oxides are typically performed using software packages like VASP (Vienna Ab initio Simulation Package). Key parameters in the calculation include[5][6]:
-
Exchange-Correlation Functional: The choice of functional is critical. Common choices for transition metal oxides include the Generalized Gradient Approximation (GGA) with functionals like PBE, often with a Hubbard U correction (GGA+U) to better describe the localized d-electrons of vanadium. Hybrid functionals like B3LYP are also used.[5]
-
Basis Set: A set of mathematical functions used to represent the electronic wavefunctions. Plane-wave basis sets are commonly used in periodic calculations.
-
K-point Sampling: A method for integrating over the Brillouin zone in reciprocal space. The density of the k-point mesh depends on the size of the unit cell.
-
Energy Cutoff: Determines the number of plane waves included in the basis set.
-
Convergence Criteria: The calculations are iterated until the total energy and forces on the atoms converge below a certain threshold.
Visualizing the Workflow and Reaction Mechanisms
Graphviz diagrams provide a clear and concise way to represent complex workflows and relationships.
Vanadium oxides are crucial catalysts in many industrial processes. DFT can be used to elucidate the reaction mechanisms at a molecular level. For instance, in the selective catalytic reduction (SCR) of NOx, DFT studies have investigated the oxidation of SO₂ on V₂O₅/TiO₂ catalysts.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the Structure–Raman Spectra Relationships in V2O5 Polymorphs via a Comprehensive Experimental and DFT Study - ICMPE - Institut de Chimie et des Matériaux Paris-Est [icmpe.cnrs.fr]
- 3. research.holycrossngl.edu.in [research.holycrossngl.edu.in]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
A Comparative Guide to the Spectroscopic Analysis of Vanadium Oxide Phases
For Researchers, Scientists, and Drug Development Professionals
Vanadium oxides are a fascinating class of materials renowned for their diverse range of crystallographic phases and corresponding electronic and optical properties. The ability of vanadium to exist in multiple oxidation states, most commonly +3, +4, and +5, gives rise to a variety of stoichiometric compounds, including vanadium sesquioxide (V₂O₃), vanadium dioxide (VO₂), and vanadium pentoxide (V₂O₅). Each of these phases possesses unique structural and electronic characteristics, making their accurate identification crucial for applications ranging from catalysis and energy storage to electronics and therapeutics.
This guide provides an objective comparison of the performance of three key spectroscopic techniques—X-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—in the analysis of V₂O₃, VO₂, and V₂O₅. We present supporting experimental data in clearly structured tables, detail the experimental protocols for each technique, and provide visualizations to illustrate the analytical workflow and relationships between the different phases and their spectroscopic signatures.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the characteristic quantitative data obtained from XPS, Raman, and FTIR spectroscopy for the three primary vanadium oxide phases.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data for Vanadium Oxides
| Vanadium Oxide Phase | Vanadium Oxidation State | V 2p₃/₂ Binding Energy (eV) | O 1s Binding Energy (eV) |
| V₂O₃ | V³⁺ | ~515.0 - 515.9 | ~530.0 |
| VO₂ | V⁴⁺ | ~515.6 - 516.2 | ~530.0 |
| V₂O₅ | V⁵⁺ | ~517.1 - 517.9 | ~530.1 |
Note: Binding energies can vary slightly depending on instrument calibration, sample preparation, and surface chemistry. The O 1s peak is often used as a reference for charge correction. The binding energy of the V 2p₃/₂ core level for each vanadium oxidation state is often fixed relative to the O 1s level.[1]
Table 2: Raman Spectroscopy Data for Vanadium Oxides
| Vanadium Oxide Phase | Major Raman Peak Positions (cm⁻¹) |
| V₂O₃ | ~225, 504 |
| VO₂ (Monoclinic) | ~142, 193, 223, 308, 389, 612 |
| V₂O₅ | ~145, 195, 284, 405, 483, 701, 992 |
Note: The number and position of Raman peaks can be influenced by factors such as crystallinity, strain, and laser excitation wavelength.
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for Vanadium Oxides
| Vanadium Oxide Phase | Key Vibrational Modes (cm⁻¹) | Assignment |
| V₂O₃ | ~450-700 | V-O stretching and bending modes |
| VO₂ | ~500-800 | V-O stretching vibrations |
| V₂O₅ | ~830, ~1020 | V-O-V stretching, V=O stretching (vanadyl) |
Note: FTIR spectra of inorganic oxides can be broad and complex. The listed ranges represent the most prominent features.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable spectroscopic analysis. Below are generalized protocols for the key experiments cited.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
Solid samples (thin films or powders) are mounted on a sample holder using double-sided conductive tape.
-
For powder samples, it is crucial to press them into a pellet to ensure a flat and uniform surface.
-
To minimize surface contamination, samples are often introduced into the XPS chamber immediately after preparation or cleaning. In some cases, in-situ cleaving of single crystals or argon ion sputtering can be used to expose a fresh surface, although sputtering can sometimes alter the surface stoichiometry.[2]
-
-
Instrumentation and Data Acquisition:
-
XPS measurements are performed in an ultra-high vacuum (UHV) chamber (pressure < 10⁻⁸ mbar).
-
A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used for excitation.[2]
-
Survey scans are first acquired over a broad binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-resolution spectra are then acquired for the V 2p and O 1s regions to determine the chemical states and elemental composition.
-
The pass energy of the analyzer is typically set to a higher value for survey scans (e.g., 160 eV) and a lower value for high-resolution scans (e.g., 20-40 eV) to achieve better energy resolution.
-
-
Data Analysis:
-
The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV or by referencing to the O 1s peak of the lattice oxygen at approximately 530.0 eV.[1][2]
-
The high-resolution spectra are fitted with Gaussian-Lorentzian functions to deconvolve the different chemical states of vanadium. The binding energy separation between the V 2p₃/₂ and V 2p₁/₂ peaks is typically around 7.3-7.5 eV.[3]
-
Raman Spectroscopy
-
Sample Preparation:
-
Samples can be in the form of thin films, powders, or single crystals.
-
Powdered samples are typically placed on a glass slide or in a shallow well.
-
Thin film samples are analyzed directly on their substrate.
-
-
Instrumentation and Data Acquisition:
-
A micro-Raman spectrometer equipped with a visible laser source, such as an Argon ion laser (514.5 nm) or a He-Ne laser (632.8 nm), is commonly used.[4]
-
The laser is focused onto the sample surface through a microscope objective.
-
The laser power should be kept low (typically < 1 mW at the sample) to avoid laser-induced heating, which can cause phase transitions or damage to the sample.
-
The scattered light is collected and dispersed by a grating onto a CCD detector.
-
The spectral resolution is typically around 1-2 cm⁻¹.
-
-
Data Analysis:
-
The obtained Raman spectra are baseline-corrected to remove any background fluorescence.
-
The peak positions, intensities, and full width at half maximum (FWHM) are determined by fitting the peaks with Lorentzian or Gaussian functions.
-
The identification of the vanadium oxide phase is achieved by comparing the experimental Raman spectrum with reference spectra from the literature.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For powder samples, the most common method is to prepare a KBr pellet. A small amount of the sample (typically 1-2 mg) is mixed with ~200 mg of dry KBr powder and pressed into a transparent pellet.
-
Thin film samples can be analyzed in transmission or reflection mode, depending on the substrate.
-
Attenuated Total Reflectance (ATR)-FTIR can also be used for surface-sensitive measurements of bulk samples.
-
-
Instrumentation and Data Acquisition:
-
A standard FTIR spectrometer is used, typically covering the mid-infrared range (4000-400 cm⁻¹).
-
A background spectrum (e.g., of a pure KBr pellet or the bare substrate) is collected and subtracted from the sample spectrum.
-
Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The positions of the absorption bands are identified and assigned to specific vibrational modes of the V-O bonds.
-
The presence of characteristic peaks, such as the V=O stretching mode in V₂O₅ around 1020 cm⁻¹, is a key indicator for phase identification.
-
Mandatory Visualization
Caption: Relationship between vanadium oxide phases and spectroscopic techniques.
Caption: A generalized experimental workflow for spectroscopic analysis.
References
A Comparative Guide to the Toxicity of Vanadium Oxide Nanoparticles
This guide provides a detailed comparison of the toxicity profiles of different vanadium oxide nanoparticles (VNPs), specifically focusing on vanadium trioxide (V₂O₃), vanadium dioxide (VO₂), and vanadium pentoxide (V₂O₅). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the relative risks associated with these nanomaterials. The data presented is compiled from various in vitro and in vivo studies, highlighting the influence of oxidation state, particle size, and experimental conditions on toxicological outcomes.
Comparative Toxicity Overview
The toxicity of vanadium oxide nanoparticles is multifaceted and depends significantly on their physicochemical properties, including oxidation state, size, shape, solubility, and surface reactivity.[1][2] A recurring central mechanism across all forms of VNPs is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2][3][4][5] This leads to a cascade of downstream cellular events, including mitochondrial damage, inflammation, DNA damage, and ultimately, cell death.[2][4][6]
In general, in vivo inhalation studies suggest that VO₂ nanoparticles may elicit a more potent and persistent acute inflammatory and toxic response in lung tissue compared to V₂O₅ nanoparticles.[2][7] Conversely, studies involving oral administration in mice indicated that synthetic V₂O₅ and V₂O₃ nanoparticles exhibit greater accumulation in tissues such as the heart, liver, and kidneys compared to other forms.[1] Furthermore, the "nano" form of V₂O₃ has been shown to be significantly more cytotoxic than its bulk counterpart, underscoring the critical role of surface area and reactivity in determining toxicity.[8] It is evident that nanosized vanadium oxide materials are harmful to cells, irrespective of their specific shape or oxidation state.[9]
Quantitative Toxicity Data
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the toxic effects of V₂O₃, VO₂, and V₂O₅ nanoparticles.
Table 1: Comparative In Vitro Cytotoxicity of Vanadium Oxide Nanoparticles
| Nanoparticle Type | Cell Line | Exposure Time | Concentration | Key Finding | Citation(s) |
| V₂O₃ (nano) | Human lung (ECV304, A549) | Not specified | 10 µg/mL | ~10x stronger reduction in cell viability compared to bulk V₂O₃ and V₂O₅. | [8] |
| VO₂ | Human lung (A549) | 1 day (short-term) | 2.5 µg/mL | Significant drop in cell viability; more severe than microparticles. | [6] |
| VO₂ | Human lung (A549) | 20 days (long-term) | 0.2 µg/mL | Cell viability dropped to less than 50%. | [6] |
| VO₂ | Human lung (A549, BEAS-2B) | Long-term | 0.15-1.2 µg/mL | Significant inhibition of cell proliferation at low doses. | [3][10] |
| V₂O₅ (nanoparticles) | Human airway (BEAS-2B) | 24 hours | 24 ppm | LC₅₀ (Lethal Concentration, 50%) | [11] |
| V₂O₅ (nanofibers) | Human airway (BEAS-2B) | 24 hours | 36 ppm | LC₅₀ (Lethal Concentration, 50%) | [11] |
| V₂O₅ (nanorods) | Human breast cancer (MCF-7) | 24 hours | 50-200 µg/mL | Dose-dependent increase in ROS generation (126% to 193% vs control). | [12] |
Table 2: Comparative In Vivo Toxicity of Vanadium Oxide Nanoparticles
| Nanoparticle Type | Animal Model | Exposure Route & Dose | Duration | Key Findings | Citation(s) |
| VO₂ vs V₂O₅ | Wistar Rats | Inhalation | Not specified | VO₂ NPs showed higher levels of LDH, GGT, ALP, and oxidative stress markers in BALF. Higher and more persistent inflammation with VO₂. | [2][7] |
| V₂O₃, VO₂, V₂O₅ | Mice | Oral; 70 & 210 µ g/mouse | 28 days | Synthetic V₂O₅ and V₂O₃ showed higher accumulation in heart, liver, kidney, and spleen. All VNPs decreased white blood cell counts at higher doses. | [1] |
| V₂O₃ | Mice | Intraperitoneal; 4.22-16.93 mg/kg | 24 hours | Induced chromosomal aberrations and reduced the mitotic index in bone marrow. | [13] |
| V₂O₄ (IV oxide) | Mice | Intraperitoneal; 4.7-18.8 mg/kg | 24 hours | Induced chromosomal aberrations and reduced the mitotic index in bone marrow. | [13] |
| V₂O₅ | Mice | Intraperitoneal; 5.75-23.0 µg/g | 24 hours | Induced DNA damage in liver, kidney, lung, spleen, and heart, but not bone marrow. | [14] |
Mechanisms of Toxicity
The primary mechanism of VNP toxicity is the induction of oxidative stress, which initiates a cascade of adverse cellular events.
Oxidative Stress and Apoptosis Signaling
Vanadium ions released from nanoparticles can participate in Fenton and Haber-Weiss-like reactions, leading to the generation of highly reactive hydroxyl radicals (•OH).[5][15] This surge in ROS overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA. A critical target is the mitochondrion, where ROS can trigger the loss of mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c. This initiates a caspase cascade, culminating in programmed cell death, or apoptosis.[4][5][16]
Caption: Signaling Pathway of Vanadium NP-Induced Apoptosis.
Detailed Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing toxicological data. Below are generalized protocols for key experiments cited in the literature.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The concentration of these crystals, which is dissolved and measured spectrophotometrically, is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, BEAS-2B) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Nanoparticle Exposure: Remove the culture medium and add fresh medium containing various concentrations of the vanadium oxide nanoparticle suspension. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Remove the nanoparticle-containing medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Methodology:
-
Cell Culture and Exposure: Seed and treat cells with vanadium oxide nanoparticles as described for the MTT assay.
-
Probe Loading: After the exposure period, wash the cells with phosphate-buffered saline (PBS) and then incubate them with DCFH-DA solution (typically 5-10 µM) in the dark for 30-60 minutes at 37°C.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ≈ 485/535 nm).
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the untreated control group.
Caption: General Workflow for In Vitro Nanoparticle Cytotoxicity Assay.
Genotoxicity Assessment (Comet Assay / Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage (such as single- and double-strand breaks) in individual cells.
Principle: Cells are embedded in agarose (B213101) gel on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The DNA is subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from tissues or cell cultures exposed to vanadium oxide nanoparticles.
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution (containing detergents like Triton X-100) overnight at 4°C to lyse the cells and unfold the DNA.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA, exposing alkali-labile sites and single-strand breaks.
-
Electrophoresis: Perform electrophoresis at a low voltage in the same alkaline buffer.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze 50-100 cells per sample using specialized software to quantify DNA damage (e.g., % tail DNA, tail moment).
Conclusion
The toxicological profiles of vanadium oxide nanoparticles are complex and oxidation-state dependent. While all forms (V₂O₃, VO₂, and V₂O₅) induce toxicity primarily through oxidative stress, the magnitude of the effect varies. In vivo studies point towards VO₂ nanoparticles as potent inducers of acute pulmonary inflammation, whereas V₂O₃ and V₂O₅ may pose a greater risk of systemic accumulation following oral exposure. The enhanced toxicity of nano-sized V₂O₃ compared to its bulk form highlights the critical role of nanoparticle-specific properties. This guide underscores the necessity for comprehensive, standardized characterization and toxicological evaluation of any novel vanadium oxide nanomaterial to ensure its safe application in research and industry. The choice of nanoparticle for any application must involve a careful consideration of its specific toxicity profile in the relevant biological context.
References
- 1. Comparison of distribution and toxicity following repeated oral dosing of different vanadium oxide nanoparticles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of vanadium oxide nanoparticles and titanium dioxide-coated vanadium oxide nanoparticles to human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short-term and long-term toxicological effects of vanadium dioxide nanoparticles on A549 cells - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 7. A comparative study of the toxicological aspects of vanadium pentoxide and vanadium oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticulate vanadium oxide potentiated vanadium toxicity in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and genotoxicity of low-dose vanadium dioxide nanoparticles to lung cells following long-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolomics of V2O5 nanoparticles and V2O5 nanofibers in human airway epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization of vanadium oxide nanostructures and their cytotoxic activities in human cell lines - Journal of King Saud University - Science [jksus.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Structural Showdown: V₂O₅ vs. VO₂
Vanadium oxides, a class of materials celebrated for their rich and complex structural and electronic properties, stand at the forefront of materials science research. Among them, vanadium pentoxide (V₂O₅) and vanadium dioxide (VO₂) are two of the most extensively studied compounds, each exhibiting unique structural characteristics that underpin their distinct physical and chemical behaviors. This guide provides a detailed comparative analysis of the structures of V₂O₅ and VO₂, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
At a Glance: Structural Comparison
The fundamental structural differences between V₂O₅ and VO₂ arise from the different oxidation states of the vanadium atoms, which in turn dictate the crystal lattice and coordination environments. V₂O₅ typically adopts a layered orthorhombic structure, while VO₂ is renowned for its temperature-induced, reversible metal-insulator transition (MIT), which is accompanied by a structural phase change from a low-temperature monoclinic (M1) phase to a high-temperature rutile (R) phase.
| Property | Vanadium(V) Oxide (V₂O₅) | Vanadium(IV) Oxide (VO₂) |
| Common Crystal System | Orthorhombic | Monoclinic (Insulating, < 68 °C), Tetragonal (Metallic, > 68 °C) |
| Space Group | Pmmn (No. 59) | P2₁/c (M1 phase), P4₂/mnm (R phase) |
| Lattice Parameters (Å) | a = 11.51, b = 3.56, c = 4.37 | M1: a = 5.75, b = 4.53, c = 5.38, β = 122.6° R: a = 4.55, c = 2.85 |
| Vanadium Coordination | Distorted square pyramidal (VO₅) or trigonal bipyramidal | Distorted octahedral (VO₆) |
| V-O Bond Lengths (Å) | 1.58 - 2.79 | M1: 1.76 - 2.06 R: 1.92 (average) |
| Key Structural Feature | Layered structure of VO₅ polyhedra | Reversible structural phase transition with V-V dimerization in the M1 phase |
The Metal-Insulator Transition of VO₂: A Structural Perspective
A key distinguishing feature of VO₂ is its metal-insulator transition (MIT) at approximately 68°C (341 K). This electronic transition is inextricably linked to a structural phase transition. In the low-temperature insulating monoclinic (M1) phase, the vanadium atoms are dimerized, forming V-V pairs that are tilted along the c-axis of the rutile phase. This dimerization leads to a doubling of the unit cell and is a critical factor in the opening of a band gap. Above the transition temperature, in the metallic rutile (R) phase, the vanadium atoms are evenly spaced, and the V-V dimers are broken, resulting in a metallic state.[1][2]
Caption: Structural transition in VO₂ showing V-V dimerization.
Experimental Protocols for Structural Analysis
Accurate structural characterization of V₂O₅ and VO₂ is crucial for understanding their properties. The following are detailed methodologies for key experimental techniques.
X-Ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystal structure, lattice parameters, and phase purity of materials.
Sample Preparation:
-
Powders: Finely grind the V₂O₅ or VO₂ powder to ensure random orientation of the crystallites. Mount the powder on a zero-background sample holder.
-
Thin Films: Mount the thin film substrate on a specialized stage. The film thickness should be sufficient to obtain a good signal-to-noise ratio.
Instrumentation and Data Acquisition:
-
X-ray Source: Use a Cu Kα radiation source (λ = 1.5406 Å).
-
Diffractometer: A Bragg-Brentano geometry diffractometer is commonly used.
-
Scan Parameters:
-
2θ Range: 10° to 80°
-
Step Size: 0.02°
-
Dwell Time: 1-2 seconds per step
-
-
Data Analysis: Perform phase identification by comparing the experimental diffraction pattern with standard diffraction patterns from the ICDD database (e.g., JCPDS No. 41-1426 for orthorhombic V₂O₅). Use Rietveld refinement to obtain precise lattice parameters.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, which are sensitive to its crystal structure and local bonding environment.
Sample Preparation:
-
Samples can be in powder, thin film, or single crystal form. No special preparation is typically required.
Instrumentation and Data Acquisition:
-
Laser Excitation: A visible laser, such as a 532 nm or 633 nm laser, is commonly used. Use a low laser power (e.g., < 1 mW) to avoid laser-induced heating, which can trigger the phase transition in VO₂.
-
Spectrometer: A confocal Raman microscope provides high spatial resolution.
-
Grating: Use a grating with a high spectral resolution (e.g., 1800 grooves/mm).
-
Data Acquisition: Acquire spectra from multiple spots on the sample to ensure homogeneity. For VO₂, temperature-dependent Raman spectroscopy can be performed using a heating/cooling stage to observe the changes in vibrational modes across the metal-insulator transition.
Data Analysis:
-
Identify the characteristic Raman peaks for the different phases of V₂O₅ and VO₂. For example, the monoclinic phase of VO₂ has characteristic peaks around 195, 224, 310, 392, and 616 cm⁻¹, which disappear or broaden significantly in the metallic rutile phase.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution imaging and diffraction information, allowing for the direct visualization of the crystal lattice, defects, and morphology at the nanoscale.
Sample Preparation:
-
Powders: Disperse the nanoparticles in a solvent (e.g., ethanol) and drop-cast onto a TEM grid (e.g., carbon-coated copper grid).
-
Thin Films: Prepare cross-sectional samples using focused ion beam (FIB) milling or conventional mechanical polishing and ion milling.
Instrumentation and Data Acquisition:
-
Microscope: A high-resolution TEM (HRTEM) operating at an accelerating voltage of 200-300 kV is required for lattice imaging.
-
Imaging Modes:
-
Bright-Field/Dark-Field Imaging: To observe the morphology and defect structures.
-
High-Resolution TEM (HRTEM): To visualize the atomic lattice fringes.
-
Selected Area Electron Diffraction (SAED): To obtain diffraction patterns from specific regions of the sample, which can be used to identify the crystal structure and orientation.
-
Data Analysis:
-
Analyze the HRTEM images to measure interplanar spacings and identify crystal structures.
-
Index the SAED patterns to confirm the crystal phase and determine the crystallographic orientation.
By employing these experimental techniques, researchers can gain a comprehensive understanding of the intricate structural details of V₂O₅ and VO₂, paving the way for the rational design of novel materials and devices with tailored functionalities.
References
A Comparative Guide to the Magnetic Properties of V2O5: Nanoparticles vs. Bulk Material
For researchers, scientists, and drug development professionals, understanding the nuanced magnetic properties of vanadium pentoxide (V2O5) at different scales is crucial for its application in emerging technologies, including biomedical devices and targeted drug delivery systems. While bulk V2O5 is typically diamagnetic, its nanoparticle counterpart can exhibit surprising ferromagnetic behavior at room temperature, a phenomenon primarily attributed to the presence of oxygen vacancies.
This guide provides an objective comparison of the magnetic properties of V2O5 nanoparticles versus its bulk form, supported by experimental data. We delve into the underlying mechanisms driving these differences and provide detailed experimental protocols for the synthesis and characterization of these materials.
Contrasting Magnetic Signatures: A Tabular Comparison
The magnetic behavior of V2O5 undergoes a significant transformation when its physical dimensions are reduced to the nanoscale. The following table summarizes the key magnetic parameters for bulk V2O5 and V2O5 nanoparticles as reported in the literature.
| Magnetic Property | Bulk V2O5 | V2O5 Nanoparticles | Reference |
| Magnetic Ordering | Diamagnetic/Paramagnetic | Weak Ferromagnetic/Antiferromagnetic | |
| Saturation Magnetization (Ms) | Not applicable | ~0.14 emu/g | |
| Coercivity (Hc) | Not applicable | ~566 Oe | |
| Primary Origin of Magnetism | Intrinsic electronic structure | Oxygen vacancies | [1][2] |
The Role of Oxygen Vacancies: A Paradigm Shift in Magnetism
The emergence of ferromagnetism in V2O5 nanoparticles is a direct consequence of structural defects, specifically oxygen vacancies, introduced during synthesis.[1][2] In its bulk crystalline form, V2O5 has no unpaired electrons in its vanadium atoms (3d0 configuration), leading to its diamagnetic nature.[3] However, at the nanoscale, the high surface-area-to-volume ratio makes the material more susceptible to the formation of oxygen vacancies.
These vacancies lead to a charge imbalance, which can be compensated by the change in the oxidation state of neighboring vanadium ions (e.g., V4+ or V3+), resulting in unpaired d-electrons.[4] Theoretical studies, including density functional theory (DFT) calculations, have predicted that these oxygen vacancies can induce spin polarization in the V d-orbital, leading to a net magnetic moment and the observed ferromagnetic ordering.[3][5][6]
The following diagram illustrates the proposed mechanism for oxygen vacancy-induced ferromagnetism in V2O5 nanoparticles.
Caption: Mechanism of oxygen vacancy-induced ferromagnetism in V2O5 nanoparticles.
Experimental Protocols
Precise control over synthesis and characterization methods is paramount to understanding and reproducing the magnetic properties of V2O5 nanoparticles. Below are detailed methodologies adapted from relevant studies.
Synthesis of V2O5 Nanoparticles via Sol-Gel Method
This method is widely used for producing V2O5 nanoparticles and allows for good control over particle size and morphology.
-
Precursor Preparation: Dissolve a vanadium precursor, such as vanadium(V) oxytriisopropoxide or ammonium (B1175870) metavanadate (NH4VO3), in a suitable solvent like isopropanol (B130326) or deionized water.[7]
-
Hydrolysis and Condensation: Under vigorous stirring, add a controlled amount of deionized water to the precursor solution to initiate hydrolysis and condensation reactions, leading to the formation of a sol.
-
Gelation: Continue stirring until the sol transforms into a viscous gel. The gelation time can be influenced by factors such as temperature, pH, and water-to-precursor ratio.
-
Drying and Calcination: The obtained gel is first dried at a moderate temperature (e.g., 80-100 °C) to remove the solvent. Subsequently, the dried powder is calcined in air at a specific temperature (e.g., 400-500 °C) for a set duration (e.g., 2-4 hours) to obtain the crystalline V2O5 nanoparticles.[5] The calcination temperature is a critical parameter that influences the concentration of oxygen vacancies and, consequently, the magnetic properties.
Synthesis of V2O5 Nanoflowers via Hydrothermal Method
The hydrothermal method can yield unique nanostructures with high surface areas.
-
Solution Preparation: Dissolve ammonium metavanadate (NH4VO3) in deionized water.[7][8]
-
pH Adjustment: Adjust the pH of the solution to the acidic range (e.g., pH 2.5) by slowly adding an acid like nitric acid or sulfuric acid under continuous stirring.[7][8]
-
Hydrothermal Treatment: Transfer the solution into a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 160-180 °C) for a defined period (e.g., 24 hours).[8]
-
Washing and Drying: After the autoclave cools down to room temperature, the resulting precipitate is collected, washed multiple times with deionized water and ethanol, and then dried in an oven.
Magnetic Characterization
The magnetic properties of the synthesized V2O5 samples are typically investigated using the following technique:
-
Vibrating Sample Magnetometry (VSM): A VSM is used to measure the magnetic moment of the sample as a function of an applied magnetic field at a specific temperature (e.g., room temperature).[9]
-
Data Acquisition: The sample is placed in the VSM, and the magnetic field is swept from a large positive value to a large negative value and back, while the magnetic moment is recorded.
-
Hysteresis Loop Analysis: The resulting plot of magnetization (M) versus applied magnetic field (H) is known as a hysteresis loop. Key parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) are extracted from this loop to characterize the ferromagnetic behavior of the material.
The following diagram outlines the experimental workflow from synthesis to characterization.
Caption: Experimental workflow for V2O5 nanoparticle synthesis and magnetic characterization.
Conclusion
The transition from diamagnetism in bulk V2O5 to ferromagnetism in its nanoparticles represents a fascinating example of how nanoscale phenomena can dramatically alter material properties. The presence of oxygen vacancies is identified as the key driver for this magnetic transformation. For researchers in materials science and drug development, the ability to tune the magnetic properties of V2O5 through controlled synthesis of nanostructures opens up new avenues for the design of advanced functional materials with potential applications in magnetically guided therapies and responsive biomaterials. Careful control of synthesis parameters, particularly those influencing defect concentration, is essential for harnessing the unique magnetic characteristics of V2O5 nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. cdmf.org.br [cdmf.org.br]
- 4. Role of vanadium ions, oxygen vacancies, and interstitial zinc in room temperature ferromagnetism on ZnO-V2O5 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
Vanadium Oxide as a Cathode Material: A Comparative Guide for Lithium-Ion vs. Magnesium-Ion Batteries
For researchers, scientists, and professionals in battery technology and material science, this guide provides an objective comparison of the performance of vanadium oxide as a cathode material in Lithium-ion batteries (LIBs) and Magnesium-ion batteries (MIBs). This document summarizes key performance metrics from recent studies, details common experimental protocols, and visualizes fundamental concepts to aid in understanding the opportunities and challenges associated with each battery chemistry.
Vanadium oxides, particularly vanadium pentoxide (V₂O₅), have garnered significant attention as promising cathode materials for next-generation energy storage systems due to their layered structure, high theoretical capacity, and the multiple oxidation states of vanadium.[1] While extensively studied for LIBs, their application in MIBs is an emerging field driven by the potential advantages of magnesium, such as higher safety, lower cost, and high volumetric capacity.[2] This guide delves into a direct comparison of vanadium oxide's performance in these two pivotal battery systems.
Performance Comparison: Li-ion vs. Mg-ion
The electrochemical performance of vanadium oxide cathodes differs significantly between LIBs and MIBs, primarily due to the inherent properties of the intercalating ions (Li⁺ vs. Mg²⁺). The divalent nature of Mg²⁺ results in stronger electrostatic interactions with the host lattice, leading to slower diffusion kinetics and greater lattice distortion upon intercalation compared to the monovalent Li⁺.[3][4]
Quantitative Performance Data
The following tables summarize the key electrochemical performance metrics for various vanadium oxide materials in both LIBs and MIBs, compiled from multiple research sources.
Table 1: Performance of Vanadium Oxide Cathodes in Li-ion Batteries
| Vanadium Oxide Material | Morphology | Specific Capacity (mAh g⁻¹) | Current Density / C-rate | Cycling Stability (% capacity retention after cycles) | Voltage Range (V vs. Li/Li⁺) | Reference |
| V₂O₅ | Nanoflowers | 140 | 10 C | High, with 100% coulombic efficiency | Not Specified | [5] |
| V₂O₅ | Hollow Microspheres | 319 | 2.0 - 4.0 V cutoffs | ~66-69% after 50 cycles | Not Specified | [6] |
| V₄O₉ | Single-phase 3D | ~260 (initial reversible) | C/10 | ~86.5% after 50 cycles | 1.8 - 3.5 | [6] |
| δ-Li₀.₁₉Mg₀.₁₀V₂O₅·0.85H₂O | Not Specified | 245 (initial) | Not Specified | ~58% after 50 cycles | 2.0 - 4.0 | [7] |
| V₂O₅ | Commercial Powder | Not Specified | Not Specified | Improved in 2-4V window | 2.0 - 4.0 | [8] |
Table 2: Performance of Vanadium Oxide Cathodes in Mg-ion Batteries
| Vanadium Oxide Material | Morphology | Specific Capacity (mAh g⁻¹) | Current Density / C-rate | Cycling Stability (% capacity retention after cycles) | Voltage Range (V vs. Mg/Mg²⁺) | Reference |
| α-V₂O₅ | Commercial Powder | 16 (at 25°C), 295 (at 110°C) | C/5 | Not Specified | Not Specified | [1] |
| V₂O₅ | Nanowires | 103 (initial discharge) | C/20 | Not Specified | Not Specified | [1] |
| Hydrated V₂O₅ | Not Specified | 427 | 5.9 A g⁻¹ | 82% after 2000 cycles | Not Specified | [1] |
| β-V₂O₅ | Polymorph | 361 | Not Specified | Not Specified | Not Specified | [9] |
| MgV₂O₄ | Spinel | 186.8 (initial discharge) | 0.1 C | Not Specified | 0.5 - 3.5 | [10] |
| Hydrated V₃O₇·H₂O | Not Specified | 404 (initial) | 100 mA g⁻¹ | 123 mAh g⁻¹ retained after 500 cycles at 1 A g⁻¹ | Not Specified | [11] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for advancing battery research. Below are typical protocols for the synthesis of vanadium oxide materials and the fabrication and testing of coin cells for both LIBs and MIBs.
Synthesis of Vanadium Oxide Nanostructures (Hydrothermal Method)
A common method for synthesizing nanostructured vanadium oxide is the hydrothermal method, which allows for control over morphology and crystal structure.
-
Precursor Solution Preparation: A vanadium precursor, such as ammonium (B1175870) metavanadate (NH₄VO₃) or vanadium pentoxide (V₂O₅), is dissolved in a solvent, which can be water or an organic solvent like ethanol (B145695).[3] The pH of the solution is often adjusted using an acid (e.g., H₂SO₄ or HNO₃) to influence the final morphology.
-
Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically 120-200°C) for a set duration (e.g., 12-48 hours).
-
Product Collection and Treatment: After cooling to room temperature, the resulting precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted precursors or byproducts, and then dried in a vacuum oven.
-
Annealing (Optional): A subsequent annealing step in air at a specific temperature (e.g., 300-500°C) is often performed to improve crystallinity and remove any residual organic species.
Cathode Fabrication and Coin Cell Assembly
The following protocol is a standard procedure for preparing cathodes and assembling coin cells for electrochemical testing.
-
Slurry Preparation: The active material (vanadium oxide), a conductive agent (e.g., Super P carbon or acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 70:20:10). N-methyl-2-pyrrolidone (NMP) is added as a solvent to form a homogeneous slurry.
-
Electrode Casting: The slurry is uniformly coated onto a current collector (aluminum foil for LIBs, and often stainless steel or other stable materials for MIBs) using a doctor blade.
-
Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
Electrode Punching: Circular electrodes of a specific diameter are punched from the dried sheet.
-
Coin Cell Assembly: The coin cells (e.g., CR2032) are assembled in an argon-filled glovebox. The cell consists of the prepared cathode, a separator (e.g., glass fiber or polypropylene), an anode (lithium metal for LIBs, magnesium metal for MIBs), and the electrolyte.
-
LIB Electrolyte: Typically 1 M LiPF₆ in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate/dimethyl carbonate).
-
MIB Electrolyte: More complex and varied, often Grignard-reagent-based or all-inorganic salts like magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) in an ethereal solvent (e.g., diglyme). The presence of water can significantly impact performance in MIBs.[4]
-
Electrochemical Characterization
Standard electrochemical techniques are employed to evaluate the performance of the assembled coin cells.
-
Cyclic Voltammetry (CV): Performed to identify the redox potentials and understand the electrochemical reaction mechanisms.
-
Galvanostatic Charge-Discharge (GCD): Used to determine the specific capacity, energy density, and cycling stability of the battery at various current densities.
-
Electrochemical Impedance Spectroscopy (EIS): Employed to investigate the charge transfer resistance and ion diffusion kinetics within the battery.
Mechanistic Insights and Key Challenges
The fundamental differences in the intercalation chemistry of Li⁺ and Mg²⁺ ions in vanadium oxide hosts are visualized below.
Caption: Comparison of Li⁺ and Mg²⁺ intercalation in vanadium oxide.
Challenges in MIBs
The development of high-performance vanadium oxide cathodes for MIBs faces several critical hurdles:
-
Sluggish Mg²⁺ Diffusion: The strong electrostatic interaction between the divalent Mg²⁺ ion and the oxygen atoms in the vanadium oxide lattice leads to a high migration barrier and slow solid-state diffusion.[3]
-
Electrolyte Compatibility: Finding electrolytes that are compatible with both the magnesium anode and the vanadium oxide cathode remains a significant challenge.[3]
-
Role of Water: The presence of trace amounts of water in the electrolyte has been shown to improve the electrochemical performance of V₂O₅ in MIBs, possibly by shielding the Mg²⁺ charge or facilitating proton co-intercalation.[4] However, water can also lead to passivation of the magnesium anode.[3]
Experimental Workflow
The logical flow of research and development for evaluating vanadium oxide cathodes is depicted in the following diagram.
Caption: A typical experimental workflow for battery material evaluation.
Conclusion
Vanadium oxide remains a highly promising cathode material for both LIBs and MIBs, offering high theoretical capacities. In LIBs, various nanostructured forms of vanadium oxide have demonstrated excellent performance with high specific capacities and good rate capabilities. For MIBs, while the theoretical potential is high, significant challenges related to the divalent nature of the magnesium ion need to be overcome. Strategies such as nanostructuring, pre-intercalation of water or other ions, and the development of novel electrolytes are crucial areas of ongoing research to unlock the full potential of vanadium oxide cathodes in next-generation magnesium-ion batteries. This guide provides a foundational understanding for researchers to navigate the complexities and opportunities within this exciting field of energy storage.
References
- 1. barsbattery.com [barsbattery.com]
- 2. Hydrothermal synthesis of vanadium dioxides/carbon composites and their transformation to surface-uneven V2O5 nanoparticles with high electrochemical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-V2O5 as Magnesium Intercalation Cathode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Progress and Challenges of Vanadium Oxide Cathodes for Rechargeable Magnesium Batteries [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Supported vs. Unsupported Vanadium Oxide Catalysts for Oxidation Reactions
For researchers, scientists, and drug development professionals, the choice between supported and unsupported vanadium oxide catalysts is critical in optimizing selective oxidation processes. This guide provides a comprehensive comparison of their performance, backed by experimental data, to inform catalyst selection and design.
Vanadium oxides are versatile catalysts widely employed in industrial oxidation reactions, including the synthesis of key pharmaceutical intermediates. The catalytic performance of vanadium oxide is profoundly influenced by its immediate chemical environment. Dispersing vanadium oxide onto a high-surface-area support material can dramatically alter its structural and electronic properties, leading to significant differences in activity, selectivity, and stability compared to its unsupported, bulk counterpart.
Executive Summary: Key Differences
| Feature | Supported Vanadium Oxide Catalysts | Unsupported Vanadium Oxide Catalysts |
| Dispersion | High dispersion of active VOx species | Low dispersion, exists as bulk V₂O₅ crystals |
| Surface Area | High, determined by the support material | Low, typically < 10 m²/g |
| Active Sites | Isolated or polymeric vanadate (B1173111) species on the support surface | Primarily crystalline V₂O₅ surface |
| Selectivity | Generally higher due to site isolation and support interaction | Generally lower, prone to over-oxidation |
| Activity | Can be tuned by the choice of support | Activity is intrinsic to bulk V₂O₅ |
| Stability | Enhanced thermal and mechanical stability | Prone to sintering and deactivation at high temperatures |
Performance Data in Key Oxidation Reactions
The choice of support material plays a crucial role in tuning the catalytic properties of vanadium oxide. The following tables summarize experimental data for both supported and unsupported vanadium oxide catalysts in various important oxidation reactions.
Propane (B168953) Oxidative Dehydrogenation (ODH) to Propylene
| Catalyst | Vanadium Loading (wt%) | Temperature (°C) | Propane Conversion (%) | Propylene Selectivity (%) | Turnover Frequency (TOF) (s⁻¹) |
| Unsupported V₂O₅ | 100 | 500 | ~5 | ~40 | Low (not specified) |
| V₂O₅/SiO₂ | 5 | 550 | 10 | 55 | - |
| V₂O₅/Al₂O₃ | 5 | 550 | 8 | 65 | - |
| V₂O₅/TiO₂ | 2 | 500 | 15 | 50 | - |
| V₂O₅/ZrO₂ | 5 | 500 | 12 | 60 | - |
Note: TOF values for propane ODH are highly dependent on the nature of the active site, with small V₂O₅ nanoparticles exhibiting anomalously high TOFs.[1]
Methanol (B129727) Oxidation to Formaldehyde (B43269)
| Catalyst | Vanadium Loading (wt%) | Temperature (°C) | Methanol Conversion (%) | Formaldehyde Selectivity (%) | Turnover Frequency (TOF) (s⁻¹) |
| Unsupported V₂O₅ | 100 | 300 | Low | Moderate | ~10⁻² |
| V₂O₅/SiO₂ | 2 | 227 | ~10 | >95 | 1.8 x 10⁻³ |
| V₂O₅/Al₂O₃ | 1.9 | 227 | ~15 | >95 | 1.5 x 10⁻² |
| V₂O₅/TiO₂ | 1 | 227 | ~20 | >95 | 2.0 x 10⁻¹ |
| V₂O₅/Nb₂O₅ | 1 | 227 | ~25 | >95 | 2.5 x 10⁻¹ |
| V₂O₅/ZrO₂ | 1 | 227 | ~30 | >95 | 3.0 x 10⁻¹ |
Note: The TOF for methanol oxidation can vary by three orders of magnitude depending on the support, highlighting the significant role of the support in promoting the reaction.[2]
Benzene Oxidation to Maleic Anhydride
| Catalyst | Support | Turnover Frequency (TOF) Ranking |
| V₂O₅/TiO₂ | TiO₂ | 1 (Highest) |
| Unsupported V₂O₅ | - | 2 |
| V₂O₅/Al₂O₃ | Al₂O₃ | 3 (Lowest) |
This trend indicates a promotional effect of the TiO₂ support on the intrinsic activity of the vanadium oxide species.[3]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of both supported and unsupported vanadium oxide catalysts are crucial for reproducible research.
Synthesis of Unsupported V₂O₅ Catalyst
A common method for preparing unsupported V₂O₅ is through the thermal decomposition of an ammonium (B1175870) metavanadate precursor.
Procedure:
-
Place ammonium metavanadate (NH₄VO₃) in a ceramic crucible.
-
Heat the crucible in a furnace under a flow of air.
-
Ramp the temperature to 350-450°C at a rate of 5-10°C/min.
-
Hold the temperature for 2-4 hours to ensure complete decomposition.
-
Cool the furnace to room temperature to obtain the V₂O₅ powder.
Synthesis of Supported V₂O₅/Al₂O₃ Catalyst (Incipient Wetness Impregnation)
Incipient wetness impregnation is a widely used technique for preparing supported catalysts.
Procedure:
-
Support Pre-treatment: Dry the γ-Al₂O₃ support at 120°C for several hours to remove adsorbed water.
-
Precursor Solution Preparation: Dissolve a calculated amount of ammonium metavanadate (NH₄VO₃) in a solution of oxalic acid and deionized water with gentle heating to achieve the desired vanadium loading. The volume of the solution should be equal to the pore volume of the alumina (B75360) support.
-
Impregnation: Add the precursor solution dropwise to the dried alumina support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 120°C overnight.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 500-550°C and hold for 4-6 hours.
Catalyst Characterization
To understand the physicochemical properties that govern catalytic performance, a suite of characterization techniques is employed:
-
BET Surface Area Analysis: To determine the specific surface area of the catalysts.
-
X-ray Diffraction (XRD): To identify the crystalline phases of the vanadium oxide and the support.
-
Temperature-Programmed Reduction (TPR): To assess the reducibility of the vanadium species.
-
Raman Spectroscopy: To probe the molecular structure of the surface vanadia species.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of vanadium.
Catalytic Performance Evaluation
The catalytic activity and selectivity are typically evaluated in a fixed-bed reactor system.
Typical Experimental Setup:
-
A quartz tube reactor is loaded with a known amount of catalyst.
-
The reactor is placed in a tube furnace to control the reaction temperature.
-
A feed gas mixture (e.g., propane, oxygen, and an inert gas like nitrogen) is introduced into the reactor at a controlled flow rate.
-
The composition of the effluent gas stream is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD and FID).
-
Conversion of the reactant and selectivity to the desired products are calculated based on the GC analysis.
Visualizing Catalytic Processes
Diagrams generated using Graphviz provide a clear visual representation of complex experimental workflows and reaction mechanisms.
Caption: Experimental workflow for supported vanadium oxide catalyst synthesis, characterization, and testing.
A widely accepted mechanism for selective oxidation reactions over metal oxide catalysts is the Mars-van Krevelen mechanism. This mechanism involves the participation of lattice oxygen from the catalyst in the oxidation of the substrate, followed by the re-oxidation of the reduced catalyst by gas-phase oxygen.
Caption: The Mars-van Krevelen mechanism for selective oxidation on a vanadium oxide catalyst.
The selective oxidation of methanol to formaldehyde on a vanadium oxide catalyst surface proceeds through a series of steps involving the adsorption of methanol, surface reaction, and desorption of formaldehyde.
Caption: Simplified reaction pathway for methanol oxidation to formaldehyde on a vanadium oxide surface.
Conclusion
The decision to use a supported or unsupported vanadium oxide catalyst hinges on the specific requirements of the chemical transformation. Supported catalysts generally offer superior selectivity and stability, which are critical for the synthesis of high-value products like pharmaceutical intermediates. The ability to tune the catalytic properties by selecting the appropriate support provides a powerful tool for catalyst design. While unsupported vanadium oxide can be active, its lower selectivity and surface area often limit its applicability in processes where high yields of a specific product are desired. This guide provides a foundational understanding to aid researchers in making informed decisions for their catalytic applications.
References
A Comparative Guide to Binary and Ternary Vanadium Oxides for Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
The field of photocatalysis is continually seeking robust and efficient materials for applications ranging from environmental remediation to sustainable energy production. Vanadium oxides, with their diverse structures and electronic properties, have emerged as promising candidates. This guide provides an objective comparison of binary and ternary vanadium oxides, offering insights into their photocatalytic performance supported by experimental data, detailed methodologies, and visual representations of key processes.
At a Glance: Binary vs. Ternary Vanadium Oxides
| Feature | Binary Vanadium Oxides (e.g., V₂O₅, VO₂) | Ternary Vanadium Oxides (e.g., BiVO₄, Ag₃VO₄) |
| Composition | Composed of vanadium and oxygen.[1] | Composed of vanadium, oxygen, and at least one other metallic element.[1] |
| Advantages | Simpler synthesis, well-studied properties, and catalytic activity in various reactions.[1] | Tunable band structures for enhanced visible light absorption, improved charge separation, and higher photocatalytic efficiency.[1][2] |
| Disadvantages | Often have wider bandgaps, leading to lower efficiency under visible light and faster recombination of photogenerated charge carriers. | More complex synthesis and potential for photocorrosion depending on the constituent metals. |
| Common Applications | Pollutant degradation, water splitting for hydrogen production.[1][3] | Enhanced pollutant degradation, more efficient water splitting, and other specialized photocatalytic applications.[1][3] |
Performance Data: A Comparative Overview
The following tables summarize the photocatalytic performance of representative binary and ternary vanadium oxides for pollutant degradation and hydrogen evolution. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
Pollutant Degradation
| Photocatalyst | Pollutant (Initial Concentration) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Binary | |||||
| V₂O₅ nanoparticles | Methylene Blue (Not specified) | Visible Light | 60 | ~98.88 | [4] |
| V₂O₅ nanoparticles | Methylene Blue (10 mg/L) | Visible Light | Not Specified | 92 | [5] |
| V₂O₅/rGO composite | Methylene Blue (Not specified) | Visible Light | Not Specified | 98.85 | [4] |
| Ternary | |||||
| BiVO₄ | Methylene Blue (10 mg/L) | Visible Light | 40 | 90 | [6] |
| BiVO₄/BiOCl | Methylene Blue (10 mg/L) | Visible Light | 40 | >95 | [6] |
| V₂O₅/BiVO₄ | Toluene (gaseous) | Visible Light (λ > 400 nm) | Not Specified | Higher than individual components | [7] |
Hydrogen Evolution
| Photocatalyst | Sacrificial Agent | Light Source | H₂ Evolution Rate (μmol·g⁻¹·h⁻¹) | Reference |
| Binary | ||||
| V₂O₅ | Not Specified | Visible Light | < V₆O₁₃, VO₂(M) | [6] |
| VO₂(B) | Not Specified | Visible Light | < V₂O₅ | [6] |
| VO₂(M) | Not Specified | Visible Light | > V₂O₅ | [6] |
| V₆O₁₃ | Not Specified | Visible Light | Highest among tested binary oxides | [6] |
| Ternary | ||||
| BiVO₄ | AgNO₃ | UV Light | 2622 | [8] |
| Pt/BiVO₄ (Z-scheme) | I⁻/IO₃⁻ | UV Light | 340 | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative binary (V₂O₅) and ternary (BiVO₄) vanadium oxide, along with a general protocol for assessing their photocatalytic activity, are provided below.
Synthesis of V₂O₅ Nanowires (Hydrothermal Method)
This protocol is adapted from a previously described hydrothermal synthesis method.[9]
Materials:
-
Vanadyl sulfate (B86663) hydrate (B1144303) (VOSO₄·nH₂O)
-
Potassium bromate (B103136) (KBrO₃)
-
Nitric acid (HNO₃)
-
Milli-Q water
Procedure:
-
Dissolve 8 mmol of VOSO₄·nH₂O and 5 mmol of KBrO₃ in 30 mL of Milli-Q water with stirring for 30 minutes at room temperature.
-
Add nitric acid dropwise to the solution until a pH of 1-2 is reached.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 180 °C for 24 hours.
-
Allow the autoclave to cool to room temperature naturally.
-
Filter the resulting green product and wash it several times with Milli-Q water and then with ethanol.
-
Dry the final product at 80 °C under vacuum overnight.
Synthesis of BiVO₄ Powder (Sol-Gel Method)
This protocol is a representative sol-gel synthesis for BiVO₄.
Materials:
-
Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)
-
Ammonium (B1175870) vanadate (B1173111) (NH₄VO₃)
-
Nitric acid (HNO₃)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Ethanol
-
Deionized water
-
Acetic acid (CH₃COOH)
Procedure:
-
Solution A: Dissolve a specific molar amount of Bi(NO₃)₃·5H₂O in nitric acid.
-
Solution B: Dissolve an equimolar amount of NH₄VO₃ in ammonium hydroxide.
-
Mix Solution A and Solution B with stirring.
-
Add ethanol to the mixed solution and heat with stirring.
-
Induce gelation by adding deionized water and acetic acid.
-
Dry the resulting gel in an oven.
-
Calcine the dried gel at a specific temperature (e.g., 400-600 °C) for several hours to obtain the final BiVO₄ powder.
Photocatalytic Activity Evaluation: Degradation of Methylene Blue
This is a general protocol for assessing the photocatalytic degradation of an organic dye.
Equipment:
-
Photocatalytic reactor with a light source (e.g., Xenon lamp with appropriate filters)
-
Magnetic stirrer
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Prepare a stock solution of Methylene Blue (MB) in deionized water.
-
Disperse a specific amount of the photocatalyst powder in a known volume of the MB solution.
-
Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
Take an initial sample (t=0) and centrifuge it to remove the photocatalyst. Measure the absorbance of the supernatant at the maximum wavelength of MB using a spectrophotometer.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw aliquots of the suspension at regular time intervals.
-
Centrifuge each aliquot and measure the absorbance of the supernatant.
-
Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key photocatalytic pathways and experimental workflows.
Photocatalytic Mechanism of a Binary Vanadium Oxide (V₂O₅)
Caption: Photocatalytic degradation of organic pollutants by V₂O₅.
Photocatalytic Mechanism of a Ternary Vanadium Oxide (BiVO₄)
Caption: Photocatalytic degradation of organic pollutants by BiVO₄.
Experimental Workflow for Photocatalyst Synthesis and Testing
Caption: General workflow for photocatalyst synthesis and performance evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Research progress of vanadium pentoxide photocatalytic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Photocatalytic Degradation Activity Using the V2O5/RGO Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103908960A - Preparation method of a V2O5/BiVO4 nanorod composite photocatalyst - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
Safety Operating Guide
Standard Operating Procedure: Vanadium(II) Oxide Disposal
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of Vanadium(II) oxide (VO) waste in a laboratory setting. Adherence to these procedures is essential to ensure the safety of laboratory personnel and compliance with environmental regulations. Vanadium compounds are toxic and require careful management as hazardous waste.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).
-
Hazard Awareness: this compound is harmful if swallowed or in contact with skin, and toxic by inhalation.[2] It can cause irritation to the skin, eyes, and respiratory tract.[1][2] Chronic exposure may lead to more severe conditions like bronchitis or asthma-like symptoms.[1][2]
-
Engineering Controls: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][3]
-
Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.[2]
-
Lab Coat: A lab coat or other protective work clothing is required to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or if working outside a fume hood, a NIOSH/MSHA-approved respirator should be worn.[2][4]
-
Spill Response Protocol
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area.[1][5]
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.[1]
-
Don PPE: Before cleaning, don the appropriate PPE as described in the section above.
-
Clean-up:
-
Do not use water for clean-up as this can spread the material.
-
Carefully vacuum the spilled solid using a vacuum cleaner equipped with a high-efficiency particulate air (HEPA) filter.[1][5] Take care not to raise dust.[1][5]
-
If a HEPA vacuum is not available, gently cover the spill with an inert absorbent material (such as sand or vermiculite), and carefully sweep it into a designated waste container.
-
-
Decontamination: Once the bulk of the material is collected, decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.
-
Waste Disposal: Place all contaminated materials, including PPE and cleaning supplies, into a sealed, properly labeled hazardous waste container for disposal.[6]
Waste Collection and Storage
All this compound waste must be treated as hazardous waste.[2][7] Evaporation is not an acceptable method of disposal.[7]
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste."
-
Include the approximate concentration and any other chemicals present in the waste stream.
-
Indicate the date when waste was first added to the container.
-
-
Storage (Satellite Accumulation Area):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10][11]
-
Keep the container closed at all times except when adding waste.[7][10]
-
Store waste in a secondary containment system, such as a spill tray, to prevent the spread of material in case of a leak.[8]
-
Segregate this compound waste from incompatible materials. For instance, store it separately from acids and oxidizing agents.[11]
-
Formal Disposal Procedure
Under no circumstances should this compound waste be disposed of in the regular trash or poured down the sink.[7][9]
-
Contact EHS: When the waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but check institutional policy), contact your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management department for pick-up.[10]
-
Provide Information: Be prepared to provide the EHS department with details about the waste, including its composition and volume.
-
Documentation: Complete any required waste pickup forms or documentation as per your institution's protocol.
-
Collection: EHS personnel will collect the waste for final treatment and disposal in a licensed hazardous waste facility, in accordance with all federal, state, and local regulations.[1][5]
Data Summary: this compound Hazards
The following table summarizes key hazard information for this compound.
| Hazard Category | Description |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[2] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[2] May cause irritation of the respiratory tract, coughing, and dryness of the throat.[1] |
| Skin Irritation | Causes skin irritation, which may manifest as redness and itching.[1][2] |
| Eye Irritation | Causes eye irritation, including redness and a burning sensation.[1][2] |
| Specific Target Organ Toxicity | May affect the kidneys, respiratory system, skin, and eyes.[1] |
| Chronic Health Effects | Prolonged or repeated exposure can lead to conjunctivitis, rhinitis, bronchitis, and asthma-like symptoms.[1][2] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. nanofab.utah.edu [nanofab.utah.edu]
- 2. nanoamor.com [nanoamor.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ltschem.com [ltschem.com]
- 6. nj.gov [nj.gov]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Protective Measures for Handling Vanadium(II) Oxide
For Immediate Implementation: A comprehensive guide to Personal Protective Equipment (PPE), operational protocols, and disposal for Vanadium(II) oxide.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (VO). Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact. Vanadium compounds, including this compound, are toxic if inhaled or swallowed and can cause irritation to the skin, eyes, and respiratory system.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE required. The following table summarizes the minimum recommended PPE.
| PPE Category | Specification |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a P100 filter should be used when handling the powder.[2][3] For higher concentrations or in poorly ventilated areas, a powered air-purifying respirator (PAPR) or a supplied-air respirator is recommended.[4] |
| Hand Protection | Impervious gloves are required. While specific breakthrough time data for this compound is limited, nitrile or neoprene gloves are generally recommended for handling chemical powders.[5][6] Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles.[1][7] |
| Protective Clothing | A lab coat or protective work clothing is mandatory to prevent skin contact.[1][3] For tasks with a higher risk of contamination, a full suit may be necessary. |
| Footwear | Closed-toe shoes must be worn in the laboratory. |
Operational Plan: Safe Handling Procedures
All work with this compound powder should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1][8]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before introducing this compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Handle this compound powder carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If possible, use a balance with a draft shield inside the fume hood.
-
-
During the Experiment:
-
Keep all containers with this compound sealed when not in use.
-
Avoid direct contact with the powder.
-
If any material is spilled, follow the spill cleanup procedures immediately.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE in the designated area, avoiding contamination of skin and clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.[1]
Disposal Protocol:
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams.
-
-
Container Management:
-
Keep the hazardous waste container sealed when not in use.
-
Store the container in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
Occupational Exposure Limits
It is crucial to be aware of the established occupational exposure limits for vanadium compounds to ensure a safe working environment.
| Regulatory Body | Exposure Limit (as V₂O₅) |
| OSHA PEL | 0.05 mg/m³ (respirable fraction)[9] |
| ACGIH TLV | 0.05 mg/m³ (inhalable particulate matter)[10] |
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
Use a HEPA-filtered vacuum to clean up the powder.[9][11] Avoid dry sweeping, which can generate dust.
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
First Aid:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
- 1. nanoamor.com [nanoamor.com]
- 2. ltschem.com [ltschem.com]
- 3. nku-ky.safecollegessds.com [nku-ky.safecollegessds.com]
- 4. fishersci.com [fishersci.com]
- 5. seton.com [seton.com]
- 6. Ergon PPE Solutions [ppe.ergon.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. s.b5z.net [s.b5z.net]
- 9. nanofab.utah.edu [nanofab.utah.edu]
- 10. VANADIUM, RESPIRABLE DUST & FUME (as V₂O₅) | Occupational Safety and Health Administration [osha.gov]
- 11. Vanadium Oxide V2O5 - ESPI Metals [espimetals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
